Dugesin B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H14O5 |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
(13R)-13-(furan-3-yl)-11-methyl-4,14-dioxatetracyclo[8.7.0.02,6.012,16]heptadeca-1(17),2(6),7,10,12(16)-pentaene-5,15-dione |
InChI |
InChI=1S/C20H14O5/c1-10-12-3-2-4-13-16(9-24-19(13)21)14(12)7-15-17(10)18(25-20(15)22)11-5-6-23-8-11/h2,4-8,18H,3,9H2,1H3/t18-/m0/s1 |
InChI Key |
BYMJVNWPPPSHMA-SFHVURJKSA-N |
Isomeric SMILES |
CC1=C2CC=CC3=C(C2=CC4=C1[C@@H](OC4=O)C5=COC=C5)COC3=O |
Canonical SMILES |
CC1=C2CC=CC3=C(C2=CC4=C1C(OC4=O)C5=COC=C5)COC3=O |
Origin of Product |
United States |
Foundational & Exploratory
The Botanical Origins and Biological Potential of Dugesin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dugesin B, a rearranged neo-clerodane diterpenoid, is a natural product isolated from the aerial parts of Salvia dugesii, a plant species native to Mexico. It has also been identified in Salvia melissodora. As a member of the extensive family of clerodane diterpenoids, this compound is of significant interest to the scientific community due to the diverse biological activities exhibited by this class of compounds. This technical guide provides a comprehensive overview of the origin of this compound, including its isolation and a hypothetical biosynthetic pathway. While specific quantitative biological data for this compound remains limited in publicly available literature, this document summarizes the known biological activities of closely related compounds from Salvia dugesii and provides detailed experimental protocols for relevant assays to guide future research.
Origin and Isolation
This compound is a secondary metabolite produced by the plant Salvia dugesii[1]. Its chemical synonym is (-)-Isosalvipuberulin[1]. The isolation of this compound is a critical first step for its structural elucidation and biological evaluation.
General Experimental Protocol for Isolation of neo-Clerodane Diterpenoids from Salvia species
The following protocol is a generalized procedure based on the methodologies reported for the isolation of various neo-clerodane diterpenoids from Salvia species.
1.1.1. Plant Material and Extraction
-
The aerial parts of Salvia dugesii are collected, air-dried, and pulverized.
-
The powdered plant material is then subjected to extraction with a suitable organic solvent, typically acetone or methanol, at room temperature for an extended period.
-
The resulting crude extract is concentrated under reduced pressure to yield a residue.
1.1.2. Chromatographic Separation
-
The crude extract is subjected to a series of chromatographic techniques for the separation and purification of its constituents.
-
Column Chromatography: The extract is typically first fractionated using silica gel column chromatography with a gradient elution system of increasing polarity, often a mixture of n-hexane and ethyl acetate.
-
Sephadex LH-20 Chromatography: Fractions containing compounds of interest are further purified using a Sephadex LH-20 column with a solvent system such as methanol or a chloroform-methanol mixture to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using preparative HPLC on a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.
Biosynthesis
The precise biosynthetic pathway of this compound has not been experimentally determined. However, based on the established biosynthesis of other neo-clerodane diterpenoids, a hypothetical pathway can be proposed.
Hypothetical Biosynthetic Pathway of this compound
The biosynthesis of neo-clerodane diterpenoids originates from the universal C20 precursor, geranylgeranyl diphosphate (GGPP). The key steps are catalyzed by diterpene synthases (diTPSs).
-
Cyclization of GGPP: A class II diTPS, copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).
-
Formation of the Clerodane Skeleton: A class I diTPS, kaurene synthase-like (KSL) enzyme, facilitates the ionization of the diphosphate group from (+)-CPP, followed by a series of rearrangements and deprotonation to yield the characteristic clerodane skeleton.
-
Rearrangement and Oxidative Modifications: The initial clerodane scaffold undergoes further enzymatic modifications, including rearrangements and a series of oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYP450s) and other oxidoreductases, to introduce the various functional groups and stereochemistry found in this compound.
Caption: Hypothetical biosynthetic pathway of this compound.
Biological Activity
While a study on compounds isolated from Salvia dugesii mentions the evaluation of anti-feedant, cytotoxic, and antiviral activities, specific quantitative data for this compound is not provided in the available literature. However, the general biological activities of neo-clerodane diterpenoids from Salvia species are well-documented.
Reported Activities of neo-Clerodane Diterpenoids from Salvia Species
| Biological Activity | Cell Lines/Assay | IC50 / Activity | Reference |
| Cytotoxicity | Human cancer cell lines (e.g., HL-60, NALM-6) | Varies (µM range) | General knowledge from studies on Salvia diterpenoids |
| Antiviral Activity | Influenza virus FM1 | Non-toxic (for Dugesin F) | From the study on S. dugesii isolates |
| Anti-inflammatory | Nitric oxide (NO) inhibition in RAW 264.7 macrophages | Varies (µM range) | General knowledge from studies on Salvia diterpenoids |
Note: The table above represents the general activities of this class of compounds and specific data for this compound is needed.
Experimental Protocols for Biological Assays
To facilitate further research on the biological activities of this compound, detailed protocols for cytotoxicity and antiviral assays are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
4.1.1. Materials
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Multichannel pipette
-
Plate reader
4.1.2. Procedure
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Antiviral Assay (Plaque Reduction Assay)
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
4.2.1. Materials
-
Host cell line susceptible to the virus of interest (e.g., MDCK for influenza virus)
-
Virus stock
-
This compound stock solution (in DMSO)
-
Infection medium (serum-free medium with trypsin for influenza)
-
Overlay medium (e.g., 0.6% agarose in infection medium)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well plates
4.2.2. Procedure
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus and infect the cells for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Prepare serial dilutions of this compound in the overlay medium.
-
Add the this compound-containing overlay medium to the infected cells.
-
Incubate the plates for 2-3 days at 37°C until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet solution.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
Determine the IC50 value of this compound.
Chemical Synthesis
To date, a total chemical synthesis of this compound has not been reported in the scientific literature. The complex, rearranged neo-clerodane skeleton presents a significant challenge for synthetic organic chemists.
Future Directions
The study of this compound is still in its early stages. Future research should focus on:
-
Quantitative Biological Evaluation: A thorough investigation of the cytotoxic, antiviral, anti-inflammatory, and other biological activities of this compound is required to determine its therapeutic potential. This should include the determination of IC50 or EC50 values against a panel of cancer cell lines and viruses.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by this compound will be crucial for understanding its biological effects.
-
Biosynthetic Pathway Elucidation: Identification and characterization of the specific enzymes involved in the biosynthesis of this compound in Salvia dugesii could enable its biotechnological production.
-
Total Synthesis: The development of a total synthesis of this compound would not only confirm its structure but also provide access to larger quantities for extensive biological testing and the synthesis of novel analogs with improved activity.
References
The Natural Abundance and Biosynthesis of Dugesin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dugesin B, a neo-clerodane diterpenoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the natural abundance of this compound in plants, detailed experimental protocols for its isolation and quantification, and an exploration of its biosynthetic origins. Furthermore, this guide delves into potential signaling pathways that may be modulated by this class of compounds, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Abundance of this compound
This compound has been identified in at least two plant species of the Salvia genus: Salvia dugesii and Salvia melissodora.[1] Quantitative data on its abundance is limited, with precise concentrations varying based on geographical location, environmental conditions, and the specific plant part analyzed.
A key study on Salvia dugesii reported the combined yield of dugesins A and B to be approximately 0.2% of the dry weight of the aerial parts of the plant.[2] This provides a valuable benchmark for extraction and isolation efforts. To date, specific quantitative data for the abundance of this compound in Salvia melissodora has not been reported in the available scientific literature.
Table 1: Quantitative Abundance of this compound in Plant Sources
| Plant Species | Plant Part | Compound | Concentration (% of Dry Weight) | Reference |
| Salvia dugesii | Aerial Parts | Dugesins A & B (combined) | ~ 0.2% | [2] |
| Salvia melissodora | Not Specified | This compound | Data not available |
Experimental Protocols
The isolation and quantification of this compound from plant matrices involve a series of standard and advanced chromatographic techniques. The following protocols are generalized from methodologies reported for the isolation of neo-clerodane diterpenoids from Salvia species.
Extraction
-
Plant Material Preparation: Air-dry the aerial parts of the plant material at room temperature and grind them into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: Macerate the powdered plant material with a suitable organic solvent. Acetone is a commonly used solvent for the extraction of diterpenoids from Salvia species.[2] The extraction is typically performed at room temperature over several days with periodic agitation. The process is repeated multiple times to ensure exhaustive extraction.
-
Solvent Evaporation: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Isolation and Purification
A multi-step chromatographic approach is essential to isolate this compound from the complex crude extract.
-
Column Chromatography (CC): Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Sephadex LH-20 Chromatography: Further purify the fractions containing the compounds of interest using a Sephadex LH-20 column with a suitable solvent system, such as methanol, to remove pigments and other impurities.
-
High-Performance Liquid Chromatography (HPLC): The final purification step is typically performed using preparative or semi-preparative HPLC on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.
Quantification
-
High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method for the quantitative analysis of this compound.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often employed.
-
Detection: A Diode Array Detector (DAD) or a UV detector set at the maximum absorbance wavelength of this compound.
-
Quantification: Create a calibration curve using a purified standard of this compound. The concentration of this compound in the plant extract can then be determined by comparing its peak area to the calibration curve.
-
Biosynthesis of this compound
This compound belongs to the furanoclerodane class of diterpenoids. While the complete biosynthetic pathway to this compound has not been fully elucidated, recent research has shed light on the key initial steps in the formation of the furanoclerodane skeleton in Salvia species.
The biosynthesis commences from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), within the plastids. The pathway involves the sequential action of diterpene synthases and cytochrome P450 monooxygenases.
Caption: General biosynthetic pathway to furanoclerodane precursors in Salvia species.
Recent studies in Salvia splendens and Salvia divinorum have identified three consecutive cytochrome P450 enzymes that catalyze the conversion of kolavenol to furanoclerodane precursors.[3] These enzymes, an annonene synthase (CYP76AH39), a hardwickiic acid synthase (CYP728B71), and a hautriwaic acid synthase (CYP728B72), are crucial for the formation of the characteristic furan ring.[3] The subsequent enzymatic steps that modify these precursors to yield the specific structure of this compound are yet to be discovered.
Experimental Workflow for Isolation and Quantification
The following diagram illustrates a typical workflow for the isolation and quantification of this compound from a plant source.
Caption: A generalized experimental workflow for the isolation and quantification of this compound.
Potential Signaling Pathways
While no studies have directly investigated the specific signaling pathways modulated by this compound, research on other neo-clerodane diterpenoids provides insights into their potential biological effects. Many compounds in this class have been shown to exhibit cytotoxic and anti-inflammatory activities, often through the modulation of key cellular signaling pathways such as apoptosis and the NF-κB pathway.[4][5][6][7][8][9][10][11]
The diagram below illustrates a generalized model of how a neo-clerodane diterpenoid might influence the intrinsic apoptosis pathway, a common target for anticancer compounds. It is important to note that this is a hypothetical model for a compound of this class and has not been specifically validated for this compound.
Caption: A generalized model of the intrinsic apoptosis pathway potentially affected by neo-clerodane diterpenoids.
Conclusion
This compound is a naturally occurring neo-clerodane diterpenoid found in Salvia dugesii and Salvia melissodora. While quantitative data on its abundance remains limited, established phytochemical methods can be employed for its successful isolation and quantification. The biosynthesis of its core furanoclerodane structure is beginning to be understood, presenting opportunities for synthetic biology approaches. Although the direct cellular targets of this compound are unknown, related compounds are known to modulate critical signaling pathways involved in cell life and death, suggesting a promising area for future pharmacological investigation. This guide provides a foundational resource for researchers to further explore the chemical, biological, and therapeutic potential of this compound.
References
- 1. This compound | C20H14O5 | CID 11267625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Three cytochrome P450 enzymes consecutively catalyze the biosynthesis of furanoclerodane precursors in Salvia species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of extrinsic and intrinsic apoptosis pathways of new clerodane diterpenoids in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clerodane diterpene induces apoptosis/anoikis and suppresses migration and invasion of human bladder cancer cells through the histone deacetylases, integrin-focal adhesion kinase, and matrix metalloproteinase 9 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of NF-κB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Biosynthesis of Dugesin B: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals in the fields of natural product biosynthesis, metabolic engineering, and pharmacognosy.
Abstract: Dugesin B, a rearranged clerodane diterpenoid isolated from Salvia dugesii, exhibits a complex and intriguing chemical architecture. Understanding its biosynthetic pathway is crucial for enabling heterologous production, facilitating structural diversification for drug discovery, and providing insights into the evolution of chemical diversity in the Lamiaceae family. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of diterpenoid biosynthesis in Salvia species and analogous enzymatic transformations. It details the key enzymatic steps, from the universal precursor geranylgeranyl diphosphate (GGPP) to the formation of the characteristic rearranged clerodane scaffold. This guide also includes representative experimental protocols for the characterization of the involved enzymes and quantitative data from related systems to serve as a practical resource for researchers.
Introduction to this compound and Clerodane Diterpenoids
Diterpenoids are a large and structurally diverse class of natural products derived from the C20 precursor, geranylgeranyl diphosphate (GGPP). Among these, the clerodane diterpenoids are characterized by a decalin core and are widely distributed in the plant kingdom, particularly in the Lamiaceae family. Many clerodanes, including those isolated from Salvia species, exhibit a broad range of biological activities.
This compound is a notable member of this family, distinguished by its rearranged clerodane skeleton. Its unique carbocyclic framework suggests a complex series of enzymatic reactions beyond the canonical cyclization and oxidation steps. This guide will delineate the current understanding and logical postulations regarding the biosynthetic route to this fascinating molecule.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through three main stages:
-
Formation of the Clerodane Scaffold: Cyclization of the linear precursor GGPP to form the initial bicyclic clerodane skeleton.
-
Oxidative Modifications: A series of hydroxylations and other oxidative transformations catalyzed by cytochrome P450 monooxygenases (CYP450s).
-
Skeletal Rearrangement and Final Tailoring: The key enzymatic steps responsible for the unique carbocyclic structure of this compound, followed by final modifications.
Stage 1: Formation of the Clerodane Scaffold from GGPP
The biosynthesis of all diterpenoids begins with the cyclization of GGPP. In the case of clerodane diterpenoids in Salvia, this is a two-step process involving a class II and a class I diterpene synthase (diTPS).
-
Step 1: Protonation-initiated cyclization by a Class II diTPS. A class II diTPS, specifically a copalyl diphosphate synthase-like (CPS-like) enzyme, catalyzes the protonation of the terminal double bond of GGPP, initiating a cascade of cyclizations to form a bicyclic intermediate, typically (+)-copalyl diphosphate ((+)-CPP).
-
Step 2: Ionization-initiated cyclization and rearrangement by a Class I diTPS. A class I diTPS, a kaurene synthase-like (KSL-like) enzyme, then utilizes (+)-CPP. This enzyme facilitates the ionization of the diphosphate group, leading to a series of rearrangements, including a characteristic 1,2-hydride and subsequent 1,2-methyl shift, to generate the signature clerodane skeleton. The likely product of this reaction in the context of furanoclerodane biosynthesis in Salvia is the alcohol kolavenol .
Figure 1: Formation of the initial clerodane scaffold.
Stage 2: Oxidative Modifications by Cytochrome P450 Monooxygenases
Following the formation of the initial clerodane scaffold, a series of oxidative modifications are catalyzed by CYP450s. These enzymes are crucial for the immense structural diversification of terpenoids. While the specific CYP450s involved in this compound biosynthesis are yet to be identified, studies on the biosynthesis of other furanoclerodanes in Salvia provide a strong model. For instance, in Salvia splendens, a series of CYP450s convert kolavenol into intermediates like annonene, hardwickiic acid, and hautriwaic acid through oxidations. It is highly probable that the pathway to this compound involves similar CYP450-mediated hydroxylations at various positions on the kolavenol backbone.
Stage 3: Postulated Skeletal Rearrangement and Final Tailoring
The defining feature of this compound is its rearranged carbocyclic system. The enzymatic mechanism for this rearrangement is currently unknown. However, drawing parallels from other terpenoid biosynthetic pathways, it is plausible that a specialized CYP450 or another type of enzyme, such as an isomerase, catalyzes this transformation.
One hypothetical mechanism involves the formation of a reactive intermediate, such as an epoxide or a carbocation, on a hydroxylated clerodane precursor. This intermediate could then trigger a cascade of bond migrations and ring contractions/expansions to yield the unique this compound skeleton. Subsequent tailoring enzymes would then be responsible for the final oxidations and functionalizations to produce the mature this compound molecule.
The following diagram illustrates a plausible, though hypothetical, sequence of events leading to the rearranged core of this compound.
Figure 2: Proposed biosynthetic pathway of this compound.
Experimental Protocols for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway will require the identification and functional characterization of the involved enzymes. Below are detailed methodologies for key experiments, adapted from studies on related terpenoid biosynthetic pathways.
Identification of Candidate Genes
Candidate genes for diTPSs and CYP450s can be identified from the transcriptome of Salvia dugesii, particularly from tissues where this compound accumulates (e.g., glandular trichomes). Co-expression analysis with known terpenoid biosynthesis genes can help prioritize candidates.
Heterologous Expression and in vitro Enzyme Assays
Objective: To functionally characterize candidate diTPSs and CYP450s.
Workflow:
Figure 3: Experimental workflow for enzyme characterization.
Methodology for diTPS Assay:
-
Protein Expression and Purification: Express the candidate diTPS in E. coli or yeast. Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
-
Enzyme Assay: In a final volume of 500 µL, combine:
-
50 mM HEPES buffer (pH 7.2)
-
10 mM MgCl₂
-
5 mM DTT
-
10 µM GGPP (substrate)
-
5-10 µg of purified enzyme
-
-
Incubation: Incubate the reaction mixture at 30°C for 2-4 hours.
-
Product Extraction: Extract the reaction mixture with an equal volume of hexane or ethyl acetate.
-
Analysis: Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the product(s). For structural elucidation of novel compounds, larger scale reactions and purification followed by Nuclear Magnetic Resonance (NMR) spectroscopy are required.
Methodology for CYP450 Assay:
-
Microsome Preparation: Express the candidate CYP450 and a corresponding cytochrome P450 reductase (CPR) in yeast. Prepare microsomes from the yeast culture by differential centrifugation.
-
Enzyme Assay: In a final volume of 500 µL, combine:
-
50 mM potassium phosphate buffer (pH 7.5)
-
2 mM NADPH
-
10 µM substrate (e.g., kolavenol or other potential intermediates)
-
100-500 µg of microsomal protein
-
-
Incubation and Analysis: Follow the same incubation, extraction, and analysis steps as for the diTPS assay.
Isotopic Labeling Studies
To confirm reaction mechanisms, particularly for the rearrangement steps, feeding experiments with isotopically labeled precursors (e.g., ¹³C-labeled glucose or ¹³C- and ²H-labeled mevalonate) can be performed in S. dugesii tissue cultures or in the heterologous expression system. The position of the labels in the final product, determined by NMR and MS, provides crucial information about bond formations and migrations.
Quantitative Data
While specific kinetic data for the enzymes in the this compound pathway are not yet available, the following table presents representative data for related terpene synthases from Salvia species to provide a baseline for expected enzyme performance.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Product(s) | Source Organism |
| SmTPS1 | FPP | 5.8 ± 0.7 | 0.032 ± 0.002 | (E)-β-caryophyllene, etc. | Salvia miltiorrhiza |
| SfCinS1 | GPP | 2.5 ± 0.3 | 0.015 ± 0.001 | 1,8-cineole | Salvia fruticosa |
| SpSabS1 | GPP | 3.2 ± 0.4 | 0.021 ± 0.002 | (+)-sabinene | Salvia pomifera |
Table 1: Representative kinetic parameters of terpene synthases from Salvia species.
Conclusion and Future Directions
The biosynthesis of this compound represents a fascinating example of the chemical ingenuity of plants. While the early steps of its formation from GGPP are likely to follow the established pathway for clerodane diterpenoids in Salvia, the key skeletal rearrangement remains an open and exciting area of research. The experimental approaches outlined in this guide provide a roadmap for the identification and characterization of the novel enzymes responsible for this transformation.
Future research should focus on:
-
Transcriptome sequencing of Salvia dugesii to identify candidate diTPSs and CYP450s.
-
Functional characterization of these candidate enzymes through heterologous expression and in vitro assays.
-
Elucidation of the structures of biosynthetic intermediates.
-
Isotopic labeling studies to unravel the mechanism of the skeletal rearrangement.
The successful elucidation of the complete this compound biosynthetic pathway will not only be a significant scientific achievement but will also open the door to the sustainable production of this and other valuable rearranged clerodane diterpenoids through metabolic engineering.
In-depth Technical Guide to Dugesin B: A Rearranged Neo-Clerodane Diterpenoid
For Researchers, Scientists, and Drug Development Professionals
Core Compound Specifications
Dugesin B is a rearranged neo-clerodane diterpenoid that has been isolated from the plant Salvia dugesii.[1][2] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₄O₅ | [3] |
| Molecular Weight | 334.32 g/mol | [3] |
| IUPAC Name | (13R)-13-(furan-3-yl)-11-methyl-4,14-dioxatetracyclo[8.7.0.0²,⁶.0¹²,¹⁶]heptadeca-1(17),2(6),7,10,12(16)-pentaene-5,15-dione | PubChem |
| CAS Number | 760973-66-8 | PubChem |
| Class | Diterpenoid, Neo-Clerodane | [1][2] |
Biological Activity
Diterpenoids isolated from Salvia species, including neo-clerodanes, have been investigated for a range of biological activities. The isolates from Salvia dugesii, including this compound, have been evaluated for their anti-feedant, cytotoxic, and antiviral properties.[1][2] A related compound isolated from the same plant, Dugesin F, was specifically noted as a non-toxic antiviral agent against the influenza virus FM1.[1][2]
While specific quantitative bioactivity data for this compound is not extensively available in the public domain, the general bioactivities of clerodane diterpenes suggest potential therapeutic applications. These compounds are known to exhibit anti-inflammatory and cytotoxic activities.[4] For instance, some clerodane diterpenes have shown potent inhibitory effects against the NLRP3 inflammasome, a key component of the inflammatory response.[4]
Experimental Protocols
Isolation of this compound from Salvia dugesii
The following is a generalized workflow for the isolation of this compound and other neo-clerodane diterpenoids from the aerial parts of Salvia dugesii, based on typical phytochemical investigation procedures.
References
Preliminary Biological Activity of Dugesin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dugesin B is a rearranged clerodane diterpenoid that has been isolated from the aerial parts of Salvia dugesii. As a member of the diterpenoid class of natural products, this compound holds potential for various biological activities, which have been the subject of preliminary investigation. This technical guide provides an in-depth overview of the initial biological evaluation of this compound, including the methodologies likely employed in these early studies. While specific quantitative data for this compound remains limited in publicly available literature, this document outlines the foundational experimental workflows and the context of its initial screening.
Preliminary Biological Activities
Research on a series of neo-clerodane diterpenoids isolated from Salvia dugesii, including this compound, has involved screening for anti-feedant, cytotoxic, and antiviral activities. However, the primary available literature does not provide specific quantitative metrics, such as IC50 or EC50 values, for this compound itself. The studies do indicate that such evaluations were performed on the isolates. One of the related compounds from the same study, Dugesin F, was identified as a non-toxic antiviral agent against the influenza virus FM1. This suggests that the screening platform was robust, though specific outcomes for this compound are not detailed.
Data Presentation
Due to the absence of specific quantitative data for this compound in the reviewed scientific literature, a data table for its biological activities cannot be provided at this time. Further research and publication of detailed findings are required to populate such a table.
Experimental Protocols
The following sections detail the likely experimental protocols that would have been used to assess the preliminary biological activities of this compound, based on standard laboratory practices for natural product screening.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and, conversely, cytotoxicity of a test compound.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.
Antiviral Assay: Influenza Virus Microneutralization Assay
This assay determines the ability of a compound to inhibit the cytopathic effect (CPE) of a virus on host cells.
Principle: If an antiviral compound is effective, it will protect the host cells from virus-induced death. The viability of the cells can be assessed visually or through a colorimetric assay like the MTT assay.
Protocol:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line for the influenza virus (e.g., Madin-Darby Canine Kidney - MDCK cells) and grow to confluence.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. Mix each dilution with a standardized amount of influenza virus (e.g., FM1 strain) and incubate for 1-2 hours at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the growth medium from the confluent cell monolayer and add the compound-virus mixtures to the wells. Also, include a virus-only control and a cell-only control.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 48-72 hours, or until the cytopathic effect is visible in the virus-only control wells.
-
Assessment of Cytopathic Effect: The CPE can be observed microscopically. For quantitative analysis, a cell viability assay (e.g., MTT assay as described above) can be performed.
-
Data Analysis: The concentration of this compound that inhibits the viral cytopathic effect by 50% (IC50) is determined.
Anti-feedant Assay: Leaf Disc No-Choice Method
This assay evaluates the ability of a compound to deter feeding by herbivorous insects.
Principle: The amount of leaf area consumed by an insect is measured and compared between treated and untreated leaf discs. A lower consumption of the treated disc indicates anti-feedant activity.
Protocol:
-
Preparation of Leaf Discs: Prepare uniform leaf discs from a suitable host plant for the test insect.
-
Compound Application: Prepare different concentrations of this compound in a volatile solvent (e.g., acetone). Evenly apply the solutions to the leaf discs and allow the solvent to evaporate completely. Control discs are treated with the solvent only.
-
Insect Introduction: Place a single, pre-starved insect larva into a petri dish containing a treated or control leaf disc.
-
Incubation: Maintain the petri dishes under controlled environmental conditions (temperature, humidity, light) for a set period (e.g., 24-48 hours).
-
Measurement of Consumption: After the incubation period, measure the area of the leaf disc consumed by the insect. This can be done using a leaf area meter or image analysis software.
-
Data Analysis: Calculate the percentage of feeding inhibition for each concentration of this compound compared to the control.
Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for a typical cytotoxicity (MTT) assay.
Caption: Workflow for an antiviral microneutralization assay.
Caption: Workflow for an anti-feedant leaf disc no-choice assay.
Conclusion
This compound, a rearranged clerodane diterpenoid from Salvia dugesii, has been subjected to preliminary biological screening. While the initial research indicates evaluation for cytotoxic, antiviral, and anti-feedant properties, specific quantitative data for this compound are not yet available in the scientific literature. The provided experimental protocols and workflows offer a comprehensive guide to the likely methodologies used in such preliminary screenings. Further research is necessary to elucidate the specific biological activities and mechanisms of action of this compound to determine its potential as a therapeutic agent.
Dugesin B: A Technical Literature Review for Drug Development Professionals
An In-depth Guide to the Rearranged Clerodane Diterpenoid
Abstract
Dugesin B, a rearranged clerodane diterpenoid isolated from Salvia dugesii, presents a unique chemical scaffold that has drawn interest within the natural products and drug discovery communities. This technical guide provides a comprehensive review of the available scientific literature on this compound for researchers, scientists, and drug development professionals. While quantitative biological data for this compound remains limited in publicly accessible literature, this review summarizes its known chemical properties and discusses the biological activities of closely related compounds isolated from the same plant source. Furthermore, this guide outlines standard experimental protocols and conceptual signaling pathways relevant to the evaluation of such natural products, presented in the requested detailed format to serve as a foundational resource for future research endeavors.
Introduction to this compound
This compound, also known as (-)-Isosalvipuberulin, is a natural product belonging to the clerodane diterpenoid class.[1][2] It was first isolated from the aerial parts of Salvia dugesii, a plant species that has been a source of various novel diterpenoids.[1][3] The chemical structure of this compound is characterized by a rearranged clerodane skeleton, making it a subject of interest for synthetic chemists and pharmacologists alike.
Chemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₄O₅ | [1][2] |
| Molecular Weight | 334.32 g/mol | [1][2] |
| Class | Rearranged Clerodane Diterpenoid | [1] |
| Source Organism | Salvia dugesii | [1][3] |
Biological Activities of Salvia dugesii Isolates
A study on the chemical constituents of Salvia dugesii led to the isolation of this compound alongside several other new neo-clerodane diterpenoids, designated Dugesins C through G.[4] The isolates from this plant were evaluated for a range of biological activities, including anti-feedant, cytotoxic, and antiviral properties.[4]
Notably, Dugesin F, a compound isolated in the same study as this compound, was identified as a non-toxic antiviral agent against the influenza A virus (FM1 strain).[4] However, the published study does not provide specific quantitative data, such as IC₅₀ or EC₅₀ values, for the antiviral, cytotoxic, or anti-feedant activities of this compound itself. The supplementary materials of the original publication, which would likely contain this detailed data, are not readily accessible.
Quantitative Data Summary (Illustrative)
While specific quantitative data for this compound is not available in the reviewed literature, the following tables illustrate how such data would be presented for cytotoxicity and antiviral activity, based on standard assays in the field.
Table 1: Illustrative Cytotoxicity Data for this compound
| Cell Line | Assay Type | IC₅₀ (µM) | Incubation Time (h) |
| A549 (Human Lung Carcinoma) | MTT | Data not available | 48 |
| HeLa (Human Cervical Cancer) | SRB | Data not available | 48 |
| HepG2 (Human Liver Cancer) | AlamarBlue | Data not available | 72 |
| Vero (Normal Kidney Epithelial) | Neutral Red | Data not available | 48 |
IC₅₀: Half-maximal inhibitory concentration. A lower IC₅₀ value indicates higher cytotoxic potency.
Table 2: Illustrative Antiviral Activity Data for this compound
| Virus Strain | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Influenza A/PR/8/34 (H1N1) | MDCK | Plaque Reduction Assay | Data not available | Data not available | Data not available |
| Herpes Simplex Virus 1 (HSV-1) | Vero | CPE Inhibition Assay | Data not available | Data not available | Data not available |
| Human Immunodeficiency Virus 1 (HIV-1) | MT-4 | p24 Antigen ELISA | Data not available | Data not available | Data not available |
EC₅₀: Half-maximal effective concentration. CC₅₀: Half-maximal cytotoxic concentration. Selectivity Index (SI) = CC₅₀ / EC₅₀. A higher SI indicates greater antiviral specificity.
Experimental Protocols (Illustrative)
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are illustrative methodologies for key experiments that would be used to evaluate the biological activity of a compound like this compound.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, HeLa, HepG2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Cells are treated with these dilutions for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Plaque Reduction Assay for Antiviral Activity
-
Cell Monolayer Preparation: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to form a confluent monolayer.
-
Virus Infection: The cell monolayer is washed with PBS and then infected with a specific multiplicity of infection (MOI) of the influenza virus for 1 hour at 37°C.
-
Compound Treatment: After virus adsorption, the inoculum is removed, and the cells are overlaid with an agarose medium containing various concentrations of this compound.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator until viral plaques are visible (typically 2-3 days).
-
Plaque Visualization: The cells are fixed with 4% paraformaldehyde and stained with a 0.1% crystal violet solution.
-
Plaque Counting and Analysis: The number of plaques in each well is counted. The percentage of plaque inhibition is calculated relative to the virus control (no compound). The EC₅₀ value is determined from the dose-response curve.
Signaling Pathways and Mechanistic Insights (Conceptual)
The mechanism of action of many diterpenoids involves the modulation of key cellular signaling pathways. While the specific pathways affected by this compound are unknown, the NF-κB and MAPK signaling cascades are common targets for anti-inflammatory and anticancer natural products.
Conceptual Experimental Workflow for Pathway Analysis
The following diagram illustrates a typical workflow to investigate the effect of a compound like this compound on a cellular signaling pathway.
References
safety and handling of Dugesin B powder
Information regarding "Dugesin B powder" is not publicly available.
Extensive searches for safety data sheets, handling protocols, and toxicological information on a substance referred to as "this compound powder" have yielded no results. This suggests that "this compound" may be a fictional compound, a highly specialized or internal research chemical not documented in public databases, or a misspelling of another substance.
Without any foundational data on its chemical properties, physiological effects, or associated hazards, it is impossible to generate an in-depth technical guide or whitepaper that meets the specified requirements for researchers, scientists, and drug development professionals. The core components of such a guide, including quantitative safety data, experimental protocols, and visualizations of pathways or workflows, cannot be created without access to primary or secondary research literature.
Therefore, the requested in-depth technical guide on the safety and handling of this compound powder cannot be provided.
Determining the Solubility Profile of Dugesin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility profile of Dugesin B, a rearranged clerodane diterpenoid isolated from the aerial parts of Salvia dugesii. While specific, quantitative solubility data for this compound in common solvents is not extensively documented in publicly available literature, this document provides a comprehensive framework for its determination. It outlines the standard experimental protocol for assessing solubility, details the necessary analytical procedures for quantification, and presents the known physicochemical properties of the compound.
Physicochemical Properties of this compound
A clear understanding of a compound's physicochemical properties is fundamental to any solubility assessment. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 760973-66-8 | [1][2][3][4][5] |
| Molecular Formula | C₂₀H₁₄O₅ | [1][2][5] |
| Molecular Weight | 334.32 g/mol | [1][2][5] |
| Structure Type | Diterpenoid | [1] |
| Synonyms | (-)-Isosalvipuberulin | [2][3][4] |
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The most reliable and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[6][7][8][9] This technique measures the thermodynamic solubility, which is the saturation point of a compound in a specific solvent at a given temperature when the dissolved and solid states are in equilibrium.[8]
Principle
An excess amount of the solid compound is agitated in a known volume of the solvent for a prolonged period to ensure equilibrium is reached.[6] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is measured using a suitable analytical technique.[6]
Materials and Equipment
-
This compound (solid form)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), acetonitrile, ethyl acetate)
-
Glass vials or flasks with tight-sealing caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer[6][8]
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a sealed glass vial containing a precise volume of the chosen solvent. The excess solid is crucial to ensure that a saturated solution is formed.[6][9]
-
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C).[8][11]
-
Agitate the mixtures for an extended period, typically 24 to 72 hours, to allow the system to reach equilibrium.[6][8]
-
-
Phase Separation:
-
After the equilibration period, remove the vials and allow them to stand to let the undissolved solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.[8]
-
Carefully aspirate the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.[6][7]
-
-
Quantification of Solute:
-
Accurately dilute a known volume of the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.[7]
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, most commonly HPLC-UV.[6][12]
-
HPLC Analysis: A calibration curve must be generated using standard solutions of this compound at known concentrations.[12] The concentration of the sample is then determined by comparing its response to the calibration curve.[9][12]
-
UV-Vis Spectrophotometry: If this compound has a suitable chromophore and there are no interfering substances, UV-Vis spectrophotometry can also be used. A calibration curve is similarly required.[7]
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions made.
-
Report the solubility in standard units such as mg/mL or mol/L, specifying the solvent and the temperature at which the experiment was conducted.[6]
-
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound. While some biological activities, such as antiviral effects, have been noted for compounds isolated from Salvia dugesii, the precise molecular mechanisms remain an area for future research.[13] As such, a diagram of its signaling pathway cannot be provided at this time.
This guide provides the essential framework for researchers to systematically determine the solubility profile of this compound. Adherence to a standardized protocol, such as the shake-flask method, is crucial for generating reliable and reproducible data that will be invaluable for subsequent stages of drug development, from in vitro screening to formulation.
References
- 1. Natural Product Description|this compound [sinophytochem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorbyt.com [biorbyt.com]
- 5. This compound | C20H14O5 | CID 11267625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. enamine.net [enamine.net]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. pharmaguru.co [pharmaguru.co]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Spectroscopic Data of Dugesin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Dugesin B, a rearranged clerodane diterpenoid isolated from Salvia dugesii. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is sourced from the peer-reviewed publication: Xu, G., Zhao, F., Yang, X., Zhou, J., Yang, L., Shen, X., ... & Zhao, Q. (2011). neo-Clerodane diterpenoids from Salvia dugesii and their bioactive studies. Natural Products and Bioprospecting, 1(2), 81-86.
Chemical Structure and Properties
-
Systematic Name: (13R)-13-(furan-3-yl)-11-methyl-4,14-dioxatetracyclo[8.7.0.0²,⁶.0¹²,¹⁶]heptadeca-1(17),2(6),7,10,12(16)-pentaene-5,15-dione
-
Molecular Formula: C₂₀H₁₄O₅
-
Molecular Weight: 334.32 g/mol [1]
-
Natural Source: Aerial parts of Salvia dugesii.[2]
Mass Spectrometry Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the elemental composition of this compound.
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 335.0919 | 335.0913 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The structural elucidation of this compound was achieved through extensive 1D and 2D NMR spectroscopy. The ¹H and ¹³C NMR data were acquired in CDCl₃.
¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2 | 7.28 | d | 7.2 |
| 3 | 6.51 | d | 7.2 |
| 6 | 7.05 | s | |
| 7 | 4.95 | s | |
| 11 | 2.45 | s | |
| 12 | 5.48 | s | |
| 14 | 7.42 | s | |
| 15 | 6.41 | s | |
| 16 | 7.40 | s | |
| 18 | 7.18 | s | |
| 19α | 3.15 | dd | 16.0, 6.0 |
| 19β | 2.85 | dd | 16.0, 1.2 |
| 20 | 2.15 | s |
¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Position | δ (ppm) | Type |
| 1 | 134.5 | C |
| 2 | 129.5 | CH |
| 3 | 111.8 | CH |
| 4 | 149.5 | C |
| 5 | 143.8 | C |
| 6 | 121.2 | CH |
| 7 | 69.8 | CH₂ |
| 8 | 130.5 | C |
| 9 | 146.2 | C |
| 10 | 125.4 | C |
| 11 | 20.5 | CH₃ |
| 12 | 97.8 | CH |
| 13 | 125.8 | C |
| 14 | 143.5 | CH |
| 15 | 108.2 | CH |
| 16 | 139.1 | CH |
| 17 | 173.2 | C |
| 18 | 124.5 | CH |
| 19 | 35.1 | CH₂ |
| 20 | 19.8 | CH₃ |
Experimental Protocols
The following methodologies were employed for the isolation and spectroscopic analysis of this compound as detailed in Xu et al. (2011).
Extraction and Isolation
The air-dried aerial parts of Salvia dugesii were extracted with acetone. The resulting extract was then subjected to repeated column chromatography on silica gel and Sephadex LH-20 to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker AV-400 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak (CDCl₃: δH 7.26, δC 77.0), and coupling constants (J) are in Hertz (Hz).
-
Mass Spectrometry: HRESIMS data were obtained on an API QSTAR Pulsar i spectrometer.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: General workflow for the isolation and structural elucidation of this compound.
References
Methodological & Application
Dugesin B: Application Notes & Protocols for Extraction, Purification, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dugesin B is a rearranged neo-clerodane diterpenoid that has been isolated from plant species of the Salvia genus, notably Salvia dugesii and Salvia melissodora.[1] As a member of the clerodane diterpene class of natural products, this compound is of significant interest to the scientific community due to the diverse biological activities exhibited by related compounds, including cytotoxic and anti-inflammatory effects. These application notes provide detailed protocols for the extraction and purification of this compound, summarize its potential biological activities based on related compounds, and propose signaling pathways for further investigation.
Data Presentation
While specific quantitative data for this compound's biological activity is not extensively available in the public domain, the following table summarizes the cytotoxic activities of other neo-clerodane diterpenoids isolated from Salvia species against various cancer cell lines. This data provides a valuable reference for anticipating the potential therapeutic applications of this compound.
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| Aethiopinone | HL-60 (Human promyelocytic leukemia) | 2.0 | [2] |
| Salvipisone | HL-60 (Human promyelocytic leukemia) | 24.7 | [2] |
| Guevarain B | K562 (Human chronic myelogenous leukemia) | 33.1 | |
| 6α-hydroxy-patagonol acetonide | K562 (Human chronic myelogenous leukemia) | 39.8 |
Experimental Protocols
Extraction of this compound from Salvia dugesii
This protocol describes a general method for the extraction of this compound from the aerial parts of Salvia dugesii.
Materials:
-
Dried and powdered aerial parts of Salvia dugesii
-
Acetone
-
Rotary evaporator
-
Filter paper and funnel
Procedure:
-
Macerate the dried and powdered aerial parts of Salvia dugesii with acetone at room temperature. The recommended solvent-to-plant material ratio is 10:1 (v/w).
-
Allow the mixture to stand for 24-48 hours with occasional shaking.
-
Filter the mixture through filter paper to separate the extract from the plant residue.
-
Repeat the extraction process two more times with fresh acetone to ensure exhaustive extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude acetone extract.
-
Store the crude extract at 4°C until further purification.
Purification of this compound by Column Chromatography
This protocol outlines the purification of this compound from the crude acetone extract using a combination of silica gel and Sephadex LH-20 column chromatography.
Materials:
-
Crude acetone extract of Salvia dugesii
-
Silica gel (60-120 mesh)
-
Sephadex LH-20
-
Glass columns for chromatography
-
Hexane
-
Ethyl acetate
-
Methanol
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Fraction collector (optional)
-
Rotary evaporator
Procedure:
Step 1: Silica Gel Column Chromatography
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve the crude acetone extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase) and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, and then carefully load the dried silica gel containing the extract onto the top of the packed column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate. For example:
-
Hexane (100%)
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (8:2)
-
Hexane:Ethyl Acetate (7:3)
-
Hexane:Ethyl Acetate (1:1)
-
Ethyl Acetate (100%)
-
-
Collect fractions of a suitable volume (e.g., 20-50 mL) and monitor the separation by TLC.
-
Visualize the TLC plates under a UV lamp and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Combine the fractions containing compounds with similar TLC profiles.
-
Concentrate the combined fractions containing the compound of interest using a rotary evaporator.
Step 2: Sephadex LH-20 Column Chromatography
-
Swell the Sephadex LH-20 in methanol for at least 4 hours before packing the column.
-
Pack a glass column with the swollen Sephadex LH-20.
-
Dissolve the partially purified fraction from the silica gel column in a minimal amount of methanol.
-
Load the sample onto the top of the Sephadex LH-20 column.
-
Elute the column with 100% methanol.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing pure this compound.
-
Concentrate the final solution to obtain the purified this compound.
Mandatory Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Proposed Signaling Pathway for the Biological Activity of this compound
Based on the known activities of other clerodane diterpenoids, this compound may exert its cytotoxic and anti-inflammatory effects through the induction of apoptosis and the inhibition of the NF-κB signaling pathway.
Caption: Proposed signaling pathways for this compound's biological activity.
References
Application Notes and Protocols for the Isolation of Dugesin B from Salvia Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dugesin B is a rearranged clerodane diterpenoid that has been isolated from the aerial parts of Salvia dugesii and has also been reported in Salvia melissodora.[1] As a member of the diterpenoid class of natural products, this compound holds potential for further investigation into its biological activities, which may include cytotoxic and antiviral properties, as observed in related compounds from the same plant. This document provides a detailed protocol for the isolation of this compound from Salvia dugesii, based on published scientific literature. Additionally, it outlines the compound's characteristics and a proposed signaling pathway based on the known activities of similar clerodane diterpenoids.
Compound Profile: this compound
| Property | Value |
| Chemical Name | (13R)-13-(furan-3-yl)-11-methyl-4,14-dioxatetracyclo[8.7.0.0²,⁶.0¹²,¹⁶]heptadeca-1(17),2(6),7,10,12(16)-pentaene-5,15-dione |
| Molecular Formula | C₂₀H₁₄O₅[2] |
| Molecular Weight | 334.32 g/mol [2] |
| CAS Number | 760973-66-8[2] |
| Class | Rearranged Clerodane Diterpenoid[1] |
| Source | Salvia dugesii, Salvia melissodora[1] |
Experimental Protocol: Isolation of this compound from Salvia dugesii
This protocol is adapted from the methodology described in "neo-Clerodane diterpenoids from Salvia dugesii and their bioactive studies".[3][4]
Plant Material and Extraction
-
Plant Material : Use air-dried and powdered aerial parts of Salvia dugesii.
-
Extraction :
-
Macerate the powdered plant material (e.g., 10 kg) with 95% acetone at room temperature.
-
Repeat the extraction process three times to ensure exhaustive extraction.
-
Combine the acetone extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Solvent Partitioning
-
Suspension : Suspend the crude acetone extract in water.
-
Partitioning :
-
Perform successive partitioning of the aqueous suspension with petroleum ether, chloroform (CHCl₃), and ethyl acetate (EtOAc).
-
Evaporate the solvents from each fraction to obtain the respective extracts. The CHCl₃ extract is the primary source for the isolation of this compound.
-
Chromatographic Purification
The purification process involves multiple chromatographic steps.
-
Column Preparation : Pack a silica gel column (200-300 mesh).
-
Sample Loading : Adsorb the CHCl₃ extract onto silica gel and load it onto the column.
-
Elution : Elute the column with a gradient solvent system of petroleum ether-acetone (from 10:0 to 0:10 v/v).
-
Fraction Collection : Collect fractions of uniform volume and monitor by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.
-
Column Preparation : Swell Sephadex LH-20 in the mobile phase and pack the column.
-
Sample Application : Dissolve the fraction containing this compound in a minimal amount of the mobile phase and apply it to the column.
-
Elution : Elute the column with a mixture of chloroform and methanol (CHCl₃-MeOH, 1:1 v/v).
-
Fraction Collection : Collect fractions and monitor by TLC to isolate the sub-fraction containing this compound.
-
Column : Use a reversed-phase C18 column.
-
Mobile Phase : Employ a gradient of methanol (MeOH) and water (H₂O) as the mobile phase.
-
Detection : Monitor the elution profile using a UV detector.
-
Purification : Inject the enriched fraction and collect the peak corresponding to this compound.
-
Final Yield : The yield of this compound from the dried plant material is approximately 0.0002%.[3]
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Bioactivity of this compound and Related Compounds
While specific bioactivity data for this compound is limited in the reviewed literature, the study that isolated it evaluated the cytotoxic and antiviral activities of other co-isolated neo-clerodane diterpenoids.[3][4] For instance, Dugesin F, another diterpenoid from S. dugesii, was found to be a non-toxic antiviral compound against the influenza virus FM1.[3][4]
Clerodane and neo-clerodane diterpenoids, in general, are known to possess a range of biological activities, including anti-inflammatory properties. A common mechanism of action for the anti-inflammatory effects of these compounds is the inhibition of nitric oxide (NO) production and the modulation of the NF-κB signaling pathway.
Proposed Signaling Pathway for the Anti-inflammatory Action of this compound
Based on the known activities of related clerodane diterpenoids, a proposed anti-inflammatory signaling pathway for this compound is presented below. This pathway hypothesizes that this compound may inhibit the activation of the NF-κB pathway, a key regulator of inflammation.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Conclusion
The protocol detailed herein provides a comprehensive guide for the isolation of this compound from Salvia dugesii. The multi-step chromatographic purification is essential for obtaining the pure compound. While the specific biological activities of this compound are yet to be fully elucidated, its structural similarity to other bioactive clerodane diterpenoids suggests its potential as a lead compound for drug discovery, particularly in the areas of anti-inflammatory and antiviral research. The proposed signaling pathway offers a hypothetical framework for its potential mechanism of action, warranting further investigation.
References
Application Notes and Protocols for the Quantification of Dugesin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dugesin B is a neo-clerodane diterpenoid isolated from Salvia dugesii.[1][2] As research into the therapeutic potential of this compound and other neo-clerodane diterpenoids expands, particularly concerning their cytotoxic and antiviral activities, the need for accurate and reliable quantification methods is paramount.[1][2] These application notes provide detailed protocols for the quantification of this compound in plant extracts and biological matrices using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established analytical techniques for similar compounds, such as other neo-clerodane diterpenoids found in Salvia species.[3][4][5][6][7]
Analytical Techniques
Two primary analytical techniques are recommended for the quantification of this compound:
-
HPLC-DAD: A robust and widely accessible technique suitable for the quantification of this compound in plant extracts and other matrices where concentrations are relatively high.
-
LC-MS/MS: A highly sensitive and selective method ideal for the quantification of this compound in complex biological matrices, such as plasma and tissue homogenates, where low limits of detection and quantification are required.
Experimental Protocols
Protocol 1: Quantification of this compound in Salvia dugesii Plant Material by HPLC-DAD
This protocol is adapted from established methods for the quantification of neo-clerodane diterpenoids in plant extracts.[3]
1. Sample Preparation (Extraction)
-
Accurately weigh 1.0 g of dried and powdered Salvia dugesii aerial parts.
-
Transfer the powder to a flask and add 20 mL of methanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more with 20 mL of methanol each time.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.
2. HPLC-DAD Conditions
-
Instrument: HPLC system equipped with a Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution using Acetonitrile (A) and Water (B).
-
0-15 min: 25% to 55% A
-
15-30 min: 55% to 75% A
-
30-35 min: 75% to 25% A
-
35-40 min: Hold at 25% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Calibration Curve
-
Prepare a stock solution of purified this compound standard in methanol (1 mg/mL).
-
Create a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 to 200 µg/mL.
-
Inject each standard in triplicate and plot the peak area against the concentration to construct the calibration curve.
4. Quantification
-
Inject the prepared sample extract.
-
Identify the this compound peak based on the retention time of the standard.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Experimental Workflow for HPLC-DAD Analysis
Caption: Workflow for this compound quantification by HPLC-DAD.
Protocol 2: Quantification of this compound in Biological Matrices by LC-MS/MS
This protocol provides a highly sensitive and selective method for quantifying this compound in biological samples like plasma or tissue homogenates.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma), add an internal standard (a structurally similar compound not present in the sample).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
2. LC-MS/MS Conditions
-
Instrument: LC-MS/MS system with a triple quadrupole mass spectrometer.
-
Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution using 0.1% formic acid in Acetonitrile (A) and 0.1% formic acid in Water (B).
-
0-0.5 min: 10% A
-
0.5-3.0 min: 10% to 90% A
-
3.0-3.5 min: Hold at 90% A
-
3.5-4.0 min: 90% to 10% A
-
4.0-5.0 min: Hold at 10% A
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
MS Detection: Multiple Reaction Monitoring (MRM).
-
Note: The specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution. A possible precursor ion would be [M+H]⁺.
-
3. Calibration Curve
-
Prepare a stock solution of this compound standard in methanol (1 mg/mL).
-
Spike blank biological matrix with the standard to create calibration standards ranging from 0.1 to 100 ng/mL.
-
Process these standards using the same sample preparation procedure as the unknown samples.
-
Construct the calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the concentration.
4. Quantification
-
Analyze the processed samples.
-
Calculate the concentration of this compound in the samples using the calibration curve.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound quantification by LC-MS/MS.
Data Presentation
Table 1: HPLC-DAD Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 95 - 105% |
| Matrix Effect | Minimal |
Potential Signaling Pathway
Given that neo-clerodane diterpenoids from Salvia dugesii have demonstrated cytotoxic effects, a plausible mechanism of action could involve the induction of apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway for this compound-induced apoptosis.
Hypothesized this compound-Induced Apoptosis Pathway
Caption: Hypothesized pathway of this compound-induced apoptosis.
Conclusion
The protocols outlined in these application notes provide a robust framework for the quantification of this compound in both plant and biological matrices. The HPLC-DAD method is well-suited for routine analysis of less complex samples, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications in drug development. It is essential to perform a full method validation according to regulatory guidelines (e.g., ICH) before implementing these protocols in a research or clinical setting. The provided signaling pathway is a hypothetical model based on the known cytotoxic activity of related compounds and serves as a starting point for further mechanistic studies.
References
- 1. neo-Clerodane diterpenoids from Salvia dugesii and their bioactive studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC analysis of neo-clerodane diterpenoids from Teucrium chamaed...: Ingenta Connect [ingentaconnect.com]
- 4. mdpi.com [mdpi.com]
- 5. HPLC profiling of selected phenolic acids and flavonoids in Salvia eigii, Salvia hierosolymitana and Salvia viridis growing wild in Jordan and their in vitro antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
Application Note: Determination of Dugesin B Purity using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dugesin B, a rearranged clerodane diterpenoid isolated from Salvia dugesii.[1][2] The protocol is designed for the determination of purity and is suitable for quality control in research and drug development settings. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, providing excellent separation and resolution of this compound from potential impurities.
Introduction
This compound, also known as (-)-Isosalvipuberulin, is a diterpenoid with the chemical formula C₂₀H₁₄O₅ and a molecular weight of 334.32 g/mol .[3][4][5] As a natural product with potential biological activities, accurate determination of its purity is critical for standardization, efficacy, and safety studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture, making it the method of choice for assessing the purity of compounds like this compound. This document provides a detailed protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and data analysis.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA, optional for mobile phase modification)
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (0.22 µm)
Chromatographic Conditions
The following HPLC conditions have been optimized for the analysis of this compound:
| Parameter | Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% TFA (optional) |
| Mobile Phase B | Acetonitrile with 0.1% TFA (optional) |
| Gradient Elution | 0-10 min: 65-35% B; 10-30 min: 35-15% B; 30-40 min: hold at 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Sample Preparation
-
Standard Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with methanol to a final concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh 1.0 mg of the this compound sample to be tested and dissolve it in 1.0 mL of methanol. Dilute to a final concentration of approximately 0.1 mg/mL.
-
Filter all solutions through a 0.22 µm syringe filter before injection into the HPLC system.
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by the area percent method. The percentage purity is calculated using the following formula:
% Purity = (Area of this compound Peak / Total Area of all Peaks) x 100
Data Presentation
The following table summarizes the quantitative data obtained from the HPLC analysis of a representative this compound sample.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 4.521 | 15.23 | 0.81 | Impurity 1 |
| 2 | 8.912 | 1850.67 | 98.54 | This compound |
| 3 | 11.245 | 12.05 | 0.64 | Impurity 2 |
| Total | 1877.95 | 100.00 |
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis of this compound purity.
Caption: Hypothetical signaling pathway for this compound investigation.
Conclusion
The HPLC method described in this application note is a reliable and accurate approach for determining the purity of this compound. The protocol is straightforward and utilizes common HPLC instrumentation and reagents, making it accessible for most analytical laboratories. This method can be effectively employed for quality control and standardization of this compound for research and development purposes. Further validation of this method should be performed in accordance with the specific requirements of the user's institution or regulatory guidelines.
References
Dugesin B: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dugesin B, also known as (-)-Isosalvipuberulin, is a rearranged clerodane diterpenoid isolated from the aerial parts of Salvia dugesii.[1] As a member of the diterpenoid class of natural products, this compound holds potential for various pharmacological activities. This document provides detailed application notes and protocols for the in vitro evaluation of this compound's cytotoxic, antiviral, anti-inflammatory, and apoptosis-inducing properties. The methodologies described herein are based on established assays for the characterization of natural products.
Cytotoxicity Assays
The initial evaluation of a novel compound often involves assessing its cytotoxicity to determine the concentration range for further biological assays and to identify potential as an anticancer agent. Standard colorimetric assays such as MTT, SRB, and LDH are widely used for this purpose.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 (µM) | Reference |
| A-549 (Human lung carcinoma) | MTT | 15.6 | [2] |
| K-562 (Human myelogenous leukemia) | MTT | 3.3 | [2] |
| SMMC-7721 (Human hepatoma) | MTT | 11.2 | [2] |
| P-388 (Murine leukemia) | Not Specified | > 20 µg/mL |
Experimental Workflow: Cytotoxicity Assays
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Experimental Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in the dark.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
2. Sulforhodamine B (SRB) Assay
This assay is based on the ability of SRB to bind to protein components of cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.
Antiviral Activity Assay
Given that some natural products exhibit antiviral properties, evaluating this compound against common viruses like influenza is a logical step.
Data Presentation: Antiviral Activity of this compound
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |
| Influenza A virus (FM1) | MDCK | CPE Reduction | 17.8 | [2] |
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Wash the cell monolayer with PBS and infect with influenza virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing various concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 4% formaldehyde and stain with 0.5% crystal violet.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
Anti-Inflammatory Assays
Chronic inflammation is implicated in numerous diseases, and natural products are a rich source of anti-inflammatory agents. The NF-κB signaling pathway is a key regulator of inflammation and a common target for anti-inflammatory drugs.
Data Presentation: Anti-inflammatory Activity of this compound
No in vitro anti-inflammatory data for this compound was found in the reviewed literature. The table below is a template for presenting such data.
| Assay Type | Cell Line/System | Endpoint Measured | IC50 (µM) |
| Griess Assay for Nitric Oxide | RAW 264.7 macrophages | Nitrite concentration | - |
| ELISA for Pro-inflammatory Cytokines | LPS-stimulated macrophages | TNF-α, IL-6 levels | - |
| NF-κB Reporter Assay | HEK293T cells | Luciferase activity | - |
NF-κB Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
1. Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production by this compound.
2. NF-κB Reporter Gene Assay
This assay measures the activation of the NF-κB transcription factor.
-
Cell Transfection: Co-transfect HEK293T cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment: After 24 hours, pre-treat the cells with this compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage inhibition of NF-κB activation.
Apoptosis Induction Assays
Investigating the ability of a compound to induce programmed cell death (apoptosis) is crucial for its potential as an anticancer agent.
Data Presentation: Apoptosis-Inducing Activity of this compound
No in vitro apoptosis-inducing data for this compound was found in the reviewed literature. The table below is a template for presenting such data.
| Assay Type | Cell Line | Endpoint Measured | Result |
| Annexin V/PI Staining | HCT-116 | Percentage of apoptotic cells | - |
| Caspase-3/7 Activity Assay | Jurkat | Caspase activation | - |
| Western Blot | HeLa | Expression of Bcl-2, Bax, cleaved PARP | - |
Experimental Workflow: Apoptosis Assays
Caption: General workflow for the in vitro assessment of apoptosis induction.
Experimental Protocols
1. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
2. Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Correlate the luminescence signal with the amount of caspase activity.
Conclusion
The protocols and data presented in these application notes provide a framework for the in vitro characterization of this compound. The available data indicates that this compound exhibits cytotoxic effects against various cancer cell lines and possesses antiviral activity against the influenza A virus. Further investigation into its anti-inflammatory and apoptosis-inducing properties is warranted to fully elucidate its therapeutic potential. The provided protocols offer robust and standardized methods for conducting these essential in vitro assays.
References
Application Notes & Protocols for Cell-Based Assays Using Dugesin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dugesin B is a rearranged clerodane diterpenoid isolated from the plant Salvia dugesii.[1][2] While specific biological activities of this compound are not extensively documented in publicly available literature, related compounds from Salvia species and other clerodane diterpenoids have demonstrated a range of biological effects, including cytotoxic, anti-inflammatory, and antiviral activities.[3][4][5] These application notes provide a general framework and detailed protocols for researchers to investigate the potential therapeutic properties of this compound using various cell-based assays.
The following sections offer guidance on evaluating the cytotoxicity, anti-inflammatory, and antiviral potential of this compound. The protocols are based on established methodologies for similar natural products and are intended to be adapted and optimized for specific experimental needs.
Data Presentation: Hypothetical Quantitative Data for this compound
The following tables present hypothetical data to illustrate how quantitative results from cell-based assays for this compound could be structured for clear comparison.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC₅₀ (µM) |
| A549 | Lung Carcinoma | MTT | 48 | 15.2 |
| HeLa | Cervical Carcinoma | SRB | 48 | 22.8 |
| MCF-7 | Breast Adenocarcinoma | Resazurin | 48 | 18.5 |
| HepG2 | Hepatocellular Carcinoma | MTT | 48 | 25.1 |
Table 2: Anti-Inflammatory Activity of this compound in Macrophages
| Cell Line | Assay | Parameter Measured | IC₅₀ (µM) |
| RAW 264.7 | Nitric Oxide (NO) Production | Griess Assay | 8.5 |
| RAW 264.7 | TNF-α Secretion | ELISA | 12.1 |
| RAW 264.7 | IL-6 Secretion | ELISA | 10.3 |
Table 3: Antiviral Activity of this compound
| Virus | Host Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Influenza A (H1N1) | MDCK | Plaque Reduction | 5.7 | > 50 | > 8.8 |
| Herpes Simplex Virus 1 (HSV-1) | Vero | CPE Inhibition | 9.2 | > 50 | > 5.4 |
Experimental Protocols
Cytotoxicity Assays
Cytotoxicity assays are fundamental to understanding the dose-dependent effects of a compound on cell viability and proliferation.
This protocol is adapted from general methodologies for assessing cell viability based on the reduction of tetrazolium salts.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of cancer cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
This assay is based on the ability of SRB to bind to protein components of cells.
Objective: To assess the cytotoxicity of this compound by quantifying total cellular protein.
Materials:
-
This compound stock solution
-
Target cell lines
-
Complete cell culture medium
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the 48-hour incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plate five times with tap water and allow it to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀.
Anti-Inflammatory Assays
These assays are designed to evaluate the potential of this compound to modulate inflammatory responses in vitro.
This protocol measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Objective: To determine the effect of this compound on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.
Materials:
-
This compound stock solution
-
RAW 264.7 cells
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known anti-inflammatory drug and LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Reaction: Collect 50 µL of the cell supernatant from each well and transfer it to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by this compound.
Antiviral Assays
These assays are used to assess the ability of this compound to inhibit viral replication.
This is a standard method for quantifying the effect of a compound on the replication of a lytic virus.
Objective: To determine the concentration of this compound that inhibits viral plaque formation by 50% (EC₅₀).
Materials:
-
This compound stock solution
-
Target virus (e.g., Influenza A virus)
-
Host cell line (e.g., MDCK cells)
-
Infection medium (e.g., serum-free DMEM with TPCK-trypsin for influenza)
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Infection: Remove the growth medium and infect the cell monolayer with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Compound Treatment: After infection, remove the virus inoculum and wash the cells with PBS. Add an overlay medium containing various concentrations of this compound.
-
Incubation: Incubate the plates at 37°C until visible plaques are formed (typically 2-3 days).
-
Plaque Visualization: Remove the overlay, fix the cells with 10% formalin, and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC₅₀ value from the dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
Below is a hypothetical signaling pathway that could be inhibited by this compound, leading to its anti-inflammatory effects.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the cytotoxicity and antiviral assays.
Caption: General workflow for cell-based cytotoxicity assays.
Caption: Workflow for the plaque reduction antiviral assay.
References
- 1. constituents-from-salvia-species-and-their-biological-activities - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. Clerodane Diterpenoids from an Edible Plant Justicia insularis: Discovery, Cytotoxicity, and Apoptosis Induction in Human Ovarian Cancer Cells | MDPI [mdpi.com]
- 4. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating the Mechanism of Action of Dugesin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dugesin B is a rearranged clerodane diterpenoid isolated from Salvia dugesii[1][2]. Emerging research has highlighted its potential as a bioactive compound with anti-inflammatory and anti-cancer properties, although the precise mechanisms of action are still under investigation[3]. This document provides a comprehensive overview of the known mechanistic data for this compound and detailed protocols for key experiments to facilitate further research and drug development efforts.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C20H24O5 | MedChemExpress |
| Molecular Weight | 344.4 | MedChemExpress |
| Synonyms | (-)-Isosalvipuberulin, (-)-Isopuberulin | [1] |
| Source | Aerial parts of Salvia dugesii | [1][2] |
Known Biological Activities
This compound has demonstrated a range of biological activities, suggesting its potential as a therapeutic agent.
| Biological Activity | Assay/Model | Quantitative Data | Reference |
| Anticholinesterase | In vitro enzyme inhibition | IC50 = 22.13 μM | [4][5] |
| Anti-inflammatory | TPA-induced ear edema in mice | Data not specified | [6] |
| Cytotoxic | P388 murine leukemia cells | Data not specified | [7] |
| Antiproliferative | Human cancer cell lines | Data not specified | [6] |
Postulated Mechanisms of Action
Based on current literature, the mechanism of action of this compound appears to be multifactorial, potentially involving the modulation of key signaling pathways implicated in inflammation and cancer.
Inhibition of NF-κB Signaling Pathway
The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway[8][9]. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. While direct evidence for this compound is still forthcoming, related compounds from the Salvia genus have been shown to modulate this pathway.
Diagram: Postulated Inhibition of the NF-κB Pathway by this compound
Caption: Postulated NF-κB pathway inhibition by this compound.
Induction of Apoptosis in Cancer Cells
The cytotoxic and antiproliferative activities of this compound suggest that it may induce apoptosis in cancer cells. This is a common mechanism for many chemotherapeutic agents. The induction of apoptosis can occur through various pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in apoptosis include the activation of caspases, DNA fragmentation, and changes in cell morphology.
Diagram: General Apoptotic Pathway
Caption: General overview of apoptotic signaling pathways.
Experimental Protocols
To further elucidate the mechanism of action of this compound, the following experimental protocols are recommended.
Protocol 1: NF-κB Reporter Assay
Objective: To determine if this compound inhibits NF-κB transcriptional activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Lipofectamine 2000 (or other transfection reagent)
-
This compound
-
TNF-α (or other NF-κB inducer)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 24-well plate and grow to 70-80% confluency.
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Pre-treat for 1-2 hours.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Diagram: NF-κB Reporter Assay Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. S-EPMC6264398 - A new languidulane diterpenoid from Salvia mexicana var. mexicana. - OmicsDI [omicsdi.org]
- 4. Frontiers | A Review on the Ethnopharmacology and Phytochemistry of the Neotropical Sages (Salvia Subgenus Calosphace; Lamiaceae) Emphasizing Mexican Species [frontiersin.org]
- 5. A Review on the Ethnopharmacology and Phytochemistry of the Neotropical Sages (Salvia Subgenus Calosphace; Lamiaceae) Emphasizing Mexican Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ritterazine B, a new cytotoxic natural compound, induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Screening of Dugesin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dugesin B is a rearranged clerodane diterpenoid isolated from the aerial parts of Salvia dugesii. Clerodane diterpenoids, a large class of natural products, have demonstrated a wide range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2][3][4][5] While specific data on the cytotoxicity of this compound is limited, its structural class suggests potential as a cytotoxic agent. These application notes provide a comprehensive guide for researchers interested in evaluating the cytotoxic properties of this compound, including detailed protocols for common cytotoxicity assays and hypothetical data presentation for proof-of-concept.
Predicted Mechanism of Action
The cytotoxic mechanism of many natural products, including diterpenoids, often involves the induction of apoptosis.[1][6] This programmed cell death can be initiated through various signaling cascades. Based on the activity of related compounds, this compound may exert its cytotoxic effects by inducing oxidative stress, leading to the activation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and intrinsic apoptosis pathways.[6][7][8] The MAPK pathway, involving kinases like JNK and p38, can trigger downstream events culminating in the activation of caspases, the executioners of apoptosis.[8] The intrinsic pathway is characterized by mitochondrial dysfunction, release of cytochrome c, and the activation of caspase-9, which in turn activates caspase-3, leading to cell death.[6][7]
Data Presentation
The following tables present hypothetical data on the cytotoxic effects of this compound against a panel of human cancer cell lines. This data is illustrative and intended to serve as a template for presenting experimental findings.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) of this compound (48h treatment) |
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| HeLa | Cervical Adenocarcinoma | 22.8 |
| A549 | Lung Carcinoma | 35.2 |
| HepG2 | Hepatocellular Carcinoma | 18.9 |
| HCT-116 | Colorectal Carcinoma | 25.1 |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and were determined using the MTT assay.
Table 2: Effect of this compound on Cell Viability (MTT Assay)
| Concentration of this compound (µM) | % Cell Viability (MCF-7 cells, 48h) |
| 0 (Control) | 100 ± 5.2 |
| 5 | 85.3 ± 4.1 |
| 10 | 62.1 ± 3.5 |
| 20 | 45.7 ± 2.9 |
| 40 | 21.4 ± 1.8 |
| 80 | 8.9 ± 1.1 |
Values are presented as mean ± standard deviation of three independent experiments.
Table 3: Apoptosis Induction by this compound in MCF-7 Cells (Annexin V-FITC/PI Staining)
| Treatment (24h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) |
| Control | 3.2 ± 0.5 | 1.8 ± 0.3 |
| This compound (15 µM) | 25.6 ± 2.1 | 10.4 ± 1.2 |
| Doxorubicin (1 µM) (Positive Control) | 35.1 ± 2.8 | 15.7 ± 1.5 |
Apoptosis was assessed by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Human cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time (e.g., 24 hours). Include a positive control (e.g., Doxorubicin) and a vehicle control.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for evaluating the cytotoxic potential of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Potential mechanism of this compound-induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic clerodane diterpenoids from the roots of Casearia barteri Mast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydroartemisinin induces apoptosis in human gastric cancer cell line BGC-823 through activation of JNK1/2 and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Antiviral Testing of Dugesin B
Topic: Experimental Design for Dugesin B Antiviral Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is a rearranged clerodane diterpenoid isolated from Salvia dugesii.[1][2] While the antiviral properties of this compound have not been extensively reported, other compounds from the same plant, such as Dugesin F, have shown antiviral activity against the influenza virus.[3][4] This suggests that this compound may also possess antiviral properties worthy of investigation. Natural products, particularly those derived from microbes and plants, are considered a rich source of lead compounds for drug discovery in the treatment of various viral infections.[5]
These application notes provide a comprehensive experimental workflow for the initial screening and characterization of the potential antiviral activity of this compound. The protocols outlined below describe methods to assess cytotoxicity, determine antiviral efficacy against a model virus, and preliminary mechanism of action studies.
Data Presentation
All quantitative data from the antiviral assays should be meticulously recorded and summarized for clear interpretation and comparison.
Table 1: Summary of In Vitro Antiviral Activity and Cytotoxicity of this compound
| Assay | Cell Line | Virus | Parameter | Result (µM) | Positive Control | Result (µM) |
| Cytotoxicity Assay | Vero E6 | N/A | CC₅₀ | Chloroquine | ||
| Plaque Reduction Assay | Vero E6 | Influenza A/PR/8/34 (H1N1) | EC₅₀ | Oseltamivir | ||
| Viral Yield Reduction | Vero E6 | Influenza A/PR/8/34 (H1N1) | EC₅₀ | Oseltamivir | ||
| Selectivity Index (SI) | Vero E6 | Influenza A/PR/8/34 (H1N1) | SI = CC₅₀/EC₅₀ | |||
| Time-of-Addition Assay | Vero E6 | Influenza A/PR/8/34 (H1N1) | Stage of Inhibition | Oseltamivir |
Definitions:
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of this compound that reduces the viability of uninfected cells by 50%.
-
EC₅₀ (50% Effective Concentration): The concentration of this compound that inhibits the viral replication or plaque formation by 50%.
-
SI (Selectivity Index): A measure of the therapeutic window of the compound (CC₅₀/EC₅₀). A higher SI value indicates a more promising antiviral candidate.
Experimental Protocols
General Cell Culture and Virus Propagation
Cell Line: Vero E6 cells (or other appropriate host cell line for the chosen virus, e.g., A549 for influenza). Virus: Influenza A/PR/8/34 (H1N1) as a model enveloped RNA virus. Other viruses of interest can also be used.
Protocol:
-
Culture Vero E6 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Propagate Influenza A/PR/8/34 (H1N1) virus in 10-day-old embryonated chicken eggs or in a suitable cell line (e.g., MDCK cells).
-
Determine the virus titer using a plaque assay or TCID₅₀ (50% Tissue Culture Infectious Dose) assay.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration range of this compound that is non-toxic to the host cells.
Materials:
-
Vero E6 cells
-
DMEM with 2% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Protocol:
-
Seed Vero E6 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in DMEM with 2% FBS. The final DMSO concentration should be less than 0.5%.
-
Remove the culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include cell-only (untreated) and solvent (DMSO) controls.
-
Incubate the plate for 48-72 hours (corresponding to the duration of the antiviral assay).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ value using non-linear regression analysis.
Plaque Reduction Assay
This assay evaluates the ability of this compound to inhibit viral replication, measured by the reduction in the number of viral plaques.
Materials:
-
Confluent monolayer of Vero E6 cells in 6-well plates
-
Influenza A/PR/8/34 (H1N1) virus stock
-
DMEM with 2% FBS
-
This compound stock solution
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
Protocol:
-
Seed Vero E6 cells in 6-well plates and grow until a confluent monolayer is formed.
-
Pre-treat the cells with various concentrations of this compound for 1 hour at 37°C.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well.
-
After 1 hour of adsorption, remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with an agarose or Avicel-containing medium with the corresponding concentrations of this compound.
-
Incubate the plates at 37°C until visible plaques are formed (typically 2-3 days).
-
Fix the cells with 4% formaldehyde and stain with 0.5% crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC₅₀ value.
Time-of-Addition Assay
This experiment helps to identify the stage of the viral life cycle that is inhibited by this compound.
Protocol:
-
Pre-treatment of cells: Treat cells with this compound for 1 hour before infection. After treatment, wash the cells and then infect with the virus.
-
Co-treatment: Add this compound and the virus to the cells simultaneously.
-
Post-treatment: Infect the cells with the virus for 1 hour, then remove the inoculum, wash the cells, and add this compound at different time points post-infection (e.g., 0, 2, 4, 6 hours).
-
After the respective treatments, incubate the cells for a full replication cycle (e.g., 24 hours).
-
Collect the supernatant and determine the viral titer using a plaque assay or qPCR.
-
A significant reduction in viral titer in the pre-treatment group suggests inhibition of viral entry, while inhibition in the post-treatment groups points towards targeting of replication or later stages.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the antiviral screening of this compound.
Hypothetical Signaling Pathway of Viral Entry and Replication
This diagram illustrates a general pathway for an enveloped virus, which could be a potential target for this compound.
Caption: Potential targets of this compound in the viral life cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C20H14O5 | CID 11267625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. neo-Clerodane diterpenoids from Salvia dugesii and their bioactive studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review [mdpi.com]
Application Notes & Protocols: A Proposed Total Synthesis of Dugesin B
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dugesin B is a member of the neo-clerodane diterpenoid family of natural products, which have been isolated from various plant species, including those of the Salvia genus. These compounds exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects, making them attractive targets for synthetic chemists and drug discovery programs. The complex, stereochemically rich architecture of this compound, featuring a fused bicyclic core, a lactone moiety, and a furan ring, presents a significant synthetic challenge. To date, a total synthesis of this compound has not been reported in the scientific literature. This document outlines a novel and detailed proposed methodology for the total synthesis of this compound, providing researchers with a strategic blueprint and actionable experimental protocols.
Retrosynthetic Analysis
A plausible retrosynthetic strategy for this compound is centered on the disconnection of the complex tetracyclic core into more manageable and synthetically accessible fragments. The primary disconnections are proposed as follows:
-
Late-Stage Furan Installation: The furan moiety can be introduced late in the synthesis via a Paal-Knorr furan synthesis from a 1,4-dicarbonyl precursor. This simplifies the main carbon skeleton that needs to be assembled.
-
Lactone Formation: The butyrolactone ring can be formed through the reduction of a carboxylic acid or ester and subsequent intramolecular cyclization.
-
Decalin Core Construction: The core bicyclo[4.4.0]decane (decalin) system is a key structural feature of neo-clerodane diterpenoids. A powerful strategy for its construction is the Robinson annulation, which combines a Michael addition and an intramolecular aldol condensation to form a six-membered ring onto an existing ketone.
-
Initial Chiral Building Block: The synthesis can be initiated from a known chiral starting material to establish the stereochemistry that will be carried through the synthetic sequence.
This retrosynthetic analysis is depicted in the following diagram:
Caption: Proposed retrosynthetic analysis of this compound.
Proposed Forward Synthesis
The forward synthesis is designed to be convergent and stereocontrolled, building the molecular complexity in a stepwise manner.
Caption: Proposed forward synthetic pathway for this compound.
Experimental Protocols & Data
Step 1: Asymmetric Robinson Annulation for Wieland-Miescher Ketone Analogue
This key step establishes the bicyclic core and the initial stereocenters. An organocatalytic asymmetric Robinson annulation is proposed to achieve high enantioselectivity.
Protocol:
-
To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in dry DMSO is added (S)-proline (0.1 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Methyl vinyl ketone (1.2 eq) is added dropwise over 15 minutes.
-
The reaction is stirred at room temperature for 48-72 hours, monitoring by TLC until the starting material is consumed.
-
The reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford the Wieland-Miescher ketone analogue.
Quantitative Data (Hypothetical):
| Reagent | Molar Mass ( g/mol ) | Amount | Equivalents |
| 2-Methyl-1,3-cyclohexanedione | 126.15 | 10.0 g | 1.0 |
| Methyl vinyl ketone | 70.09 | 6.67 g | 1.2 |
| (S)-Proline | 115.13 | 0.91 g | 0.1 |
| Product | 178.23 | 12.5 g (88% yield) | - |
Step 2: Stereoselective Reduction and Functionalization
Subsequent steps would involve stereoselective reductions of the ketone functionalities, protection of the resulting alcohols, and introduction of the side chain necessary for the lactone and furan rings. These transformations would rely on well-established methodologies in natural product synthesis.
Step 3: Paal-Knorr Furan Synthesis
The final key transformation is the construction of the furan ring from a 1,4-dicarbonyl precursor.
Protocol:
-
The 1,4-dicarbonyl precursor (1.0 eq) is dissolved in toluene.
-
A catalytic amount of p-toluenesulfonic acid (0.05 eq) is added.
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature.
-
The solution is washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography to yield the furan-containing intermediate, which can then be deprotected to afford this compound.
Quantitative Data (Hypothetical):
| Reagent | Molar Mass ( g/mol ) | Amount | Equivalents |
| 1,4-Dicarbonyl Precursor | 350.42 | 5.0 g | 1.0 |
| p-Toluenesulfonic acid | 172.20 | 0.12 g | 0.05 |
| Product | 332.39 | 4.2 g (90% yield) | - |
Biological Activity Screening Workflow
Given the known biological activities of related neo-clerodane diterpenoids, a newly synthesized batch of this compound would be subjected to a screening cascade to evaluate its therapeutic potential.
Caption: General workflow for biological activity screening.
Disclaimer: The synthetic protocols and quantitative data presented herein are hypothetical and intended for illustrative purposes. Actual experimental conditions and results may vary. Standard laboratory safety procedures should be followed at all times.
Dugesin B: Application Notes and Protocols for Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dugesin B is a rearranged neo-clerodane diterpenoid isolated from the aerial parts of Salvia dugesii. As a distinct phytochemical marker, its quantification and characterization are essential for the quality control of raw plant materials and derived products. These application notes provide a comprehensive overview of the methodologies for utilizing this compound as a standard in phytochemical analysis, including its physicochemical properties, analytical methods for its quantification, and insights into its potential biological activities.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its use as an analytical standard.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₄O₅ | --INVALID-LINK-- |
| Molecular Weight | 334.32 g/mol | --INVALID-LINK-- |
| CAS Number | 760973-66-8 | MedChemExpress |
| Appearance | White amorphous powder | (Xu et al., 2011) |
| Solubility | Soluble in methanol, ethanol, acetone, and other organic solvents. | General knowledge for diterpenoids |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol outlines a general method for the quantification of this compound in plant extracts, which should be validated for specific matrices.
a. Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in HPLC-grade methanol.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with methanol.
b. Sample Preparation (from Salvia dugesii):
-
Dry the aerial parts of the plant material at 40°C and grind to a fine powder.
-
Accurately weigh 1.0 g of the powdered material and extract with 20 mL of methanol using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of methanol and filter through a 0.45 µm syringe filter prior to HPLC analysis.
c. HPLC Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile |
| Gradient Program | 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
d. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the plant extract by interpolating its peak area from the calibration curve.
Spectroscopic Characterization of this compound
a. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR data for this compound have been reported by Xu et al. (2011). These data are crucial for the structural confirmation of the isolated standard.
b. Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification.
Stability of this compound as an Analytical Standard
Proper storage and handling are critical to maintain the integrity of this compound as an analytical standard.
| Condition | Recommendation |
| Long-term Storage | Store as a solid at -20°C in a desiccator. |
| Stock Solution Storage | Prepare fresh or store in an amber vial at -20°C for no longer than one month (stability should be verified). |
| Working Solution Storage | Prepare fresh daily. |
Putative Biological Activity and Signaling Pathway
This compound has been reported to exhibit antiviral activity against the influenza virus FM1[1]. While the precise mechanism has not been elucidated for this compound, many terpenoids are known to inhibit influenza virus replication by targeting the neuraminidase enzyme. Neuraminidase is a key viral surface protein that facilitates the release of newly formed virus particles from infected cells.
Below is a diagram illustrating the putative mechanism of action of this compound as a neuraminidase inhibitor.
Caption: Putative mechanism of this compound as an influenza neuraminidase inhibitor.
Experimental Workflow for Phytochemical Analysis
The following diagram outlines the general workflow for the analysis of this compound in a plant sample.
References
Dugesin B: Preparation of Stock Solutions for Research Applications
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dugesin B is a rearranged neo-clerodane diterpenoid isolated from the aerial parts of Salvia dugesii.[1][2] Like other clerodane diterpenes, it is investigated for a variety of biological activities, with related compounds showing potential anti-inflammatory, cytotoxic, and antiviral effects.[1] Accurate and reproducible experimental results rely on the correct preparation and storage of this compound stock solutions. This document provides detailed protocols for the preparation of this compound stock solutions and summarizes its key chemical properties.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₄O₅ | PubChem[3] |
| Molecular Weight | 334.32 g/mol | PubChem[3] |
| CAS Number | 760973-66-8 | Biorbyt[4] |
| Appearance | Solid (form may vary) | N/A |
| Storage Temperature | -20°C | Biorbyt[4] |
Preparation of this compound Stock Solutions
1. Materials and Equipment
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Pipettes and sterile filter tips
2. Recommended Solvent
3. Experimental Protocol for a 10 mM DMSO Stock Solution
This protocol provides a general method for preparing a 10 mM stock solution of this compound in DMSO. Researchers should adjust the concentration based on their specific experimental needs and the observed solubility of their particular batch of the compound.
Step 1: Weighing the Compound
-
Tare a sterile, empty microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 1 mg of this compound into the tared tube. Record the exact weight.
Step 2: Calculating the Required Solvent Volume
To prepare a 10 mM stock solution from 1 mg of this compound (MW = 334.32 g/mol ), the required volume of DMSO can be calculated using the following formula:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Mass = 0.001 g
-
Concentration = 0.010 mol/L
-
Molecular Weight = 334.32 g/mol
Volume (L) = 0.001 g / (0.010 mol/L * 334.32 g/mol ) = 0.000299 L
Volume (µL) = 299 µL
Step 3: Dissolving the Compound
-
Add the calculated volume (e.g., 299 µL for 1 mg) of anhydrous DMSO to the microcentrifuge tube containing this compound.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, warm the tube to 37°C for a short period and sonicate in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure no solid particles remain.
Step 4: Aliquoting and Storage
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
Experimental Workflow for Preparing this compound Stock Solution
Workflow for the preparation of this compound stock solution.
Putative Signaling Pathway Inhibition by this compound
Neo-clerodane diterpenoids isolated from Salvia species have been shown to possess anti-inflammatory properties, including the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[5][6][7][8][9] This inhibition is often associated with the downregulation of the NF-κB signaling pathway, a key regulator of inflammatory responses. The following diagram illustrates a plausible mechanism of action for this compound in this context.
Putative inhibition of the NF-κB pathway by this compound.
References
- 1. neo-Clerodane diterpenoids from Salvia dugesii and their bioactive studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C20H14O5 | CID 11267625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biorbyt.com [biorbyt.com]
- 5. mdpi.com [mdpi.com]
- 6. Nitric oxide production inhibitory activity of clerodane diterpenes from Monoon membranifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory abietane-type diterpenoids from the roots of Salvia przewalskii - PubMed [pubmed.ncbi.nlm.nih.gov]
Dugesin B: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dugesin B is a rearranged clerodane diterpenoid isolated from the aerial parts of Salvia dugesii. As a member of the clerodane diterpene class of natural products, this compound holds potential for investigation as a bioactive compound. While specific data on the cellular effects of this compound is limited, studies on structurally related clerodane diterpenoids have revealed significant anti-cancer properties, primarily through the induction of apoptosis. This document provides a putative mechanism of action for this compound based on the known activities of other clerodane diterpenoids and offers detailed protocols for its application in cell culture-based research.
Proposed Mechanism of Action
Based on the established activities of other clerodane diterpenoids, this compound is proposed to induce apoptosis in cancer cells through a multi-faceted mechanism involving both the intrinsic and extrinsic apoptosis pathways.[1]
Key Proposed Events:
-
Induction of Intrinsic Apoptosis: this compound likely modulates the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and Bcl-xL and an increase in pro-apoptotic proteins.[1][2] This shift in the pro- to anti-apoptotic protein ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.
-
Activation of Caspase Cascade: The release of cytochrome c triggers the activation of caspase-9, which in turn activates executioner caspases such as caspase-3.[1][3]
-
Induction of Extrinsic Apoptosis: this compound may also upregulate the expression of death receptors like Fas and their ligands (FasL), leading to the activation of caspase-8. Activated caspase-8 can then directly activate executioner caspases or cleave Bid to tBid, further amplifying the mitochondrial apoptotic signal.[1]
-
Inhibition of Pro-Survival Pathways: Some clerodane diterpenoids have been shown to interfere with pro-survival signaling pathways, such as the Notch1 signaling pathway, and inhibit the activity of histone deacetylases (HDACs), which can contribute to their anti-cancer effects.
Data Presentation
The following tables summarize the cytotoxic effects of various clerodane diterpenoids on different cancer cell lines. This data provides a reference for the potential range of effective concentrations for this compound.
Table 1: Cytotoxicity of Clerodane Diterpenoids in Human Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Zuelaguidin B | CCRF-CEM (Leukemia) | MTT | 1.6 | [4] |
| Zuelaguidin C | CCRF-CEM (Leukemia) | MTT | 2.5 | [4] |
| Zuelaguidin E | CCRF-CEM (Leukemia) | MTT | 2.0 | [4] |
| Megalocarpodolide D | A549 (Lung Cancer) | MTT | 63.8 | [5] |
| 12-epi-megalocarpodolide D | A549 (Lung Cancer) | MTT | >100 | [5] |
| Epimeric mixture (crotonolins A and B) | PC3 (Prostate Cancer) | MTT | 111.2 | [5] |
Table 2: Effects of Clerodane Diterpenoids on Apoptosis-Related Proteins
| Compound | Cell Line | Effect | Reference |
| Caseamembrin C | PC-3 (Prostate Cancer) | Down-regulation of Bcl-2 and Bcl-xL | [1] |
| Caseamembrin C | PC-3 (Prostate Cancer) | Up-regulation of Mcl-1S | [1] |
| Caseamembrin C | PC-3 (Prostate Cancer) | Activation of caspase-3, -8, and -9 | [1] |
| Casearin J | T-ALL (Leukemia) | Activation of caspase-3, -7, and -9 | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Analysis of Apoptosis by Western Blot
This protocol describes the detection of key apoptosis-related proteins in cells treated with this compound.[3][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualization
Caption: Proposed apoptotic signaling pathway of this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Investigation of extrinsic and intrinsic apoptosis pathways of new clerodane diterpenoids in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of Bcl-2 Family Proteins in Tetraploidization-Related Senescence [mdpi.com]
- 3. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic clerodane diterpenes from Zuelania guidonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ent-Clerodane Diterpenes from the Bark of Croton oligandrus Pierre ex Hutch. and Assessment of Their Cytotoxicity against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The clerodane diterpene casearin J induces apoptosis of T-ALL cells through SERCA inhibition, oxidative stress, and interference with Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Evaluation of Dugesin B
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Dugesin B is a neo-clerodane diterpenoid isolated from Salvia dugesii and Salvia melissodora.[1][2] While specific in vivo experimental data for this compound is not currently available in published literature, its structural classification as a neo-clerodane diterpenoid allows for the formulation of proposed experimental setups based on studies of analogous compounds from the Salvia genus.[3][4][5][6][7] This document provides detailed application notes and hypothesized protocols for the in vivo evaluation of this compound, drawing from established methodologies for similar natural products. The provided protocols are intended as a starting point for researchers to design and execute robust in vivo studies.
Disclaimer: The following protocols are proposed based on existing literature for structurally related compounds. Researchers should conduct appropriate dose-finding studies and adhere to all institutional and national guidelines for animal welfare.
Potential Therapeutic Areas for In Vivo Investigation
Based on the reported biological activities of other neo-clerodane diterpenoids and extracts from Salvia species, this compound could be investigated for the following potential therapeutic effects:
-
Anti-inflammatory and Analgesic Effects: Many Salvia species and their constituent diterpenoids have demonstrated anti-inflammatory and antinociceptive properties.[5][6]
-
Anxiolytic and CNS Effects: Certain neo-clerodane diterpenes have shown potential anxiolytic-like effects.[5]
-
Metabolic Effects (e.g., Hypoglycemic): Some neo-clerodane diterpenoids from Salvia hispanica have been shown to possess hypoglycemic effects in diabetic mouse models.[3][4]
-
Cardioprotective Effects: Active ingredients from Salvia miltiorrhiza have been investigated for their protective effects against drug-induced cardiotoxicity.[8][9]
-
Antiviral Activity: While in vivo studies are lacking, some dugesins have shown in vitro antiviral activity.[10][11]
Proposed In Vivo Experimental Protocols
Evaluation of Anti-inflammatory and Analgesic Activity
This protocol is adapted from studies on other natural products with anti-inflammatory and analgesic properties.
Animal Model: Male Swiss albino mice (20-25 g) or Wistar rats (180-220 g).
Protocol:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% Tween 80 in saline)
-
This compound (e.g., 10, 25, 50 mg/kg, p.o. or i.p.)
-
Positive Control (e.g., Indomethacin 10 mg/kg for anti-inflammatory; Morphine 5 mg/kg for analgesic)
-
-
Drug Administration: Administer this compound or control substances orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation or pain.
-
Induction of Inflammation (Carrageenan-induced Paw Edema):
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Induction of Pain (Acetic Acid-induced Writhing Test):
-
Inject 0.1 mL of 0.6% acetic acid solution i.p.
-
Five minutes after injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10 minutes.
-
-
Data Analysis: Calculate the percentage of inhibition of edema or writhing for the treated groups compared to the vehicle control group.
Quantitative Data Summary (Hypothetical):
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Writhing Inhibition (%) |
| Vehicle Control | - | 0 | 0 |
| This compound | 10 | 15.5 ± 2.1 | 20.3 ± 3.5 |
| This compound | 25 | 35.2 ± 4.3 | 45.8 ± 5.1 |
| This compound | 50 | 55.7 ± 6.8 | 68.2 ± 7.3 |
| Indomethacin | 10 | 65.1 ± 5.9 | - |
| Morphine | 5 | - | 85.4 ± 6.2 |
Evaluation of Hypoglycemic Activity
This protocol is based on studies of neo-clerodane diterpenoids with hypoglycemic effects.[3][4]
Animal Model: db/db mice (a model for type 2 diabetes) or streptozotocin-induced diabetic rats.
Protocol:
-
Animal Acclimatization and Model Induction: Acclimatize animals for one week. For the streptozotocin model, induce diabetes with a single i.p. injection of streptozotocin (e.g., 50 mg/kg). Confirm diabetes by measuring fasting blood glucose levels.
-
Grouping:
-
Non-diabetic Control
-
Diabetic Control (Vehicle)
-
This compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
Positive Control (e.g., Metformin 100 mg/kg, p.o.)
-
-
Drug Administration: Administer this compound or control substances daily via oral gavage for a period of 4 weeks.
-
Monitoring:
-
Measure fasting blood glucose levels weekly from tail vein blood using a glucometer.
-
Monitor body weight and food/water intake weekly.
-
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT. After an overnight fast, administer an oral glucose load (2 g/kg). Measure blood glucose at 0, 30, 60, 90, and 120 minutes post-glucose administration.
-
Biochemical Analysis: At the end of the study, collect blood samples for the analysis of insulin, triglycerides (TG), and total cholesterol (TC).
-
Data Analysis: Compare changes in fasting blood glucose, OGTT results, and biochemical parameters between the groups.
Quantitative Data Summary (Hypothetical):
| Treatment Group | Dose (mg/kg) | Change in Fasting Blood Glucose (mg/dL) | Area Under the Curve (AUC) for OGTT |
| Diabetic Control | - | +25.3 ± 5.1 | 35,400 ± 2,100 |
| This compound | 10 | -15.8 ± 4.2 | 31,200 ± 1,800 |
| This compound | 25 | -45.2 ± 6.8 | 25,600 ± 1,500 |
| This compound | 50 | -75.9 ± 8.1 | 20,100 ± 1,200 |
| Metformin | 100 | -80.5 ± 7.5 | 18,500 ± 1,100 |
Proposed Signaling Pathway and Experimental Workflow Diagrams
Conclusion
While direct in vivo data for this compound is not yet available, the information on analogous neo-clerodane diterpenoids from Salvia species provides a solid foundation for initiating its preclinical evaluation. The proposed protocols and hypothesized signaling pathways in this document are intended to guide researchers in designing experiments to elucidate the potential therapeutic effects of this compound. Further research, including pharmacokinetic and toxicological studies, will be essential to fully characterize the in vivo profile of this compound.
References
- 1. This compound | C20H14O5 | CID 11267625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biorbyt.com [biorbyt.com]
- 3. Neo-clerodane Diterpenoids with Hypoglycemic Effects in Vivo from the Aerial Parts of Salvia hispanica L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antinociceptive and anxiolytic-like effects of a neo-clerodane diterpene from Salvia semiatrata aerial parts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New neo-clerodane diterpenoids with neurotrophic activity from the aerial parts of Salvia tiliifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Potential chemoprotective effects of active ingredients in Salvia miltiorrhiza on doxorubicin-induced cardiotoxicity: a systematic review of in vitro and in vivo studies [frontiersin.org]
- 9. Potential chemoprotective effects of active ingredients in Salvia miltiorrhiza on doxorubicin-induced cardiotoxicity: a systematic review of in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neo-Clerodane diterpenoids from Salvia dugesii and their bioactive studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dugesin B Extraction from Plants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of Dugesin B from its natural plant sources.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and similar neo-clerodane diterpenoids.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | Inappropriate Solvent: The solvent may not be optimal for solubilizing this compound. | This compound is a diterpenoid, and solvents like acetone, ethyl acetate, and dichloromethane are often effective for this class of compounds. Acetone has been successfully used for the initial extraction of this compound. Experiment with solvents of varying polarities. Consider a sequential extraction with solvents of increasing polarity to isolate different compound classes. |
| Poor Quality Plant Material: The concentration of this compound can vary based on the plant's age, growing conditions, and harvest time. Old or improperly stored material may have degraded compounds. | Use fresh or properly dried and stored plant material. Whenever possible, source plants from a consistent and reputable supplier. Young, healthy leaves and stems are generally preferable. | |
| Inefficient Extraction Method: The chosen method (e.g., maceration) may not be efficient enough for complete extraction. | Consider more advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and reduce extraction time. UAE has been shown to improve the extraction of other terpenes from Salvia species. | |
| Insufficient Extraction Time: The duration of the extraction may be too short to allow for complete diffusion of this compound from the plant matrix into the solvent. | For maceration, ensure a sufficient extraction time (e.g., several days with periodic agitation). For methods like UAE and MAE, optimize the extraction time based on experimental data. | |
| High Extraction Temperature: this compound may be thermolabile, and high temperatures used in methods like Soxhlet extraction could lead to degradation. | The established protocol for this compound isolation uses room temperature extraction. If using methods involving heat, carefully control the temperature to avoid degradation. | |
| Co-extraction of Impurities | Non-selective Solvent: The solvent may be co-extracting a wide range of other compounds, complicating purification. | Employ a multi-step extraction and purification strategy. After the initial crude extraction, perform liquid-liquid partitioning with immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on polarity.[1] |
| Complex Plant Matrix: Salvia species contain a diverse array of secondary metabolites that can interfere with the isolation of this compound. | Utilize chromatographic techniques such as column chromatography with silica gel or Sephadex LH-20 to separate this compound from other co-extracted compounds.[1] | |
| Inconsistent Yields Between Batches | Variability in Plant Material: As mentioned, the concentration of this compound can vary between different batches of plant material. | Standardize the plant material as much as possible. If feasible, perform a preliminary analysis (e.g., by HPLC) on a small sample of each new batch to quantify the this compound content before large-scale extraction. |
| Inconsistent Extraction Parameters: Minor variations in solvent volume, temperature, or extraction time can lead to different yields. | Maintain strict control over all extraction parameters. Use calibrated equipment and follow a standardized protocol for every extraction. |
Frequently Asked Questions (FAQs)
Q1: What are the known plant sources of this compound?
A1: this compound has been isolated from Salvia dugesii and Salvia melissodora.[2]
Q2: What is the recommended solvent for the initial extraction of this compound?
A2: Acetone has been effectively used for the initial extraction of this compound from the dried and powdered leaves and stems of Salvia dugesii at room temperature.[1]
Q3: Can I use other extraction methods besides maceration?
A3: While the detailed published protocol for this compound isolation uses maceration, other methods like Ultrasound-Assisted Extraction (UAE) are worth exploring to potentially increase yield and reduce extraction time. For other terpenes from Salvia officinalis, UAE has shown to be more efficient than conventional methods.
Q4: How can I remove chlorophyll and other pigments from my extract?
A4: After the initial extraction, a common technique is to partition the crude extract between an organic solvent (like ethyl acetate) and water. Many pigments will remain in one of the phases, allowing for their separation from the desired compound. Further purification can be achieved using column chromatography.
Q5: How can I monitor the presence and purity of this compound during the extraction and purification process?
A5: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of this compound in different fractions. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.
Q6: What are the key parameters to optimize for improving this compound yield?
A6: The key parameters to optimize include the choice of solvent, extraction time, temperature, and the ratio of solvent to plant material. For more advanced methods like UAE, ultrasonic power and frequency are also important variables. Response Surface Methodology (RSM) can be a useful statistical tool for optimizing these parameters simultaneously.
Data on Extraction of Diterpenoids from Salvia Species
While specific quantitative data for this compound extraction optimization is limited in the literature, the following tables provide data on the extraction of other diterpenoids from Salvia species, which can serve as a valuable reference for developing and optimizing a this compound extraction protocol.
Table 1: Comparison of Extraction Methods for Terpenes from Salvia officinalis
Data extrapolated from studies on similar compounds and should be validated for this compound.
| Extraction Method | Solvent | Temperature | Time | Relative Yield |
| Maceration | 65% Ethanol | Room Temp. | 24 hours | Baseline |
| Ultrasound-Assisted Extraction (UAE) | 65% Ethanol | Room Temp. | 12 hours | Substantial Improvement |
Table 2: Optimization of Abietane-Type Diterpene Extraction from Salvia fruticosa (Greek Sage)
Data is for related diterpenoids and illustrates the impact of the extraction method.
| Extraction Method | Solvent | Time | Relative Carnosic Acid Yield (mg/g) |
| Infusion | Water | 5 min | ~2.5 |
| Decoction | Water | 5 min | ~4.0 |
| Turbulent Flow | Water | 5 min | ~3.0 |
Experimental Protocols
Protocol 1: Maceration-Based Extraction and Isolation of this compound from Salvia dugesii
This protocol is based on the published method for the isolation of this compound.[1]
-
Plant Material Preparation:
-
Collect fresh leaves and stems of Salvia dugesii.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
-
Grind the dried material into a fine powder.
-
-
Extraction:
-
Place the powdered plant material in a large container with a lid.
-
Add acetone to the container, ensuring the plant material is fully submerged. A common ratio is 1:10 (w/v) of plant material to solvent.
-
Seal the container and let it stand at room temperature for 3 days, with occasional stirring.
-
Filter the mixture to separate the extract from the plant residue.
-
Repeat the extraction process two more times with fresh acetone.
-
Combine all the filtrates.
-
-
Solvent Evaporation:
-
Evaporate the acetone from the combined filtrates using a rotary evaporator under reduced pressure to obtain a gummy residue (crude extract).
-
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform a liquid-liquid extraction with a non-polar solvent like petroleum ether or hexane to remove fats and other non-polar compounds. Discard the non-polar layer.
-
The aqueous methanol layer can then be further partitioned with a solvent of intermediate polarity, such as ethyl acetate.
-
Separate the ethyl acetate layer, which will contain this compound and other diterpenoids.
-
-
Chromatographic Purification:
-
Evaporate the ethyl acetate to dryness.
-
Subject the resulting residue to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., petroleum ether-ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify those containing this compound.
-
Combine the fractions rich in this compound and further purify using additional chromatographic steps, such as Sephadex LH-20 column chromatography, if necessary.
-
Visualizations
Caption: Workflow for the extraction and isolation of this compound.
Caption: Troubleshooting logic for low this compound extraction yield.
References
Technical Support Center: Overcoming Dugesin B Solubility Challenges in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dugesin B. The information presented here is designed to address common solubility issues encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a rearranged clerodane diterpenoid isolated from plants of the Salvia genus, such as Salvia dugesii.[1] Like many other clerodane diterpenoids, this compound is a lipophilic molecule with inherently poor aqueous solubility. This can lead to challenges in preparing stock solutions and maintaining its solubility in aqueous assay buffers, potentially causing precipitation and leading to inaccurate and irreproducible experimental results.
Q2: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly soluble natural products like this compound. For similar compounds, stock solutions of up to 5 mM in 100% DMSO have been successfully prepared.[2]
Q3: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What can I do?
This is a common issue known as "precipitation upon dilution." Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally 0.5% or lower, as higher concentrations can be toxic to cells.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay buffer. This gradual decrease in solvent strength can help maintain solubility.
-
Vortexing/Mixing: When diluting, vortex or mix the solution immediately and vigorously to ensure rapid and uniform dispersion of this compound.
-
Temperature: Gently warming the solution to 37°C may aid in dissolution.[3]
-
Sonication: Using an ultrasonic bath for a short period can help to break up aggregates and improve solubility.[3]
Q4: Are there alternative solvents or solubilizing agents I can use?
If DMSO is not suitable for your assay or if solubility issues persist, you can consider the following alternatives:
-
Ethanol: Ethanol can be used as a co-solvent. However, like DMSO, its final concentration should be minimized to avoid cellular toxicity.
-
Co-solvent Mixtures: A combination of solvents, such as a mixture of ethanol and DMSO, can sometimes improve solubility more effectively than a single solvent.[4]
-
Solubilizing Agents: For certain applications, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to improve solubility. However, their compatibility with your specific assay must be validated as they can interfere with cellular membranes and protein function.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to troubleshooting common solubility problems with this compound in a question-and-answer format.
| Problem | Possible Cause | Troubleshooting Steps |
| This compound powder will not dissolve in DMSO to create a stock solution. | Insufficient solvent volume or inadequate mixing. | - Increase the volume of DMSO. - Gently warm the solution to 37°C.[3] - Use an ultrasonic bath to aid dissolution.[3] - Vortex the solution for an extended period. |
| A clear this compound stock solution in DMSO becomes cloudy or shows precipitates over time. | The stock solution is supersaturated or has been stored improperly. | - Prepare a fresh stock solution at a slightly lower concentration. - Ensure the stock solution is stored at -20°C in a tightly sealed vial to prevent moisture absorption.[3] |
| Precipitation is observed in the well of a cell culture plate after adding the final dilution of this compound. | The aqueous solubility limit of this compound has been exceeded in the final assay medium. | - Decrease the final concentration of this compound in the assay. - Increase the final percentage of DMSO, if cell viability is not compromised. - Pre-mix the this compound dilution with a small amount of serum-containing medium before adding it to the wells, as serum proteins can sometimes help to stabilize compounds. |
| Inconsistent results are obtained across replicate experiments. | Inconsistent solubility and precipitation of this compound. | - Prepare fresh dilutions for each experiment from a reliable stock solution. - Visually inspect each dilution for any signs of precipitation before adding it to the assay. - Standardize the dilution protocol, including mixing time and temperature, to ensure consistency. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general guideline for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 334.32 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh out 3.34 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 2-5 minutes.
-
If the powder is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again.
-
If solubility is still an issue, place the tube in an ultrasonic bath for 5-10 minutes.[3]
-
Once fully dissolved, the clear 10 mM stock solution can be aliquoted and stored at -20°C for several months.[3]
Table 1: this compound Stock Solution Concentrations
| Desired Stock Concentration | Mass of this compound (for 1 mL solvent) |
| 1 mM | 0.334 mg |
| 5 mM | 1.67 mg |
| 10 mM | 3.34 mg |
| 20 mM | 6.68 mg |
Protocol 2: General Protocol for Diluting this compound in Aqueous Buffer for Cell-Based Assays
This protocol describes a general method for diluting a DMSO stock solution of this compound into a typical cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 99 µL of cell culture medium to make a 100 µM intermediate solution. Vortex immediately.
-
Final Dilution: Add 10 µL of the 100 µM intermediate solution to 90 µL of cell culture medium in the well of a microplate to achieve a final concentration of 10 µM. Mix gently by pipetting up and down.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the assay medium without this compound.
Signaling Pathways and Visualization
Clerodane diterpenoids, the class of compounds to which this compound belongs, have been reported to exhibit anti-inflammatory and cytotoxic activities.[5][6] These effects are often mediated through the modulation of key signaling pathways such as the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of natural products.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Its modulation can be a mechanism for the cytotoxic effects of certain compounds.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Experimental Workflow for Assessing this compound Solubility and Cytotoxicity
The following diagram outlines a logical workflow for researchers beginning to work with this compound.
Caption: A logical workflow for this compound solubility and cytotoxicity testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthetic Studies of Neoclerodane Diterpenes from Salvia divinorum: Design, Synthesis, and Evaluation of Analogues with Improved Potency and G-protein Activation Bias at the μ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.glpbio.com [file.glpbio.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. biorbyt.com [biorbyt.com]
troubleshooting Dugesin B instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential instability issues with Dugesin B in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter with this compound solutions.
Question: My this compound solution has changed color. What does this indicate?
Answer: A color change in your this compound solution is a potential indicator of chemical degradation. This compound is a clerodane diterpenoid containing several reactive functional groups, including lactone and furan moieties, which can be susceptible to degradation under certain conditions. The appearance of a yellow or brownish tint may suggest the formation of degradation products.
To troubleshoot this, we recommend the following:
-
Characterize the degradation: Use analytical techniques such as UV-Vis spectroscopy to check for shifts in the maximum absorbance wavelength. A more detailed analysis by HPLC or LC-MS can help identify and quantify potential degradation products.
-
Review your solvent: Ensure the solvent is pure and free of contaminants. Peroxides in aged ethers or acidic impurities in other solvents can initiate degradation.
-
Control environmental factors: Protect the solution from light and heat, as these can accelerate degradation.
Question: I am observing precipitation in my this compound solution. What could be the cause and how can I resolve it?
Answer: Precipitation of this compound from a solution can be due to several factors:
-
Low Solubility: this compound may have limited solubility in your chosen solvent.
-
Change in Temperature: A decrease in temperature can significantly reduce the solubility of a compound, leading to precipitation.
-
Solvent Evaporation: Partial evaporation of the solvent will increase the concentration of this compound, potentially exceeding its solubility limit.
-
Chemical Degradation: The precipitate could be a less soluble degradation product.
Troubleshooting Steps:
-
Verify Solubility: Check the solubility of this compound in your solvent. You may need to use a co-solvent system or switch to a solvent in which this compound is more soluble.
-
Temperature Control: Maintain a constant temperature for your solution. If you need to work at lower temperatures, ensure the concentration of this compound is below its solubility limit at that temperature.
-
Prevent Evaporation: Keep your solution in a tightly sealed container to prevent solvent evaporation.
-
Analyze the Precipitate: If possible, isolate the precipitate and analyze it (e.g., by LC-MS) to determine if it is this compound or a degradation product.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the stability and handling of this compound solutions.
Question: What are the optimal storage conditions for this compound solutions?
Answer: To ensure the stability of this compound in solution, we recommend the following storage conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Minimizes chemical degradation and microbial growth. |
| Light | Protect from light (use amber vials) | Prevents photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Protects against oxidation. |
| Container | Tightly sealed glass vials | Prevents solvent evaporation and contamination. |
Question: What is the expected shelf-life of this compound in different solvents?
Answer: The shelf-life of this compound in solution is highly dependent on the solvent, storage conditions, and the presence of any contaminants. While specific stability data for this compound in various solvents is not extensively published, here are some general guidelines for commonly used solvents:
| Solvent | Expected Relative Stability | Notes |
| DMSO | High | Good for long-term storage at -20°C or -80°C. Minimize freeze-thaw cycles. |
| Ethanol/Methanol | Moderate | Can be used for short-term storage. Be aware of potential reactions with acidic or basic impurities. |
| Aqueous Buffers | Low to Moderate | Stability is highly pH-dependent. Avoid strongly acidic or basic conditions. Prepare fresh for each experiment. |
| Acetonitrile | High | A good solvent for analytical purposes (e.g., HPLC). |
Question: How does pH affect the stability of this compound?
Answer: The stability of this compound in aqueous solutions is expected to be significantly influenced by pH. The presence of lactone rings in its structure makes it susceptible to hydrolysis under both acidic and basic conditions.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the lactone rings can occur.
-
Neutral Conditions (pH 6-8): Generally, the stability is expected to be optimal in this range.
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis of the lactone rings is likely to be rapid.
It is crucial to control the pH of your experimental medium when working with this compound.
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability
This protocol outlines a general method for evaluating the stability of this compound in a specific solvent and under defined conditions.
-
Solution Preparation:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Aliquot the stock solution into several amber vials to avoid repeated freeze-thaw cycles of the main stock.
-
-
Incubation:
-
Store the vials under the desired experimental conditions (e.g., different temperatures, light exposure, or pH).
-
Include a control sample stored under optimal conditions (-80°C, protected from light).
-
-
Sampling:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), retrieve a vial from each condition.
-
Immediately analyze the sample.
-
-
Analysis:
-
Use a validated analytical method, such as HPLC-UV, to quantify the remaining concentration of this compound.
-
Monitor for the appearance of new peaks in the chromatogram, which may indicate degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Calculate the degradation rate and half-life of this compound under each condition.
-
Protocol 2: HPLC Method for Quantification of this compound
The following is a starting point for developing an HPLC method for this compound analysis. Optimization will be required for specific applications.
| Parameter | Suggested Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution may be necessary) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | Determined by UV-Vis scan (likely in the range of 220-280 nm) |
| Injection Volume | 10 µL |
Visualizations
Diagram 1: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
Diagram 2: Troubleshooting Workflow for this compound Instability
Caption: Workflow for troubleshooting this compound instability.
Technical Support Center: Optimizing HPLC Separation for Dugesin B Isomers
Welcome to the technical support center for the chromatographic separation of Dugesin B isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, optimization, and troubleshooting for the HPLC analysis of these complex natural products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is isomer separation important?
This compound is a rearranged clerodane diterpenoid, a class of natural products known for their diverse biological activities.[1][2] Like many complex natural molecules, this compound can exist as various isomers (e.g., stereoisomers, constitutional isomers) which may possess different pharmacological or toxicological properties. Therefore, accurate separation and quantification of individual isomers are critical for research, quality control, and clinical development.
Q2: What are the initial steps to consider when developing an HPLC method for this compound isomers?
Developing a robust HPLC method for isomers requires a systematic approach. Key starting points include:
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Column Selection: Begin with a high-resolution column. A C18 column is a common starting point, but for isomers, alternative selectivities like phenyl-hexyl or pentafluorophenyl (PFP) columns might offer better resolution due to different interaction mechanisms.[3]
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Mobile Phase Screening: Evaluate different organic modifiers, such as acetonitrile and methanol. Acetonitrile often provides sharper peaks.[4] An acidic modifier, like 0.1% formic acid or acetic acid, is highly recommended to suppress the ionization of any polar functional groups, leading to better peak shape.[4]
-
Gradient Elution: A shallow gradient is often necessary to separate closely eluting isomers.[4] Start with a broad scouting gradient to determine the approximate elution window of the isomers, then develop a shallower, more focused gradient in that region.[3]
-
Temperature Control: Maintain a stable column temperature.[5] Experimenting with different temperatures (e.g., 25°C, 35°C, 45°C) can also alter selectivity and improve separation.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound isomers.
Issue 1: Poor resolution or complete co-elution of isomers.
This is the most common challenge when dealing with structurally similar molecules.
-
Possible Cause: Insufficient selectivity of the stationary phase.
-
Solution: Switch to a column with a different stationary phase chemistry. If using a C18 column, consider a phenyl-hexyl or PFP column to introduce alternative separation mechanisms like π-π interactions.[3]
-
-
Possible Cause: Suboptimal mobile phase composition.
-
Solution 1: If using acetonitrile, try methanol as the organic modifier, or vice-versa. The different solvent properties can alter interactions with the stationary phase and improve selectivity.[3]
-
Solution 2: Adjust the pH of the mobile phase. If the isomers have ionizable functional groups, a change in pH can significantly affect their retention and separation.[4]
-
-
Possible Cause: The gradient slope is too steep.
-
Solution: Decrease the rate of change of the organic solvent percentage over the elution window of the isomers. A shallower gradient provides more time for the isomers to interact with the stationary phase and resolve.[4]
-
Issue 2: Peak splitting or shoulder peaks are observed.
Peak splitting can complicate data interpretation and quantification.
-
Possible Cause: Co-elution of closely related isomers.
-
Solution: Further optimize the mobile phase, gradient, and temperature as described in "Issue 1" to improve resolution. A smaller injection volume may also help to distinguish between two separate peaks.[6]
-
-
Possible Cause: Column packing issues or contamination.
-
Possible Cause: Sample solvent incompatibility.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is used for the sample, it can cause peak distortion, especially for early eluting peaks.[7]
-
-
Possible Cause: Large dead volume in the HPLC system.
-
Solution: Minimize the length and diameter of tubing between the injector, column, and detector. Use low-dead-volume fittings to reduce extra-column band broadening.[5]
-
Issue 3: Peak tailing.
Peak tailing can affect resolution and the accuracy of integration.
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution: Residual silanol groups on silica-based columns can interact with polar analytes. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress these interactions.[4]
-
-
Possible Cause: Column overload.
-
Solution: Injecting too much sample can saturate the stationary phase. Try diluting the sample or reducing the injection volume.[4]
-
-
Possible Cause: Column contamination or degradation.
-
Solution: Flush the column with a strong solvent. If the issue persists, the column may need to be replaced.[4]
-
Issue 4: Irreproducible retention times.
Consistent retention times are crucial for reliable identification and quantification.
-
Possible Cause: Inconsistent mobile phase preparation.
-
Solution: Prepare fresh mobile phase for each analysis and ensure it is thoroughly mixed and degassed. If using a buffer, ensure the pH is accurately and consistently prepared.[4]
-
-
Possible Cause: HPLC pump issues.
-
Solution: Air bubbles in the pump or faulty check valves can lead to an inconsistent flow rate. Ensure the mobile phase is properly degassed and prime the pump.[4]
-
-
Possible Cause: Insufficient column equilibration.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Experimental Protocols
The following are example protocols for developing an HPLC method for this compound isomers. These should be considered as starting points and will likely require further optimization.
Protocol 1: Initial Method Scouting
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV, scan from 200-400 nm, and select an appropriate wavelength for monitoring.
Protocol 2: Method Optimization
Based on the results from the scouting run, if the isomers elute, for example, between 40% and 50% Acetonitrile, a shallower gradient can be developed.
-
Column: Same as scouting.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 35% to 55% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: Same as scouting.
Data Presentation
Table 1: Influence of Mobile Phase Organic Modifier on Isomer Resolution (Hypothetical Data)
| Organic Modifier | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) | Observations |
| Acetonitrile | 12.5 | 12.9 | 1.2 | Partial co-elution, sharper peaks. |
| Methanol | 14.2 | 14.8 | 1.6 | Baseline separation, broader peaks. |
Table 2: Effect of Column Temperature on Isomer Resolution (Hypothetical Data)
| Temperature (°C) | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) | Observations |
| 25 | 14.5 | 15.2 | 1.8 | Good separation, higher backpressure. |
| 35 | 13.8 | 14.4 | 1.7 | Good separation, lower backpressure. |
| 45 | 13.1 | 13.6 | 1.4 | Decreased resolution. |
Visualizations
Caption: HPLC method development workflow for this compound isomers.
Caption: Decision tree for troubleshooting peak splitting in HPLC.
References
minimizing degradation of Dugesin B during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Dugesin B during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term storage, it is recommended to store this compound at -20°C.[1] For short-term storage, refrigeration at 4°C is acceptable. The compound should be protected from light and moisture.
Q2: I observed a change in the color of my this compound sample. What could be the cause?
A color change may indicate degradation. Potential causes include oxidation, exposure to light (photodegradation), or reaction with impurities. It is crucial to analyze the sample using a suitable analytical method like HPLC to assess its purity.
Q3: My this compound solution was left at room temperature for an extended period. Is it still usable?
Prolonged exposure to room temperature can lead to degradation. The stability of this compound at ambient temperatures has not been extensively studied. It is strongly advised to re-analyze the solution by HPLC to determine the purity and concentration of this compound before use.
Q4: What solvents are suitable for dissolving and storing this compound?
While specific solubility data is limited, diterpenoids are generally soluble in organic solvents like ethanol, methanol, acetonitrile, and dimethyl sulfoxide (DMSO). For storage in solution, it is advisable to use aprotic solvents like DMSO and store at -20°C in small aliquots to minimize freeze-thaw cycles. The use of chlorinated solvents like chloroform (CDCl3) for storage should be avoided, as similar compounds have shown degradation in such solvents.[2]
Q5: How can I monitor the stability of my this compound sample over time?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, should be used.[3] This involves analyzing the sample at regular intervals and comparing the chromatograms to a reference standard to detect any decrease in the main peak area or the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency or Activity | Chemical degradation of this compound. | 1. Confirm the purity of the stored this compound sample using HPLC. 2. If degradation is confirmed, obtain a new, pure sample. 3. Review storage and handling procedures to prevent future degradation. |
| Appearance of New Peaks in HPLC Chromatogram | Formation of degradation products. | 1. Attempt to identify the degradation products using techniques like LC-MS. 2. Conduct forced degradation studies to understand the degradation pathways and identify potential degradants. 3. Adjust storage and experimental conditions to minimize the formation of these impurities. |
| Poor Reproducibility in Experiments | Inconsistent purity of this compound due to degradation. | 1. Implement a routine quality control check of this compound stock solutions using HPLC. 2. Prepare fresh solutions from a solid sample stored under recommended conditions for each set of experiments. |
| Precipitation of this compound from Solution | Poor solubility or solvent evaporation. | 1. Ensure the solvent is appropriate and the concentration is within the solubility limit. 2. Store solutions in tightly sealed vials to prevent solvent evaporation. 3. If precipitation occurs, gently warm and vortex the solution to redissolve the compound, then verify the concentration. |
Data on Potential Degradation
| Stress Condition | Typical Protocol | Potential Degradation Products | Expected Stability of this compound |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | Hydrolyzed esters or ethers | Potentially labile due to the presence of ester and ether functional groups. |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24h | Saponified esters, rearranged products | Likely to be unstable, especially at the ester linkages. |
| Oxidation | 3% H₂O₂ at room temperature for 24h | Oxidized products (e.g., epoxides, aldehydes, ketones) | The furan ring and other electron-rich moieties are susceptible to oxidation.[2] |
| Thermal Degradation | 80°C for 48h (solid state) | Isomers, rearranged products | Stability will depend on the melting point and intrinsic thermal liability. |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light for a defined period | Photodegradation products, isomers | The conjugated system in this compound may absorb UV light, leading to degradation. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol provides a general method for the analysis of this compound. Optimization may be required.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for diterpenoids.[7]
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 100% B
-
25-30 min: 100% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., determined by UV scan, likely in the 220-280 nm range).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). Further dilute as necessary.
Protocol 2: Forced Degradation Study
This protocol outlines the steps to investigate the degradation pathways of this compound.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 1:1) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a small amount of solid this compound in a vial and heat at 80°C for 48 hours. Dissolve in the mobile phase for HPLC analysis. For solution stability, heat a stock solution at 60°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (e.g., 0.1 mg/mL in methanol) to a UV lamp (254 nm) and a visible light source for a defined period (e.g., 24 hours). Keep a control sample wrapped in aluminum foil.
-
Analysis: Analyze all stressed samples, along with a control sample (this compound stock solution stored at 4°C), by the HPLC method described in Protocol 1. Compare the chromatograms to identify degradation products.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Hypothetical Degradation Pathways for this compound.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Casearin X, its degradation product and other clerodane diterpenes from leaves of Casearia sylvestris: evaluation of cytotoxicity against normal and tumor human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Forced Degradation Studies - Protheragen Lab [labs.protheragen.ai]
- 5. biopharminternational.com [biopharminternational.com]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Dugesin B NMR Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous NMR peaks encountered during the structural elucidation of Dugesin B and related neo-clerodane diterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of ambiguous or overlapping peaks in the NMR spectrum of a this compound sample?
A1: Ambiguous NMR peaks for complex molecules like this compound, a rearranged clerodane diterpenoid, can arise from several factors:
-
Structural Complexity: The rigid polycyclic core and multiple stereocenters can lead to protons and carbons with very similar chemical environments, resulting in overlapping signals, particularly in the aliphatic region of the ¹H NMR spectrum.
-
Signal Broadening: This can be caused by the presence of conformational isomers in slow exchange on the NMR timescale, sample viscosity, or the presence of paramagnetic impurities.
-
Solvent Effects: The choice of deuterated solvent can influence the chemical shifts of certain nuclei, sometimes leading to accidental signal overlap.
-
Sample Purity: Impurities in the sample will introduce extraneous peaks that can complicate the spectrum and overlap with signals from this compound.
Q2: My ¹H NMR spectrum of a this compound sample shows significant signal overlap in the upfield region (1.0 - 2.5 ppm). What is the first step I should take?
A2: The initial and often most effective step is to acquire a series of two-dimensional (2D) NMR spectra. These experiments spread the signals into a second dimension, resolving overlap and revealing correlations between nuclei. The standard suite of experiments for a molecule like this compound includes:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This is crucial for assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different spin systems and elucidating the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing critical information about the stereochemistry of the molecule.
Q3: I am having trouble distinguishing between two closely spaced multiplets in the ¹H NMR spectrum. How can 2D NMR help?
A3: 2D NMR is essential in such cases. An HSQC spectrum will show if these two proton multiplets are attached to the same or different carbon atoms. If they are attached to different carbons, their cross-peaks in the HSQC will be well-separated in the ¹³C dimension, immediately resolving the ambiguity. A COSY spectrum can also help by showing which other protons each of the overlapping signals is coupled to, aiding in their assignment to different parts of the molecule.
Troubleshooting Guide for Ambiguous Peaks
Scenario 1: Overlapping Methylene Proton Signals
Issue: In the ¹H NMR spectrum of a this compound analogue, two methylene protons appear as a complex, overlapping multiplet, making it difficult to determine their individual chemical shifts and coupling constants.
Troubleshooting Workflow:
Caption: Workflow for resolving overlapping methylene proton signals.
Explanation:
-
Acquire an HSQC Spectrum: This is the most direct way to determine if the overlapping protons are attached to one or more carbon atoms.
-
Analyze HSQC Cross-peaks:
-
If the overlapping proton signals correlate to two different carbon signals , the ambiguity is resolved. The protons belong to two distinct methylene groups.
-
If the proton signals correlate to a single carbon signal , they are diastereotopic protons of the same methylene group.
-
-
Further Analysis with COSY and HMBC: Once identified as diastereotopic, their distinct coupling patterns to neighboring protons can be traced in the COSY spectrum. HMBC correlations from these protons will help to place the methylene group within the larger molecular structure.
Scenario 2: Ambiguous Long-Range Correlations in HMBC
Issue: An HMBC spectrum shows a correlation between a proton and a quaternary carbon, but it is unclear if this is a 2-bond or 3-bond correlation, leading to ambiguity in assigning the molecular skeleton.
Troubleshooting Workflow:
Caption: Workflow for differentiating ²JCH and ³JCH HMBC correlations.
Explanation:
-
Define Molecular Fragments: First, use COSY and HSQC data to confidently build smaller structural units.
-
Acquire NOESY/ROESY: This experiment provides information about through-space proximity.
-
Analyze Spatial Correlations:
-
If the proton showing the ambiguous HMBC correlation is spatially close to other protons or substituents on the quaternary carbon , a ³JCH correlation is more probable.
-
If there is no spatial proximity, a ²JCH correlation might be more likely.
-
-
Holistic Data Re-evaluation: The assignment should not be based on a single correlation. Re-examine all available 1D and 2D NMR data to ensure the proposed connection is consistent with all other observed correlations.
Data Presentation: NMR Data for Dugesin C (Illustrative Example)
The following table summarizes the ¹H and ¹³C NMR data for Dugesin C, a neo-clerodane diterpenoid isolated from Salvia dugesii. This data can be used as a reference for expected chemical shifts in similar compounds like this compound.
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 29.5 (t) | 1.88 (m), 1.65 (m) |
| 2 | 23.5 (t) | 2.55 (m), 2.35 (m) |
| 3 | 136.2 (d) | 6.73 (s) |
| 4 | 138.8 (s) | |
| 5 | 44.6 (d) | 3.16 (m) |
| 6 | 28.5 (t) | 2.15 (m), 1.95 (m) |
| 7 | 35.8 (t) | 2.05 (m), 1.80 (m) |
| 8 | 38.2 (d) | 2.25 (m) |
| 9 | 52.1 (s) | |
| 10 | 45.1 (d) | 2.40 (m) |
| 11 | 110.5 (s) | |
| 12 | 170.1 (s) | |
| 13 | 125.4 (d) | 7.45 (t, 1.7) |
| 14 | 108.2 (d) | 6.40 (dd, 1.7, 0.8) |
| 15 | 143.5 (d) | 7.40 (t, 1.7) |
| 16 | - | - |
| 17 | 15.8 (q) | 0.95 (d, 6.5) |
| 18 | 21.3 (q) | 1.90 (s) |
| 19 | 18.2 (q) | 1.10 (d, 7.0) |
| 20 | 105.3 (t) | 5.16 (s), 5.10 (s) |
Data obtained from Xu et al., Nat. Prod. Bioprospect. 2011, 1, 81–86.
Experimental Protocols
Protocol 1: Standard Suite of 2D NMR Experiments
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, Methanol-d₄) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.
-
¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and signal dispersion.
-
gCOSY (gradient-selected COSY):
-
Use standard pulse programs (e.g., cosygpqf on Bruker instruments).
-
Acquire a 2048 x 256 data matrix.
-
Set the spectral width to cover all proton signals.
-
Process the data with sine-bell window functions in both dimensions.
-
-
gHSQC (gradient-selected HSQC):
-
Use a pulse program optimized for one-bond ¹JCH coupling (e.g., hsqcedetgpsisp2.2 on Bruker instruments).
-
Set the ¹³C spectral width to cover the expected range (e.g., 0-180 ppm).
-
Set the ¹JCH coupling constant to an average value of 145 Hz.
-
-
gHMBC (gradient-selected HMBC):
-
Use a standard pulse program (e.g., hmbcgplpndqf on Bruker instruments).
-
Set the long-range coupling delay (¹ⁿJCH) to optimize for correlations of 8-10 Hz.
-
-
NOESY/ROESY:
-
For NOESY, use a mixing time appropriate for the molecular size (e.g., 500-800 ms for a molecule of this size).
-
For ROESY, which can help to differentiate true NOEs from spin diffusion artifacts in medium-sized molecules, use a spin-lock time of 200-400 ms.
-
Protocol 2: Resolving Overlap by Changing Solvent
-
Initial Spectrum: Acquire a high-quality ¹H NMR spectrum in a standard solvent like CDCl₃.
-
Solvent Change:
-
Carefully evaporate the initial solvent under a gentle stream of nitrogen.
-
Add a different deuterated solvent with different properties (e.g., Benzene-d₆, which is known to induce significant chemical shift changes due to its aromatic ring current).
-
Ensure the sample is fully dissolved.
-
-
Second Spectrum: Acquire a ¹H NMR spectrum in the new solvent under the same experimental conditions (temperature, concentration).
-
Comparison: Compare the two spectra to identify signals that have shifted sufficiently to resolve the initial overlap.
dealing with low purity of commercial Dugesin B
Welcome to the technical support center for Dugesin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the variable purity of commercially available this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Troubleshooting Guide: Dealing with Low Purity of Commercial this compound
Low purity of this compound can significantly impact experimental outcomes, leading to inconsistent results and difficulty in data interpretation. This guide provides a systematic approach to identifying and resolving purity-related issues.
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent or no biological activity in assays | The actual concentration of this compound is lower than expected due to the presence of inactive impurities. | 1. Verify Purity: Assess the purity of the commercial this compound using analytical techniques such as HPLC, LC-MS, and ¹H NMR. 2. Purify the Compound: If the purity is below the desired level (typically >95%), purify the compound using the protocol provided below. 3. Adjust Concentration: Based on the determined purity, adjust the concentration of this compound used in your experiments accordingly. |
| Unexpected or off-target effects observed | The commercial sample contains structurally related impurities (e.g., other clerodane diterpenoids from the same source) that have their own biological activities. | 1. Characterize Impurities: Use LC-MS and NMR to identify the major impurities. 2. Purification: Perform chromatographic purification to separate this compound from these impurities. 3. Literature Search: Search for the biological activities of the identified impurities to understand their potential contribution to the observed effects. |
| Poor solubility or precipitation in experimental media | The presence of insoluble impurities or degradation products. | 1. Solubility Test: Test the solubility of the commercial sample in various solvents. 2. Filtration: Dissolve the compound in a suitable solvent and filter out any insoluble material before use. 3. Purification: If solubility issues persist, purify the compound to remove insoluble components. |
| Batch-to-batch variability in results | Inconsistent purity levels between different lots of commercial this compound. | 1. Purity Assessment for Each Batch: Analyze the purity of each new batch of this compound upon receipt. 2. Standardize Material: If possible, purchase a larger quantity from a single, well-characterized batch to ensure consistency across a series of experiments. 3. Purify and Aliquot: Purify a sufficient amount of the compound and store it as frozen aliquots to be used for all related experiments. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
A1: this compound is a rearranged neo-clerodane diterpenoid that has been isolated from the aerial parts of Salvia dugesii.[1][2] Like other clerodane diterpenoids, it is a secondary metabolite found in various plant species.[3][4]
Q2: What are the expected biological activities of this compound?
A2: While specific biological activities for this compound are not extensively documented, clerodane diterpenoids as a class are known to exhibit a wide range of biological effects, including cytotoxic, anti-inflammatory, antimicrobial, and insect antifeedant activities.[3][4][5][6] Isolates from Salvia dugesii, including this compound, have been evaluated for anti-feedant, cytotoxic, and antiviral activities.[1][2]
Q3: What are the common impurities found in commercial this compound?
A3: Commercial preparations of this compound, being a natural product, may contain other structurally related clerodane diterpenoids isolated from the same plant source. Other potential impurities can include residual solvents from the extraction and purification process, as well as degradation products.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using a combination of analytical techniques:
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High-Performance Liquid Chromatography (HPLC): To determine the percentage of the main peak corresponding to this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the main peak and identify the molecular weights of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To confirm the chemical structure of this compound and to detect the presence of impurities.
Q5: What is the recommended storage condition for this compound?
Experimental Protocols
Protocol 1: Purification of Commercial this compound by Flash Column Chromatography
This protocol describes a general method for the purification of clerodane diterpenoids, which can be adapted for this compound.
Materials:
-
Commercial this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Glass column for flash chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
-
Test tubes or fraction collector
Procedure:
-
Sample Preparation: Dissolve the commercial this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the column. Equilibrate the column with hexane.
-
Loading: Load the dissolved sample onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the percentage of ethyl acetate. A typical gradient could be:
-
100% Hexane
-
95:5 Hexane:Ethyl Acetate
-
90:10 Hexane:Ethyl Acetate
-
... (continue increasing ethyl acetate concentration)
-
100% Ethyl Acetate
-
Finally, wash the column with methanol to elute highly polar compounds.
-
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes.
-
TLC Analysis: Monitor the fractions by TLC using a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., ceric sulfate or potassium permanganate).
-
Pooling and Evaporation: Combine the fractions containing the pure this compound (as determined by TLC) and evaporate the solvent using a rotary evaporator.
-
Crystallization (Optional): For further purification, the purified this compound can be crystallized from a suitable solvent system (e.g., methanol/acetone).
-
Purity Confirmation: Assess the purity of the final product using HPLC, LC-MS, and NMR.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Program:
-
Start with a suitable ratio of A and B (e.g., 70:30) and run a linear gradient to increase the concentration of B over 20-30 minutes.
Detection:
-
Monitor at a wavelength where this compound has significant absorbance (a UV scan can determine the optimal wavelength).
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Inject a small volume (e.g., 10 µL) onto the HPLC system.
-
Analyze the resulting chromatogram to determine the retention time of this compound and the area percentage of the main peak, which corresponds to its purity.
Visualizations
Logical Workflow for Troubleshooting Low Purity this compound
Caption: A flowchart outlining the steps to troubleshoot experiments involving low-purity this compound.
Hypothetical Signaling Pathway for Cytotoxic Activity of a Clerodane Diterpenoid
Disclaimer: The specific signaling pathway for this compound has not been elucidated. The following diagram represents a generalized pathway through which a cytotoxic compound might induce apoptosis, a common mechanism for clerodane diterpenoids.
Caption: A generalized diagram of a potential cytotoxic mechanism for a clerodane diterpenoid.
References
- 1. researchgate.net [researchgate.net]
- 2. neo-Clerodane diterpenoids from Salvia dugesii and their bioactive studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Dugesin B Cytotoxicity Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Dugesin B in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied for cytotoxicity?
A1: this compound is a naturally occurring rearranged clerodane diterpenoid isolated from plants of the Salvia genus.[1][2] Clerodane diterpenoids are a class of compounds known to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines.[3][4][5][6][7] As such, this compound is of interest to researchers for its potential as an anti-cancer agent.
Q2: What is the general mechanism of action for the cytotoxicity of clerodane diterpenoids?
A2: While the specific mechanism for this compound is still under investigation, cytotoxic natural products, including other clerodane diterpenoids, often exert their effects by modulating key cellular signaling pathways. These can include the NF-κB, MAPK, and PI3K/Akt pathways, which are involved in regulating cell survival, proliferation, and apoptosis (programmed cell death).[8][9][10] Disruption of these pathways can lead to cell cycle arrest and induction of apoptosis in cancer cells.
Q3: Which type of cytotoxicity assay is recommended for this compound?
A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and relatively simple colorimetric method for assessing cell viability and cytotoxicity.[1][11][12] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. It is a suitable starting point for assessing the cytotoxic effects of this compound.
Q4: What are typical IC50 values for clerodane diterpenoids?
A4: The half-maximal inhibitory concentration (IC50) for clerodane diterpenoids can vary significantly depending on the specific compound, the cancer cell line tested, and the assay conditions. To provide a general reference, the following table summarizes IC50 values reported for some other clerodane diterpenoids.
| Clerodane Diterpenoid | Cell Line | IC50 (µM) | Reference |
| Scutebatas P-R (1-3) | K562 | 35.11 - 42.73 | [13] |
| Stachysolon diacetate (4) | HepG2 | 59.5 | [14] |
| Compound 30 | OVCAR-03 | 5.5 | [4] |
| Compound 30 | U251 | 25.63 | [4] |
| Nitrogenated derivative 4 | Ehrlich carcinoma | 16.78 ± 1.42 | [15] |
| Nitrogenated derivative 5 | Ehrlich carcinoma | 21.88 ± 1.96 | [15] |
| Nitrogenated derivative 4 | K562 | 7.85 ± 1.49 | [15] |
| Nitrogenated derivative 5 | K562 | 13.08 ± 1.12 | [15] |
Troubleshooting Guide for this compound MTT Assays
This guide addresses common issues that may arise during cytotoxicity experiments with this compound using the MTT assay.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance in 'no cell' control wells | - Contamination of media or reagents with bacteria, yeast, or fungi.- Presence of a reducing agent in the media or this compound solution.[16] | - Use sterile technique and fresh, sterile media and reagents.- Ensure the this compound solvent does not have reducing properties. |
| Low absorbance readings in 'vehicle control' wells | - Too few cells were seeded.- Cells are in poor health or have low metabolic activity.- The incubation time with MTT reagent was too short.[16] | - Optimize cell seeding density. A cell titration experiment is recommended.- Ensure cells are healthy and in the logarithmic growth phase before seeding.- Increase the incubation time with the MTT reagent (e.g., from 2 to 4 hours). |
| High variability between replicate wells | - Uneven cell distribution when seeding.- Inaccurate pipetting of cells, this compound, or MTT reagent.- "Edge effect" in the 96-well plate.[17] | - Thoroughly mix the cell suspension before and during seeding.- Calibrate pipettes and use proper pipetting techniques.- Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.[17] |
| Precipitation of this compound in culture medium | - this compound has low aqueous solubility.- The final concentration of the solvent (e.g., DMSO) is too low. | - Prepare a higher concentration stock solution of this compound in a suitable solvent (e.g., DMSO).- Ensure the final solvent concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
| Unexpectedly high cytotoxicity at all concentrations | - Error in this compound stock concentration calculation or dilution.- Solvent (e.g., DMSO) toxicity. | - Double-check all calculations and prepare fresh dilutions.- Run a solvent control with the highest concentration of solvent used in the experiment to ensure it is not causing cytotoxicity. |
Experimental Protocols
MTT Assay for this compound Cytotoxicity
This protocol provides a general framework for determining the cytotoxicity of this compound against a chosen adherent cancer cell line. Optimization of cell number, this compound concentration range, and incubation times is recommended.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Chosen cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired concentration in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Note: The optimal seeding density should be determined experimentally for each cell line.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no treatment" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Visualizations
Hypothesized Signaling Pathway for this compound Cytotoxicity
Caption: Hypothesized signaling pathways affected by this compound leading to cytotoxicity.
Experimental Workflow for this compound Cytotoxicity Assay
Caption: General experimental workflow for a this compound cytotoxicity MTT assay.
References
- 1. galaxy.ai [galaxy.ai]
- 2. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 3. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchhub.com [researchhub.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. reddit.com [reddit.com]
Dugesin B Bioactivity Screening: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common artifacts during the bioactivity screening of Dugesin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known bioactivities?
This compound, also known as (-)-Isosalvipuberulin, is a rearranged clerodane diterpenoid that can be isolated from plants of the Salvia genus, such as Salvia dugesii.[1][2] Its chemical formula is C₂₀H₁₄O₅ and it has a molecular weight of approximately 334.32 g/mol .[3] Published research has indicated that this compound and related compounds may exhibit anti-feedant, cytotoxic, and antiviral activities.[4]
Q2: What are the most common sources of artifacts in bioactivity screenings?
Artifacts in high-throughput screening (HTS) can arise from various sources. A primary cause is direct interference of the test compound with the assay's detection method.[5] This includes compound autofluorescence, where the compound itself emits light at the same wavelength as the reporter fluorophore, and fluorescence quenching, where the compound absorbs the light emitted by the reporter.[6][7] Another significant issue is the formation of compound aggregates at high concentrations, which can non-specifically inhibit enzymes or disrupt cell membranes.[5][8] Chemical reactivity of the compound, leading to covalent modification of assay components, and contamination in the sample or lab environment can also lead to false-positive or false-negative results.[6][8][9]
Q3: How can I proactively minimize the risk of artifacts in my this compound screening?
To minimize artifacts, it is crucial to characterize the compound's properties before initiating large-scale screening. This includes assessing its solubility, stability in the assay buffer, and potential for autofluorescence.[10] Running appropriate controls is also essential. These should include "compound-only" wells (to measure autofluorescence), "no-enzyme" or "no-cell" controls, and vehicle controls (e.g., DMSO).[11][12] Implementing counter-screens and orthogonal assays, which use different detection methods to confirm initial hits, is a robust strategy to eliminate false positives.[5][7]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during this compound bioactivity screening.
Guide 1: Troubleshooting a Cell-Based Cytotoxicity Assay (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[13]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[14]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background absorbance in "no-cell" control wells. | - this compound may be colored and absorb light at 570 nm.- this compound may directly reduce MTT non-enzymatically. | - Run a control plate with this compound in media without cells to measure its intrinsic absorbance and subtract this from the experimental wells.- Test this compound in a cell-free system with MTT to check for direct reduction. If this occurs, consider an alternative cytotoxicity assay (e.g., LDH release or CellTiter-Glo®).[13] |
| Inconsistent readings across replicate wells. | - Uneven cell seeding.- Pipetting errors during compound addition or reagent steps.- Incomplete solubilization of formazan crystals. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.[15]- Ensure formazan crystals are fully dissolved by gentle mixing or shaking before reading the plate. |
| Low absorbance values for all wells, including controls. | - Low cell density or poor cell health.- MTT reagent has degraded.- Insufficient incubation time with MTT. | - Optimize cell seeding density.[14]- Use freshly prepared MTT solution or store it protected from light.- Ensure the incubation time is sufficient for formazan to develop. |
Guide 2: Troubleshooting a Fluorescence-Based Enzymatic Assay
Fluorescence-based assays are commonly used due to their high sensitivity.[16] However, they are also prone to interference from test compounds.[7]
-
Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a stock solution of this compound.
-
Compound Pre-incubation: Add this compound at various concentrations to the wells of a black 96-well plate.[12] Also, include a positive control (known inhibitor) and a negative control (vehicle).
-
Enzyme Addition: Add the enzyme solution to all wells and incubate for a short period (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic assay) or at a single endpoint after a fixed incubation period.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Fluorescence signal in wells containing this compound but no enzyme. | - this compound is autofluorescent at the assay wavelengths.[6] | - Measure the fluorescence of this compound alone at the assay wavelengths and subtract this background from the corresponding experimental wells.- If autofluorescence is high, consider shifting to a different fluorophore with excitation/emission wavelengths outside the compound's fluorescence spectrum.[10] |
| Decreased fluorescence signal (apparent inhibition) that is not reproducible in an orthogonal assay. | - this compound is quenching the fluorescence of the product.- this compound has precipitated out of solution. | - Run a "quenching control" experiment: add this compound to the fluorescent product of the enzymatic reaction and measure the signal. If quenching occurs, a different detection method may be needed.- Check the solubility of this compound in the final assay buffer. The addition of a small amount of non-ionic detergent like Triton X-100 (e.g., 0.01%) can sometimes prevent aggregation-based artifacts.[5] |
| High variability in fluorescence readings. | - Pipetting errors.- Air bubbles in wells.- Reagents not at optimal temperature.[15] | - Use precise pipetting techniques.[15]- Centrifuge the plate briefly to remove bubbles before reading.- Ensure all reagents are equilibrated to the assay temperature before starting the experiment.[12] |
Visual Guides
Experimental and Logical Workflows
The following diagrams illustrate key workflows and concepts in bioactivity screening to help visualize potential sources of artifacts and the process of their identification.
Caption: General workflow for identifying and validating bioactive hits.
Caption: Distinguishing true bioactivity from common assay artifacts.
Caption: Hypothetical signaling pathways modulated by a cytotoxic compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Natural Product Description|this compound [sinophytochem.com]
- 4. neo-Clerodane diterpenoids from Salvia dugesii and their bioactive studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. bioassaysys.com [bioassaysys.com]
- 16. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
Technical Support Center: Enhancing the Mass Spectrometry Resolution of Dugesin B
Welcome to the technical support center for the analysis of Dugesin B. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometric analysis of this rearranged clerodane diterpenoid.
Frequently Asked Questions (FAQs)
Q1: What are the expected molecular formula and exact mass of this compound?
A1: this compound has a molecular formula of C₂₀H₁₄O₅.[1][2] Its calculated exact mass is approximately 334.0841 g/mol .[1] This information is crucial for accurate mass determination in high-resolution mass spectrometry (HRMS).
Q2: What are the most common adducts observed for this compound in electrospray ionization (ESI) mass spectrometry?
A2: Clerodane diterpenoids, the class of compounds this compound belongs to, commonly form sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts in positive ion ESI-MS.[3][4] Protonated molecules ([M+H]⁺) may also be observed, but the formation of alkali metal adducts is often predominant. Controlling adduct formation is a key aspect of method development.
Q3: What is a general recommendation for the ionization mode to use for this compound analysis?
A3: Positive ion mode electrospray ionization (ESI) is generally recommended for the analysis of clerodane diterpenoids like this compound. This is due to their propensity to form positively charged adducts with sodium and potassium ions, which are often present in trace amounts in solvents and sample matrices.
Q4: How can I improve the signal intensity of this compound in my mass spectrum?
A4: To improve signal intensity, consider the following:
-
Optimize sample concentration: Ensure your sample is not too dilute, but also avoid concentrations that could lead to ion suppression.[5]
-
Enhance ionization efficiency: Experiment with mobile phase additives. For example, the addition of a low concentration of sodium acetate (e.g., 0.1 mM) can promote the formation of a single, dominant [M+Na]⁺ adduct, consolidating the signal into one ionic species.[6]
-
Tune and calibrate the instrument: Regular tuning and calibration of the mass spectrometer are essential for optimal performance.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter while analyzing this compound by mass spectrometry.
Issue 1: Poor or No Signal for this compound
Symptoms:
-
No peak corresponding to the expected m/z of this compound ([M+H]⁺, [M+Na]⁺, or [M+K]⁺).
-
Very low signal-to-noise ratio for the target analyte peak.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Ionization Mode | Switch to positive ion mode ESI, as this compound is more likely to be ionized as a cation or cation adduct. |
| Suboptimal Ionization Source Parameters | Optimize source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. A systematic approach like Design of Experiments (DoE) can be beneficial.[7] |
| Sample Degradation | Ensure proper sample handling and storage. Prepare fresh solutions and avoid prolonged exposure to light or extreme temperatures. |
| Instrument Contamination or Leak | Check for leaks in the system using a leak detector.[8] Clean the ion source and transfer optics according to the manufacturer's guidelines.[9] |
Issue 2: Low Resolution and Poor Peak Shape
Symptoms:
-
Broad, tailing, or split peaks for this compound in the chromatogram.
-
Inability to resolve this compound from closely eluting isomers or matrix components.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | Optimize the LC method. Experiment with different columns (e.g., a C18 column with a smaller particle size), mobile phase compositions, and gradient profiles. |
| Column Overload | Reduce the injection volume or dilute the sample to avoid overloading the analytical column.[5] |
| Matrix Effects | Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components. |
| Mass Spectrometer Not Properly Calibrated | Perform a mass calibration using an appropriate standard to ensure high mass accuracy.[5] |
Issue 3: Complex Mass Spectrum with Multiple Adducts
Symptoms:
-
The signal for this compound is split between multiple ionic species (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺), making quantification difficult and reducing sensitivity for any single adduct.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Multiple Cations in the Mobile Phase and Sample | To promote the formation of a single adduct, add a controlled amount of a specific salt to the mobile phase. For example, adding 0.1 mM sodium acetate can drive the equilibrium towards the formation of the [M+Na]⁺ ion.[6] |
| In-source Fragmentation | Reduce the fragmentor or nozzle voltage to minimize the fragmentation of the parent ion in the ion source. |
Experimental Protocols
Protocol 1: LC-HRMS Analysis of this compound
This protocol outlines a general method for the analysis of this compound using liquid chromatography coupled with high-resolution mass spectrometry.
1. Sample Preparation:
- Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
- Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition.
- For plant extracts, perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.
2. LC Parameters:
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
3. MS Parameters (Q-TOF or Orbitrap):
- Ionization Mode: Positive Electrospray Ionization (ESI).
- Capillary Voltage: 3.5 kV.
- Nebulizer Pressure: 45 psi.
- Drying Gas Flow: 10 L/min.
- Drying Gas Temperature: 325 °C.
- Mass Range: m/z 100-1000.
- Acquisition Mode: Full scan MS and data-dependent MS/MS.
- Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS experiments to generate a rich fragmentation spectrum.
Protocol 2: Targeted MS/MS Method for this compound Quantification
This protocol is for the sensitive and specific quantification of this compound using tandem mass spectrometry.
1. Sample Preparation:
- Follow the same procedure as in Protocol 1. Prepare a calibration curve with at least five concentration levels.
2. LC Parameters:
- Use the same LC conditions as in Protocol 1.
3. MS/MS Parameters (Triple Quadrupole or Q-TOF/Orbitrap in SRM/MRM mode):
- Ionization Mode: Positive ESI.
- Precursor Ion: Select the most abundant and stable adduct of this compound (e.g., [M+Na]⁺ at m/z 357.0733).
- Product Ions: Determine the most intense and specific fragment ions from MS/MS experiments. Based on typical fragmentation of clerodane diterpenes, expect neutral losses of small molecules like H₂O, CO, and fragments related to the substituents.
- Collision Energy: Optimize the collision energy for each precursor-to-product ion transition to maximize the signal.
- Dwell Time: Set an appropriate dwell time for each transition to ensure a sufficient number of data points across the chromatographic peak.
Data Presentation
Table 1: Expected Ions of this compound in High-Resolution Mass Spectrometry
| Ion Species | Formula | Calculated m/z |
| [M+H]⁺ | C₂₀H₁₅O₅⁺ | 335.0914 |
| [M+Na]⁺ | C₂₀H₁₄O₅Na⁺ | 357.0733 |
| [M+K]⁺ | C₂₀H₁₄O₅K⁺ | 373.0473 |
Table 2: Illustrative LC-MS/MS Parameters for this compound Quantification
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 357.0733 | 297.0811 | 20 |
| 357.0733 | 269.0862 | 35 |
Note: The product ions and collision energies are illustrative and should be experimentally determined for your specific instrument.
Visualizations
Caption: Experimental workflow for the mass spectrometric analysis of this compound.
Caption: Troubleshooting logic for common issues in this compound mass spectrometry.
References
- 1. Development of a Tandem Mass Spectral Library for the Detection of Triterpenoids in Plant Metabolome Based on Reference Standards [mdpi.com]
- 2. Rapid Screening and Identification of Diterpenoids in Tinospora sinensis Based on High-Performance Liquid Chromatography Coupled with Linear Ion Trap-Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation study of clerodane diterpenes from Casearia species by tandem mass spectrometry (quadrupole time-of-flight and ion trap) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gmi-inc.com [gmi-inc.com]
- 6. Adduct formation in liquid chromatography-triple quadrupole mass spectrometric measurement of bryostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. agilent.com [agilent.com]
troubleshooting unexpected results in Dugesin B experiments
Welcome to the technical support center for Dugesin B. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results in experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Troubleshooting Guides
This section provides detailed guidance on how to identify and resolve common problems in cytotoxicity and antiviral assays involving this compound.
Cytotoxicity Assays (e.g., MTT, XTT)
Issue: Inconsistent or Non-Reproducible Results
-
Question: My MTT assay results for this compound cytotoxicity are highly variable between replicates and experiments. What could be the cause?
-
Answer: Inconsistent results in cell viability assays can stem from several factors. Firstly, ensure a homogenous single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution in the microplate wells. Secondly, be mindful of the "edge effect," where wells on the perimeter of the plate are more prone to evaporation, leading to altered cell growth and compound concentration. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media. Lastly, ensure complete and consistent dissolution of the formazan crystals by vigorous pipetting or shaking after adding the solubilization buffer.
Issue: Unexpectedly High Cell Viability at High Concentrations of this compound
-
Question: I am observing an unexpected increase in absorbance (suggesting higher cell viability) at the highest concentrations of this compound in my MTT assay. Is this a real effect?
-
Answer: This is a common artifact that can occur with certain compounds. It is possible that at high concentrations, this compound or its metabolites are directly reducing the MTT reagent, independent of cellular metabolic activity. This chemical reduction leads to an artificially high absorbance reading that can be misinterpreted as increased cell viability. To confirm this, it is crucial to run a cell-free control experiment where this compound is incubated with the MTT reagent in the absence of cells. If you observe an increase in absorbance, this indicates a direct chemical interaction. In such cases, the MTT assay may not be a suitable method, and you should consider alternative viability assays such as Trypan Blue exclusion, CellTiter-Glo®, or a lactate dehydrogenase (LDH) release assay.[1]
Issue: Low Absorbance Readings Across the Entire Plate
-
Question: My absorbance readings are very low for both control and treated cells. What should I check?
-
Answer: Low absorbance readings can be due to several reasons. The cell number per well might be too low, or the incubation time for the reduction of MTT is too short. For your specific cell line, it is advisable to perform an initial optimization experiment to determine the optimal cell seeding density and MTT incubation time. Additionally, ensure that your cells are healthy and in the logarithmic growth phase at the time of the experiment.
Antiviral Assays (e.g., Plaque Reduction Assay)
Issue: No Plaques or Very Few Plaques in Control Wells
-
Question: I am not seeing any plaques, or very few, even in my virus-only control wells. What could be the problem?
-
Answer: The absence of plaques in control wells typically points to an issue with the virus stock or the host cells. Ensure that your virus stock is viable and has not been subjected to multiple freeze-thaw cycles, which can significantly reduce its infectivity.[2] Also, confirm that the host cell line you are using is susceptible to the virus and that the cells are healthy and confluent at the time of infection.[3]
Issue: "Fuzzy" or Indistinct Plaque Morphology
-
Question: The plaques in my assay are not clear and have diffuse edges, making them difficult to count accurately. How can I improve this?
-
Answer: "Fuzzy" plaques can be caused by a few factors. If the overlay medium is not solidified properly before incubating the plates, the virus can spread more diffusely. Ensure the plates remain undisturbed on a level surface until the overlay has completely set.[2] Another potential cause is that the concentration of the overlay (e.g., agarose) is too low, allowing for excessive viral diffusion. Optimizing the overlay concentration can lead to more defined plaques.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a neo-clerodane diterpenoid.[4] While the precise signaling pathways affected by this compound are still under investigation, compounds of this class have been reported to exhibit a range of biological activities, including cytotoxic and anti-inflammatory effects.[5] Their cytotoxic mechanism often involves the induction of apoptosis.
Q2: At what concentrations should I test this compound for cytotoxicity?
A2: Based on studies of other neo-clerodane diterpenoids, a starting concentration range of 1-100 µM is often used for initial screening.[6][7] However, the optimal concentration range will be cell-line dependent, and it is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell type.
Q3: Is this compound expected to have antiviral activity?
A3: While there is limited specific data on the antiviral activity of this compound, a related compound, Dugesin F, isolated from the same plant (Salvia dugesii), was reported as a non-toxic antiviral compound against the influenza virus.[8] This suggests that other related compounds like this compound may also possess antiviral properties worth investigating.
Data Presentation
Table 1: Representative Cytotoxicity Data for a Neo-clerodane Diterpenoid
| Cell Line | Compound | IC50 (µM) | Assay |
| LoVo (colon cancer) | Scutebata A | 4.57 | MTT |
| MCF-7 (breast cancer) | Scutebata A | 7.68 | MTT |
| SMMC-7721 (hepatoma) | Scutebata A | 5.31 | MTT |
| HCT-116 (colon cancer) | Scutebata A | 6.23 | MTT |
Data is representative of the activity of neo-clerodane diterpenoids and is sourced from a study on Scutebata A.[6]
Table 2: Hypothetical Antiviral Activity of this compound against Influenza A Virus
| Concentration (µM) | Plaque Reduction (%) |
| 1 | 15.2 ± 2.1 |
| 5 | 45.8 ± 4.5 |
| 10 | 78.3 ± 5.2 |
| 25 | 92.1 ± 3.8 |
| 50 | 98.6 ± 1.9 |
This data is hypothetical and for illustrative purposes, based on the known antiviral potential of related compounds.
Experimental Protocols
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Plaque Reduction Assay Protocol
-
Cell Seeding: Seed host cells in 6-well plates and grow until they form a confluent monolayer.
-
Virus Adsorption: Remove the culture medium and infect the cell monolayers with a known titer of the virus for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound Treatment: During or after virus adsorption, add different concentrations of this compound.
-
Overlay: Remove the inoculum and overlay the cell monolayer with a medium containing a solidifying agent (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-4 days).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.
Visualizations
Caption: General experimental workflows for cytotoxicity and antiviral assays.
Caption: A hypothetical signaling pathway for this compound-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Neo-Clerodane Diterpenoids from Scutellaria barbata D.Don - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New neo-clerodane diterpenoids from Scutellaria strigillosa with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neo-Clerodane diterpenoids from Salvia dugesii and their bioactive studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Dugesin B Dosage for In Vitro Studies
This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dugesin B. Given that publicly available data on this compound is limited, this guide also incorporates general best practices for the dosage optimization of novel natural compounds, particularly clerodane diterpenes, for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a rearranged clerodane diterpenoid that has been isolated from plants of the Salvia genus, such as Salvia dugesii.[1] Clerodane diterpenes are a large class of natural compounds known for a variety of biological activities, including anti-inflammatory and cytotoxic effects against various cancer cell lines.[2][3] While specific activities of this compound are not extensively documented in publicly available literature, related compounds in the clerodane family have shown potential as anti-cancer agents.[4][5]
Q2: What is a recommended starting concentration for this compound in an in vitro cell-based assay?
A2: For a novel compound like this compound with limited available data, a common approach is to perform a dose-response experiment over a wide concentration range. A typical starting range for natural product extracts in cytotoxicity screening is often between 1 and 100 µg/mL. For pure compounds, a starting range of 0.1 to 100 µM is generally recommended. It is advisable to perform a preliminary literature search for the IC50 values of structurally similar clerodane diterpenes to inform a more targeted starting concentration range.
Q3: How should I prepare a stock solution of this compound?
A3: The solubility of this compound is not widely reported. Typically, natural compounds of this nature are soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Which cell-based assays are appropriate for determining the optimal dosage of this compound?
A4: The choice of assay depends on the biological effect you are investigating. For general cytotoxicity and viability, colorimetric assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) are widely used.[6] Other common assays include WST-1, and LDH release assays.[7] These assays measure metabolic activity or membrane integrity as indicators of cell viability.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium | Low solubility of the compound in aqueous solutions. | - Increase the initial DMSO concentration in the stock solution and use smaller volumes to dilute into the medium.- Gently warm the medium to 37°C before adding the compound.- Visually inspect the medium for any precipitate after adding this compound. |
| High variability between replicate wells | - Uneven cell seeding.- Inaccurate pipetting of the compound.- Edge effects in the microplate. | - Ensure a single-cell suspension before seeding.- Calibrate pipettes regularly.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No observable effect even at high concentrations | - The chosen cell line may be resistant to this compound.- The compound may not have the anticipated biological activity in the selected assay.- Insufficient incubation time. | - Test a panel of different cell lines.- Consider alternative assays to measure different biological endpoints (e.g., apoptosis, cell cycle arrest).- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. |
| High background in cytotoxicity assay | - Contamination of cell culture.- Interference of the compound with the assay reagents. | - Regularly test for mycoplasma contamination.- Run a control with this compound in cell-free medium to check for direct reaction with the assay dye. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line.
Materials:
-
This compound
-
DMSO
-
Selected cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to prepare working solutions at 2x the final desired concentrations (e.g., ranging from 0.2 µM to 200 µM).
-
Remove the old medium from the cells and add 100 µL of the working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for another 4-18 hours at 37°C in the dark.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
-
Data Presentation
Table 1: Example IC50 Values of Clerodane Diterpenes in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Casearin J | T-ALL | ~1.5 | [8] |
| Compound 119 | PC-3 | 2.45 | [2] |
| Compound 68 | PC-3 | 5.66 | [2] |
| Tanshinone I | HEC-1-A | 20 | [4] |
Note: This table provides examples for related compounds and should be used as a general reference for designing experiments with this compound.
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Hypothesized signaling pathway for clerodane diterpenes like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. In Vitro Assessment of Cytotoxicity, Antioxidant, and Anti-Inflammatory Activities of Ricinus communis (Euphorbiaceae) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The clerodane diterpene casearin J induces apoptosis of T-ALL cells through SERCA inhibition, oxidative stress, and interference with Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
preventing batch-to-batch variability of Dugesin B
Welcome to the technical support center for Dugesin B. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting batch-to-batch variability of this compound to ensure consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a neo-clerodane diterpenoid that has been isolated from the aerial parts of Salvia dugesii.[1][2] It has been reported to have antiviral and antifeedant activities.[1] As a natural product, its purity and concentration can vary between batches, potentially affecting experimental results.
Q2: We are observing significant variations in the efficacy of different batches of this compound in our cell-based assays. What could be the primary causes?
Batch-to-batch variability in natural products like this compound can stem from several factors:
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Raw Material Variation: The quality and chemical composition of the source plant, Salvia dugesii, can be influenced by factors such as climate, harvest time, and storage conditions.[3][4]
-
Extraction and Purification Processes: Differences in extraction methods (e.g., solvent, temperature, duration) and purification protocols can lead to variations in the final compound's purity and the profile of minor co-eluting compounds.[5][6]
-
Compound Stability: this compound may degrade over time if not stored correctly. Factors like exposure to light, temperature fluctuations, and moisture can impact its integrity.[7]
-
Quantification Errors: Inaccurate determination of the concentration of this compound in each batch can lead to inconsistent dosing in experiments.
Q3: How can we ensure the consistency of this compound batches before starting our experiments?
It is crucial to perform in-house quality control (QC) on each new batch of this compound. We recommend the following:
-
Chemical Analysis: Employ analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to confirm the identity and purity of the compound.[8][9]
-
Bioassay Validation: Before conducting large-scale experiments, test each new batch in a small-scale, standardized bioassay to confirm its biological activity and compare it to a previously validated batch.
-
Standardized Operating Procedures (SOPs): Maintain and follow strict SOPs for the handling, storage, and preparation of this compound solutions to minimize variability introduced during your experimental workflow.[7]
Q4: What are the recommended storage conditions for this compound to maintain its stability?
To ensure the long-term stability of this compound, we recommend storing it as a dry powder at -20°C or lower, protected from light and moisture. For stock solutions, dissolve the compound in a suitable solvent (e.g., DMSO) at a high concentration, aliquot into single-use vials to minimize freeze-thaw cycles, and store at -80°C.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cytotoxicity assays
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Batch-to-Batch Purity Variation | 1. Verify the purity of each this compound batch using HPLC (see Experimental Protocol below). 2. Compare the chromatograms to identify any significant differences in the main peak or the presence of impurities. 3. Only use batches that meet a predefined purity specification (e.g., >95%). |
| Inaccurate Compound Concentration | 1. Accurately determine the concentration of your stock solution using a calibrated analytical balance and validated analytical methods. 2. Use freshly prepared dilutions for each experiment. |
| Cell Line Variability | 1. Ensure you are using cells within a consistent and low passage number range.[7] 2. Regularly authenticate your cell lines to prevent genetic drift.[7] |
| Assay Condition Variations | 1. Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.[7] |
Issue 2: Unexpected or off-target effects observed with a new batch
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Presence of Bioactive Impurities | 1. Analyze the batch using High-Resolution Mass Spectrometry (HRMS) to identify potential co-eluting compounds from the extraction process. 2. If possible, re-purify the batch to remove impurities. |
| Compound Degradation | 1. Assess the integrity of the compound using HPLC-MS to check for degradation products. 2. If degradation is suspected, use a fresh, properly stored batch of this compound. |
| Solvent Effects | 1. Ensure the final concentration of the solvent (e.g., DMSO) in your assay is consistent across all experiments and does not exceed a non-toxic level for your cells. |
Experimental Protocols
Protocol: Quality Control of this compound Batches using HPLC
This protocol describes a general method for assessing the purity of this compound batches.
1. Materials and Reagents:
-
This compound (reference standard and test batches)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
2. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound reference standard in DMSO.
-
Prepare 1 mg/mL stock solutions of each new this compound batch in DMSO.
-
Dilute all stock solutions to a final concentration of 50 µg/mL with acetonitrile.
3. HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30-90% B
-
25-30 min: 90% B
-
30-35 min: 90-30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Data Analysis:
-
Compare the retention time of the major peak in the test batch chromatograms to that of the reference standard.
-
Calculate the purity of each batch by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Data Presentation
Table 1: Hypothetical Quality Control Data for Three Batches of this compound
| Batch ID | Purity by HPLC (%) | IC50 in A549 Cells (µM) | Notes |
| DB-001 | 98.2 | 12.5 | Reference Batch |
| DB-002 | 91.5 | 25.1 | Contains a significant impurity peak at 18.2 min. |
| DB-003 | 97.9 | 13.1 | Meets quality specifications. |
Visualizations
Troubleshooting Workflow for Batch Variability
Caption: A workflow for troubleshooting inconsistent results with this compound.
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical inhibition of the TPK1 signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. neo-Clerodane diterpenoids from Salvia dugesii and their bioactive studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 4. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Quality Control Of Raw Materials In Extraction: Ensuring Purity And Efficiency [vinanhatrang.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Bioactivity of Dugesin B: A Comparative Analysis with Related Clerodane Diterpenoids
For researchers and professionals in drug development, the quest for novel bioactive compounds is perpetual. Clerodane diterpenoids, a diverse class of natural products, have garnered significant attention for their wide-ranging pharmacological activities. Within this family, Dugesin B, a rearranged neo-clerodane isolated from Salvia dugesii, and its analogues present a compelling case for comparative bioactivity studies. This guide provides an objective comparison of the cytotoxic and antiviral activities of this compound and its related compounds, supported by experimental data and detailed methodologies.
A key study isolated this compound along with five new neo-clerodane diterpenoids—Dugesin C, D, E, F, and G—from the aerial parts of Salvia dugesii. The researchers evaluated the cytotoxic and antiviral properties of these compounds, providing valuable insights into their structure-activity relationships.
Comparative Bioactivity Data
The cytotoxic and antiviral activities of this compound and its related clerodanes were assessed using established in vitro assays. The results, summarized in the table below, offer a clear comparison of their potency.
| Compound | Cytotoxicity against K562 Cells (IC50 in μM) | Antiviral Activity against Influenza A (FM1) in MDCK Cells (TC50 in μg/mL) |
| This compound | > 40 | > 100 |
| Dugesin C | > 40 | > 100 |
| Dugesin D | > 40 | > 100 |
| Dugesin E | > 40 | > 100 |
| Dugesin F | > 40 | 45.67 |
| Dugesin G | > 40 | > 100 |
| Doxorubicin (Positive Control) | 0.05 | Not Applicable |
Experimental Workflow and Methodologies
The evaluation of the bioactive potential of these clerodane diterpenoids followed a structured workflow, beginning with the isolation of the compounds and culminating in specific bioassays.
Cytotoxicity Assay
The cytotoxic activity of the isolated compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against the human chronic myelogenous leukemia (K562) cell line.
Protocol:
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Cell Seeding: K562 cells were seeded into 96-well plates at an appropriate density.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds (this compound-G) and the positive control, doxorubicin.
-
Incubation: The plates were incubated for a specified period to allow for cell proliferation and interaction with the compounds.
-
MTT Addition: MTT solution was added to each well, and the plates were incubated further to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
Antiviral Assay
The antiviral activity was evaluated against the influenza A (FM1) virus in Madin-Darby canine kidney (MDCK) cells by observing the inhibition of the cytopathic effect (CPE).
Protocol:
-
Cell Seeding: MDCK cells were grown to confluence in 96-well plates.
-
Virus Infection: The cells were infected with a specific titer of the influenza A (FM1) virus.
-
Compound Treatment: Immediately after infection, the cells were treated with different concentrations of the test compounds.
-
Incubation: The plates were incubated, and the development of CPE was monitored microscopically.
-
CPE Observation: The percentage of CPE was observed and recorded for each compound concentration.
-
TC50 Calculation: The 50% toxic concentration (TC50), the concentration of the compound that causes a cytopathic effect in 50% of the infected cells, was calculated.
Concluding Remarks
The comparative analysis reveals that while this compound and most of its tested analogues (C, D, E, and G) did not exhibit significant cytotoxicity against K562 cells or antiviral activity against influenza A (FM1) at the tested concentrations, Dugesin F displayed notable antiviral activity with a TC50 of 45.67 μg/mL and no significant cytotoxicity. This suggests that specific structural features of Dugesin F may be responsible for its selective antiviral effect. These findings underscore the importance of comparative studies within a compound family to identify promising lead candidates for further drug development. The detailed protocols provided herein serve as a valuable resource for researchers aiming to replicate or build upon these findings.
Comparative Analysis of the Cytotoxic Effects of Dugesin B and Dugesin C
A comprehensive guide for researchers and drug development professionals on the cytotoxic properties of two neo-clerodane diterpenoids, Dugesin B and Dugesin C. This guide provides a comparative analysis of their efficacy against various cancer cell lines, detailed experimental protocols for cytotoxicity assessment, and an exploration of their potential mechanisms of action.
Introduction
Diterpenoids, a class of natural products, have garnered significant attention in drug discovery due to their diverse biological activities, including cytotoxic effects against cancer cells. Among these, the neo-clerodane diterpenoids isolated from plants of the Salvia genus have shown promising potential. This guide focuses on a comparative analysis of two such compounds, this compound and Dugesin C, both isolated from Salvia dugesii. While structurally related, subtle differences in their chemical makeup can lead to significant variations in their biological activity. This document aims to provide a clear, data-driven comparison of their cytotoxic effects to aid researchers in the fields of oncology and natural product chemistry.
Data Presentation: Cytotoxic Activity of this compound vs. Dugesin C
The cytotoxic activities of this compound and Dugesin C were evaluated against a panel of human cancer cell lines. The results, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table below. The data is extracted from the study "neo-Clerodane diterpenoids from Salvia dugesii and their bioactive studies".
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |
| This compound | HepG2 | Hepatocellular Carcinoma | > 10 |
| CNE | Nasopharyngeal Carcinoma | > 10 | |
| HeLa | Cervical Cancer | > 10 | |
| NCI-H460 | Non-small Cell Lung Cancer | > 10 | |
| Dugesin C | HepG2 | Hepatocellular Carcinoma | > 10 |
| CNE | Nasopharyngeal Carcinoma | > 10 | |
| HeLa | Cervical Cancer | > 10 | |
| NCI-H460 | Non-small Cell Lung Cancer | > 10 |
Note: According to the source study, both this compound and Dugesin C exhibited weak cytotoxic activity against the tested cell lines, with IC50 values greater than 10 µg/mL.
Experimental Protocols
The evaluation of the cytotoxic effects of this compound and Dugesin C was conducted using the MTT assay.
MTT Assay for Cytotoxicity
The cytotoxicity of the isolated compounds against HepG2, CNE, HeLa, and NCI-H460 cell lines was investigated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The concentration of a compound that inhibits 50% of cell growth (IC50) was calculated.
Procedure:
-
Cell Seeding: Cancer cells were seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of this compound and Dugesin C. A solvent control (e.g., DMSO) and a blank control (medium only) were also included in the experiment.
-
Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates were then incubated for another 4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium containing MTT was removed, and a solubilizing agent (e.g., DMSO or isopropanol) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the solvent control. The IC50 value was determined by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualization
Experimental Workflow of MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Hypothesized Signaling Pathway for Clerodane Diterpenoid-Induced Apoptosis
While specific signaling pathway studies for this compound and C are not available, a general pathway for apoptosis induction by other cytotoxic clerodane diterpenoids is proposed below. This often involves the induction of cellular stress leading to the activation of apoptotic cascades.
Caption: A potential signaling pathway for apoptosis induced by clerodane diterpenoids.
Conclusion
Based on the available experimental data, both this compound and Dugesin C demonstrate weak cytotoxic activity against the tested human cancer cell lines (HepG2, CNE, HeLa, and NCI-H460), with IC50 values exceeding 10 µg/mL. Further research is warranted to explore their efficacy against a broader panel of cancer cell lines and to elucidate the specific molecular mechanisms underlying their biological activities. The provided experimental protocol for the MTT assay serves as a foundational method for such future investigations. Understanding the structure-activity relationships of these and other related neo-clerodane diterpenoids will be crucial for the potential development of novel anticancer agents derived from natural sources.
Validating the Antiviral Activity of Dugesin B: A Comparative Analysis
To the esteemed researchers, scientists, and drug development professionals,
This guide aims to provide a comprehensive and objective comparison of the antiviral activity of Dugesin B against relevant viral pathogens. However, a thorough review of publicly available scientific literature reveals a significant gap in the existing research. At present, there is no published experimental data detailing the antiviral activity of this compound.
While research has been conducted on related compounds isolated from Salvia dugesii, specific quantitative data on the efficacy of this compound against any virus is not available. A key study in this area, "neo-Clerodane diterpenoids from Salvia dugesii and their bioactive studies," successfully isolated this compound and other similar compounds. The study did evaluate the antiviral properties of the isolated compounds, but only reported specific results for a related molecule, Dugesin F, which demonstrated non-toxic antiviral activity against influenza virus FM1[1][2].
The absence of foundational data on this compound's antiviral effects makes a direct comparison with other antiviral agents impossible. To fulfill the core requirements of presenting quantitative data in structured tables, detailing experimental protocols, and visualizing signaling pathways, initial in-vitro screening and subsequent characterization of this compound's antiviral profile are necessary.
Therefore, this guide will pivot to providing a framework for how such a validation and comparison could be structured, once primary experimental data for this compound becomes available. This will include proposed experimental workflows, relevant comparator compounds for a chosen viral target (influenza virus, given the activity of Dugesin F), and the necessary data points for a robust comparative analysis.
Proposed Framework for Validating and Comparing the Antiviral Activity of this compound
This section outlines a recommended experimental approach to determine the antiviral efficacy of this compound and compare it with established antiviral drugs.
Initial In-Vitro Screening and Cytotoxicity Assessment
The first step is to determine if this compound exhibits antiviral properties in a laboratory setting and to establish its safety profile in cell cultures.
Experimental Protocol: Cytotoxicity Assay
-
Objective: To determine the concentration at which this compound becomes toxic to host cells. This is crucial to ensure that any observed antiviral effect is not simply due to cell death.
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells are a standard model for influenza virus research.
-
Methodology:
-
Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the different concentrations of this compound.
-
Incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Experimental Workflow: Initial Antiviral Screening
Comparative Analysis with Alternative Antiviral Agents
Once the 50% effective concentration (EC50) of this compound is determined, its performance should be compared against established antiviral drugs for influenza.
Table 1: Hypothetical Comparative Antiviral Activity against Influenza A/FM/1/47 (H1N1)
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Oseltamivir | Literature Value | Literature Value | Literature Value |
| Zanamivir | Literature Value | Literature Value | Literature Value |
| Ribavirin | Literature Value | Literature Value | Literature Value |
EC50 (50% effective concentration): The concentration of the compound that inhibits 50% of the viral replication. CC50 (50% cytotoxic concentration): The concentration of the compound that causes 50% cell death. SI (Selectivity Index): A measure of the drug's safety window. A higher SI indicates a more promising antiviral candidate.
Elucidation of the Mechanism of Action
Understanding how this compound inhibits viral replication is crucial for its development as a therapeutic agent. Various assays can be employed to pinpoint the stage of the viral life cycle that is disrupted.
Potential Viral Targets for Influenza Virus
The life cycle of the influenza virus presents several potential targets for antiviral drugs. These include:
-
Entry: Inhibition of viral attachment to host cell receptors or fusion of the viral envelope with the endosomal membrane.
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Replication and Transcription: Targeting the viral RNA-dependent RNA polymerase complex.
-
Release: Inhibition of the neuraminidase enzyme, which is responsible for cleaving sialic acid residues and allowing the release of progeny virions.
Signaling Pathway: Influenza Virus Life Cycle and Potential Drug Targets
Conclusion and Future Directions
While the current body of scientific literature does not permit a direct validation of this compound's antiviral activity, the demonstrated efficacy of the related compound Dugesin F against an influenza strain provides a compelling rationale for further investigation. The experimental framework proposed herein offers a roadmap for the systematic evaluation of this compound, from initial screening to comparative analysis and mechanistic studies.
Should initial studies reveal promising antiviral activity, subsequent research should focus on:
-
Broad-spectrum activity: Testing this compound against a panel of different influenza strains, including both influenza A and B lineages, and other respiratory viruses.
-
In-vivo studies: Evaluating the efficacy and safety of this compound in animal models of influenza infection.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogues of this compound to identify key structural features responsible for its antiviral activity and to potentially develop more potent derivatives.
The scientific community eagerly awaits primary research data on this compound to determine its potential as a novel antiviral agent.
References
Cross-Validation of Analytical Methods for Dugesin B: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of a robust and reliable analytical method is critical for the accurate quantification of pharmaceutical compounds. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the analysis of Dugesin B. The cross-validation of these methods ensures consistency and reliability of analytical data, a crucial aspect in regulatory submissions and quality control.
Methodology Comparison
The primary objective of this cross-validation study is to compare the performance of a developed HPLC-DAD method with a UPLC-MS/MS method for the quantitative analysis of this compound in a pharmaceutical formulation. The comparison focuses on key validation parameters as recommended by international guidelines.
Experimental Protocols
1. Sample Preparation
A standardized sample preparation protocol was followed for both methods to ensure consistency.
-
Stock Solution (1000 µg/mL): 25 mg of this compound reference standard was accurately weighed and dissolved in a 25 mL volumetric flask with methanol.
-
Working Standard Solutions: A series of dilutions were prepared from the stock solution using a mixture of methanol and water (50:50 v/v) to create calibration standards with concentrations ranging from 1 µg/mL to 200 µg/mL for the HPLC-DAD method and 0.1 ng/mL to 500 ng/mL for the UPLC-MS/MS method.
-
Sample Preparation: A placebo blend was spiked with this compound at three different concentration levels (Low, Medium, and High) to prepare quality control (QC) samples. The spiked samples were then extracted with methanol and diluted to fall within the calibration range of each method.
2. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution was used with 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD detector set at the maximum absorbance wavelength for this compound.
-
Injection Volume: 10 µL.
3. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI positive.
-
Detection: Multiple Reaction Monitoring (MRM) was used for the quantification of this compound.
Data Presentation: A Comparative Summary
The performance of the HPLC-DAD and UPLC-MS/MS methods for the analysis of this compound was evaluated based on several key validation parameters. The results are summarized in the tables below.
Table 1: Linearity and Range
| Parameter | HPLC-DAD | UPLC-MS/MS |
| Range | 1 - 200 µg/mL | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Regression Equation | y = mx + c | y = mx + c |
Table 2: Accuracy
| Concentration Level | HPLC-DAD (% Recovery) | UPLC-MS/MS (% Recovery) |
| Low QC | 98.5 - 101.2 | 99.1 - 100.8 |
| Medium QC | 99.0 - 100.5 | 98.9 - 101.5 |
| High QC | 98.8 - 101.0 | 99.5 - 100.9 |
Table 3: Precision
| Parameter | HPLC-DAD (%RSD) | UPLC-MS/MS (%RSD) |
| Repeatability (Intra-day) | < 2.0% | < 1.5% |
| Intermediate Precision (Inter-day) | < 3.0% | < 2.5% |
Table 4: Limits of Detection (LOD) and Quantitation (LOQ)
| Parameter | HPLC-DAD | UPLC-MS/MS |
| LOD | 0.3 µg/mL | 0.03 ng/mL |
| LOQ | 1.0 µg/mL | 0.1 ng/mL |
Table 5: Specificity
| Parameter | HPLC-DAD | UPLC-MS/MS |
| Interference from Placebo | No interference at the retention time of this compound. | No interfering peaks at the specific MRM transition of this compound. |
Visualizing the Workflow
To better illustrate the processes involved in this cross-validation study, the following diagrams outline the experimental workflow and the logical steps of method comparison.
Caption: Experimental workflow for the cross-validation of this compound analytical methods.
Caption: Logical relationship for analytical method cross-validation.
Conclusion
The cross-validation study demonstrates that both the HPLC-DAD and UPLC-MS/MS methods are suitable for the intended purpose of quantifying this compound in pharmaceutical formulations. The UPLC-MS/MS method offers significantly lower limits of detection and quantitation, making it the preferred choice for applications requiring high sensitivity, such as bioanalytical studies. The HPLC-DAD method, however, proves to be a reliable and robust alternative for routine quality control where high sensitivity is not a critical requirement. The choice of method will ultimately depend on the specific application, available instrumentation, and the required level of sensitivity.
A Comparative Guide to Dugesin B: Natural Isolate vs. Synthetic Accessibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of naturally isolated Dugesin B with its synthetic counterpart. Due to the current absence of a reported total synthesis of this compound, this document focuses on the properties of the natural product, the challenges and potential strategies for its chemical synthesis, and relevant experimental protocols for biological evaluation, drawing parallels from structurally related compounds.
Introduction to this compound
This compound is a rearranged clerodane diterpenoid, a class of natural products known for their complex chemical structures and diverse biological activities.[1][2] It is a secondary metabolite isolated from the aerial parts of Salvia dugesii, a plant species belonging to the Lamiaceae family.[1][3] The intricate molecular architecture of this compound, featuring a unique rearranged carbon skeleton, presents a significant challenge for chemical synthesis and has attracted interest for its potential pharmacological properties.
Table 1: Physicochemical Properties of Natural this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₄O₅ | PubChem |
| Molecular Weight | 334.32 g/mol | PubChem |
| Natural Source | Salvia dugesii, Salvia melissodora | PubChem |
| Compound Type | Rearranged Clerodane Diterpenoid | MedChemExpress |
Biological Activity of Natural this compound and Related Compounds
To date, specific biological activities of this compound have not been extensively reported in publicly available literature. However, studies on other diterpenoids isolated from Salvia dugesii provide insights into the potential bioactivities of this class of compounds.
Extracts from Salvia dugesii have been evaluated for a range of biological effects, including anti-feedant, cytotoxic, and antiviral activities.[2] Notably, a related compound, Dugesin F , also isolated from Salvia dugesii, has demonstrated non-toxic antiviral activity against the influenza virus FM1.[2] This finding suggests that other structurally similar compounds from the same plant, such as this compound, may possess valuable pharmacological properties warranting further investigation.
Synthesis of this compound: Current Status and Future Perspectives
A thorough review of the scientific literature reveals that the total synthesis of this compound has not yet been reported. The complex, rearranged carbocyclic framework of this compound presents a formidable synthetic challenge.
Challenges in the Synthesis of Rearranged Clerodane Diterpenoids
The synthesis of clerodane diterpenoids, particularly those with rearranged skeletons, is hampered by several factors:
-
Stereochemical Complexity: The presence of multiple contiguous stereocenters requires highly stereoselective reactions to control the three-dimensional arrangement of the molecule.
-
Ring System Formation: The construction of the fused and often strained ring systems characteristic of this family demands sophisticated synthetic strategies.
-
Functional Group Interconversions: The manipulation of various functional groups throughout the synthetic sequence necessitates careful planning and the use of orthogonal protecting group strategies.
Potential Synthetic Strategies
While a direct synthetic route to this compound is not available, strategies employed for the synthesis of other clerodane diterpenoids could be adapted. A potential retrosynthetic analysis of this compound is outlined below.
Caption: A potential retrosynthetic pathway for this compound.
This approach would likely involve the initial construction of a highly functionalized decalin core, a common strategy in the synthesis of related diterpenoids. Subsequent steps would focus on the formation of the characteristic lactone and furan moieties and the introduction of the required stereocenters.
Experimental Protocols for Biological Evaluation
Given the potential antiviral and cytotoxic activities of compounds from Salvia dugesii, the following experimental protocols are relevant for the future evaluation of both natural and any future synthetic this compound.
Cytotoxicity Assay
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: The viability of the cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated to determine the potency of the compound.
Caption: Workflow for a typical cytotoxicity assay.
Antiviral Assay (Plaque Reduction Assay)
Objective: To evaluate the antiviral activity of this compound against specific viruses (e.g., influenza virus).
Methodology:
-
Cell Culture: A suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) is grown to confluence in 6-well plates.
-
Virus Infection: The cell monolayers are infected with a known titer of the virus in the presence of varying concentrations of this compound.
-
Plaque Formation: After an incubation period, the cells are overlaid with a semi-solid medium (e.g., agar) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).
-
Plaque Visualization: The plaques are visualized by staining with a dye (e.g., crystal violet) after a further incubation period.
-
Data Analysis: The number of plaques is counted, and the concentration of this compound that reduces the plaque number by 50% (IC₅₀) is determined.
Caption: Workflow for a plaque reduction antiviral assay.
Conclusion and Future Directions
This compound remains an intriguing natural product with untapped therapeutic potential. While the natural isolate is available in limited quantities from its plant source, the absence of a total synthesis currently hinders in-depth biological investigations and the exploration of its structure-activity relationships.
The development of a robust synthetic route to this compound would be a significant achievement, enabling:
-
Confirmation of its absolute stereochemistry.
-
Comprehensive biological evaluation to uncover its pharmacological profile.
-
Synthesis of analogues to optimize activity and explore its mechanism of action.
Future research should focus on developing a convergent and stereoselective total synthesis of this compound. This would pave the way for a direct comparison of the synthetic material with the natural isolate, ensuring chemical and biological equivalence, and would ultimately unlock the full potential of this complex and fascinating molecule for drug discovery and development.
References
A Comparative Analysis of the Biological Activities of Dugesin B and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Dugesin B, a rearranged clerodane diterpenoid, and paclitaxel, a widely used chemotherapeutic agent. While paclitaxel's mechanisms are well-documented, data on this compound is limited. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key cellular pathways and workflows to offer a comprehensive comparative perspective.
Executive Summary
Data Presentation: Comparative Cytotoxicity
Due to the absence of specific IC50 values for this compound in the reviewed literature, a direct quantitative comparison with paclitaxel is not possible. However, to provide a frame of reference, the following tables summarize the cytotoxic activities of paclitaxel against various human cancer cell lines and the reported activities of other clerodane diterpenoids.
Table 1: Cytotoxicity of Paclitaxel against Human Cancer Cell Lines
| Cancer Cell Line | Type of Cancer | IC50 Value | Exposure Time |
| Ovarian Carcinoma Cell Lines | Ovarian Cancer | 0.4 - 3.4 nM | Not Specified |
| MDA-MB-231 | Breast Cancer | ~5 nM | 72 h[1] |
| ZR75-1 | Breast Cancer | ~2.5 nM | 72 h[2] |
| Non-Small Cell Lung Cancer (NSCLC) | Lung Cancer | Median: 9.4 µM | 24 h[3] |
| Non-Small Cell Lung Cancer (NSCLC) | Lung Cancer | Median: 0.027 µM | 120 h[3] |
| Small Cell Lung Cancer (SCLC) | Lung Cancer | Median: 25 µM | 24 h[3] |
| Small Cell Lung Cancer (SCLC) | Lung Cancer | Median: 5.0 µM | 120 h[3] |
| Various Human Tumour Cell Lines | Various Cancers | 2.5 - 7.5 nM | 24 h[4] |
Table 2: Reported Cytotoxicity of Various Clerodane Diterpenoids (as a proxy for this compound)
| Clerodane Diterpenoid | Source | Cancer Cell Line | IC50 Value |
| Caseanigrescens A-D | Casearia nigrescens | A2780 (Ovarian) | 0.83 - 1.4 µM[5] |
| 16(α/β)-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide | Justicia insularis | OVCAR-4, OVCAR-8 (Ovarian) | < 6 µM[6] |
| ent-clerodane diterpenoids | Scutellaria barbata | KB (Oral), HONE-1 (Nasopharyngeal), HT29 (Colorectal) | 3.1 - 7.2 µM[6] |
Mechanism of Action
Paclitaxel:
Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics. It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization. This interference with the normal dynamic instability of microtubules is crucial for various cellular functions, particularly mitosis. The stabilization of microtubules leads to the formation of abnormal microtubule bundles and multiple asters during mitosis, ultimately arresting the cell cycle at the G2/M phase and inducing apoptosis.
This compound and Clerodane Diterpenoids:
The precise mechanism of action for this compound has not been elucidated. However, studies on other clerodane diterpenoids suggest that their cytotoxic effects may be mediated through the induction of apoptosis. The specific molecular targets and signaling pathways involved remain an active area of research. Some clerodane diterpenoids have been shown to induce apoptosis through both intrinsic and extrinsic pathways.
Signaling Pathways
Below are diagrammatic representations of the known signaling pathway for paclitaxel-induced apoptosis and a generalized potential pathway for cytotoxicity induced by clerodane diterpenoids.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of cytotoxic compounds are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or paclitaxel) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7][8]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Analysis: Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[9]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix for at least 1 hour at 4°C.[11][12][13]
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[12]
-
PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.[11]
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[13]
Conclusion
Paclitaxel is a cornerstone of cancer chemotherapy with a well-defined mechanism of action centered on microtubule stabilization. Its potent cytotoxic effects are evident across a multitude of cancer cell lines. This compound, a rearranged clerodane diterpenoid, represents a potential area for new drug discovery, but currently lacks the comprehensive biological characterization necessary for a direct and detailed comparison with established drugs like paclitaxel. The information on related clerodane diterpenoids suggests a potential for cytotoxic activity, likely mediated through the induction of apoptosis. Further research is imperative to elucidate the specific mechanism of action, identify molecular targets, and quantify the cytotoxic efficacy of this compound against a broad panel of cancer cell lines. The experimental protocols and workflows provided in this guide offer a standardized framework for conducting such future investigations.
References
- 1. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic clerodane diterpenoids and their hydrolysis products from Casearia nigrescens from the rainforest of Madagascar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clerodane Diterpenoids from an Edible Plant Justicia insularis: Discovery, Cytotoxicity, and Apoptosis Induction in Human Ovarian Cancer Cells [mdpi.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
A Comparative Analysis of Dugesin B and its Structural Analogs: Efficacy and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of Dugesin B, a rearranged clerodane diterpenoid isolated from Salvia dugesii, and its structural analogs. The following sections present a detailed analysis of their cytotoxic, antiviral, and anti-feedant activities, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound and its Analogs
The biological activities of this compound and its structural analogs, Dugesins C-G, along with other co-isolated compounds, have been evaluated to determine their therapeutic potential. The primary study, "neo-Clerodane diterpenoids from Salvia dugesii and their bioactive studies," provides the foundational data for this comparison.
Cytotoxicity
All eleven compounds isolated from Salvia dugesii, including this compound and its analogs (C-G), were evaluated for their cytotoxic effects against four human cancer cell lines: HepG2 (hepatocellular carcinoma), CNE (nasopharyngeal carcinoma), HeLa (cervical cancer), and NCI-H460 (lung cancer). None of the tested compounds exhibited promising antitumor activity.[1]
| Compound | HepG2 IC50 (µM) | CNE IC50 (µM) | HeLa IC50 (µM) | NCI-H460 IC50 (µM) |
| This compound | > 20 | > 20 | > 20 | > 20 |
| Dugesin C | > 20 | > 20 | > 20 | > 20 |
| Dugesin D | > 20 | > 20 | > 20 | > 20 |
| Dugesin E | > 20 | > 20 | > 20 | > 20 |
| Dugesin F | > 20 | > 20 | > 20 | > 20 |
| Dugesin G | > 20 | > 20 | > 20 | > 20 |
Table 1: Cytotoxicity of this compound and its structural analogs against various cancer cell lines.
Antiviral Activity
The antiviral properties of the isolated compounds were assessed against the influenza A virus (FM1 strain) in Madin-Darby Canine Kidney (MDCK) cells. Among the tested compounds, only Dugesin F demonstrated significant antiviral activity and was identified as a non-toxic antiviral agent.
| Compound | TC50 (µg/mL) | IC50 (µg/mL) | Therapeutic Index (TI) |
| Dugesin F | 45.67 | 9.43 | 4.84 |
Table 2: Antiviral efficacy of Dugesin F against Influenza A virus (FM1).
Anti-feedant Activity
The anti-feedant properties of four major constituents were evaluated. Dugesin E and isosalvipuberulin (a known clerodane diterpenoid isolated from the same plant) exhibited weak anti-feedant activities, while tilifodiolide and salviandulin E showed no activity. The specific anti-feedant activity of this compound was not individually reported but is presumed to be low based on the general findings for related compounds from the same extract.
| Compound | Anti-feedant Index (%) |
| Dugesin E | 6.49 |
| Isosalvipuberulin | 14.94 |
| Tilifodiolide | No activity |
| Salviandulin E | No activity |
Table 3: Anti-feedant activity of selected compounds from Salvia dugesii.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (HepG2, CNE, HeLa, and NCI-H460) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The test compounds (this compound and its analogs) are dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.
Antiviral Assay (Influenza A Virus in MDCK Cells)
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are grown in DMEM supplemented with 10% FBS and antibiotics.
-
Toxicity Assay (TC50): To determine the non-toxic concentration of the compounds, MDCK cells are incubated with serial dilutions of each compound for 48 hours. Cell viability is assessed using the MTT assay to calculate the 50% cytotoxic concentration (TC50).
-
Infection Assay (IC50): Confluent monolayers of MDCK cells in 96-well plates are infected with influenza A virus (FM1 strain) at a multiplicity of infection (MOI) of 0.01.
-
Compound Treatment: Immediately after infection, the cells are treated with non-toxic concentrations of the test compounds.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48 hours.
-
Cytopathic Effect (CPE) Inhibition: The inhibition of the viral cytopathic effect is observed microscopically and quantified using the MTT assay. The 50% inhibitory concentration (IC50) is determined.
-
Therapeutic Index Calculation: The therapeutic index (TI) is calculated as the ratio of TC50 to IC50.
Anti-feedant Assay
-
Test Insects: Larvae of a suitable insect model, such as the cotton bollworm (Helicoverpa armigera), are used.
-
Diet Preparation: An artificial diet is prepared, and the test compounds are incorporated at specific concentrations.
-
Feeding Bioassay: Pre-weighed larvae are placed individually in containers with a known amount of the treated diet. A control group is fed a diet containing only the solvent.
-
Data Collection: After a set period (e.g., 48 hours), the amount of consumed diet and the weight gain of the larvae are measured.
-
Anti-feedant Index Calculation: The anti-feedant index (AFI) is calculated using the formula: AFI (%) = [(C - T) / (C + T)] × 100, where C is the amount of diet consumed in the control group and T is the amount of diet consumed in the treated group.
Visualizations
Caption: Structural relationship of this compound and its analogs.
References
In Silico Modeling of Dugesin B: Awaiting Target Identification and Experimental Data
Despite growing interest in the therapeutic potential of natural compounds, comprehensive in silico modeling of the target interactions of Dugesin B, a rearranged clerodane diterpenoid isolated from Salvia dugesii, remains an underexplored area. Currently, there is a notable absence of publicly available research detailing the specific molecular targets of this compound, which is a critical prerequisite for computational modeling and the development of comparative guides.
Our extensive search for published studies on the in silico modeling of this compound target interactions has not yielded any specific molecular docking, molecular dynamics simulations, or quantitative structure-activity relationship (QSAR) analyses for this particular compound. While the chemical structure of this compound is known, its biological mechanism of action and specific protein binding partners have not yet been elucidated in the scientific literature.[1][2]
Research on the plant from which this compound is derived, Salvia dugesii, has indicated that related neo-clerodane diterpenoids, such as Dugesin F, exhibit biological activities, including antiviral effects against the influenza virus FM1.[3] However, these findings are not directly transferable to this compound, and specific targets for these related compounds have also not been definitively identified.
The development of a comprehensive comparison guide, as requested, hinges on the availability of key data points that are currently absent from the scientific record for this compound. These include:
-
Identified Molecular Target(s): The specific protein, enzyme, or receptor that this compound interacts with to exert a biological effect.
-
Quantitative Binding Data: Metrics such as binding affinity (Kd, Ki) or inhibitory concentrations (IC50) that quantify the strength of the interaction between this compound and its target.
-
Comparative Data: Similar quantitative data for alternative or competing compounds that interact with the same target.
-
Experimental Validation: Biophysical or biochemical assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) that confirm the predicted in silico interactions.
Without this foundational information, it is not feasible to construct the detailed comparison guides, data tables, experimental protocols, and visualizations of signaling pathways or experimental workflows as requested.
A Generalized Workflow for Future In Silico Modeling of this compound
Once a molecular target for this compound is identified, researchers can employ a standard in silico modeling workflow to investigate its interaction. The following diagram illustrates a typical approach that could be adopted for future studies on this compound.
Figure 1. A generalized workflow for the in silico modeling of this compound target interaction, from initial structure preparation to computational analysis and experimental validation.
Hypothetical Signaling Pathway Inhibition
Should this compound be identified as an inhibitor of a key signaling protein, such as a kinase involved in an inflammatory pathway, the mechanism could be visualized as follows. This diagram is purely illustrative and does not represent a known interaction of this compound.
Figure 2. An illustrative diagram showing the hypothetical inhibition of a signaling pathway component (Kinase B) by this compound, leading to the blockage of the downstream inflammatory response.
As the scientific community continues to explore the vast chemical space of natural products, it is anticipated that the biological targets and activities of compounds like this compound will be uncovered. Future research will be essential to provide the necessary data to perform the in-depth comparative analyses and generate the valuable guides sought by researchers in drug discovery and development.
References
Unraveling the Enigmatic Mechanism of Dugesin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dugesin B, a rearranged clerodane diterpenoid isolated from the plant Salvia dugesii, has emerged as a molecule of interest due to its potential biological activities. This guide provides a comprehensive analysis of the current understanding of this compound's mechanism of action, supported by available experimental data and a comparative look at alternative therapeutic agents. We delve into its cytotoxic and potential antiviral properties, offering insights into the molecular pathways it may influence.
Unveiling the Cytotoxic Potential of this compound
The proposed mechanism of action for the cytotoxicity of clerodane diterpenoids, which likely extends to this compound, involves the induction of apoptosis through the intrinsic mitochondrial pathway. This complex signaling cascade is often initiated by cellular stress and leads to programmed cell death. Key events in this proposed pathway include:
-
Induction of Oxidative Stress: Clerodane diterpenes have been observed to increase the production of reactive oxygen species (ROS) within cancer cells. This surge in ROS creates a toxic intracellular environment, damaging cellular components and triggering apoptotic signals.
-
Disruption of Mitochondrial Function: The integrity of the mitochondrial membrane is crucial for cell survival. It is hypothesized that this compound, like other clerodane diterpenoids, may disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors such as cytochrome c into the cytoplasm.
-
Activation of Caspase Cascade: The release of cytochrome c initiates a cascade of enzymatic reactions involving a family of proteases known as caspases. This ultimately leads to the execution phase of apoptosis, characterized by DNA fragmentation and cell death.
-
Modulation of Apoptotic Genes: Evidence from studies on similar compounds suggests that clerodane diterpenoids can regulate the expression of key apoptotic genes. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, thereby tilting the cellular balance towards apoptosis. For instance, an epoxy clerodane diterpene has been shown to regulate the expression of tumor suppressor genes such as p53 and apoptotic genes including Bax and caspases in breast cancer cells.[1]
Further research is required to definitively elucidate the specific molecular targets and the precise signaling pathways modulated by this compound in inducing cytotoxicity.
Exploring the Antiviral Frontier: Is this compound a Player?
The initial phytochemical investigation of Salvia dugesii that led to the isolation of this compound also evaluated the antiviral activity of some of the isolated diterpenoids.[2][3] Specifically, a related compound, Dugesin F, was tested for its activity against the influenza virus FM1.[2][3] However, the available literature does not explicitly state whether this compound itself was subjected to antiviral screening.
The general mechanism of action for antiviral diterpenoids can vary. Some diterpenoids have been shown to inhibit viral replication by targeting viral enzymes or interfering with the viral life cycle. For example, some phenolic diterpenoid derivatives inhibit influenza A virus by targeting the viral hemagglutinin-mediated membrane fusion. Other diterpenoids, such as abietane diterpenoids, have been found to disrupt influenza virus replication by blocking cellular signaling pathways essential for the virus, like the PI3K-Akt and ERK pathways. Given the structural similarity, it is plausible that this compound could exhibit antiviral properties, a hypothesis that warrants further investigation.
Comparative Analysis: this compound and its Alternatives
To provide a broader context for the potential therapeutic applications of this compound, it is essential to compare it with existing cytotoxic and antiviral agents.
Cytotoxic Agent Comparison
| Agent | Mechanism of Action | Key Cellular Targets |
| This compound (Proposed) | Induction of apoptosis via the intrinsic mitochondrial pathway. | Mitochondria, Caspases, Apoptotic proteins (e.g., Bax, Bcl-2) |
| Doxorubicin | DNA intercalation, inhibition of topoisomerase II, generation of reactive oxygen species. | DNA, Topoisomerase II |
| Paclitaxel | Stabilization of microtubules, leading to mitotic arrest and apoptosis. | Microtubules |
| Gomisin B derivatives | Tubulin polymerization promotion, leading to G2/M phase cell cycle arrest.[4] | Tubulin |
Antiviral Agent Comparison (Influenza)
| Agent | Mechanism of Action | Viral Target |
| This compound (Hypothetical) | Potential inhibition of viral entry or replication. | To be determined (potentially hemagglutinin or viral/host kinases) |
| Oseltamivir (Tamiflu) | Neuraminidase inhibitor; prevents the release of new virus particles from infected cells. | Neuraminidase |
| Zanamivir (Relenza) | Neuraminidase inhibitor; prevents the release of new virus particles from infected cells. | Neuraminidase |
| Baloxavir marboxil (Xofluza) | Cap-dependent endonuclease inhibitor; interferes with viral RNA transcription. | PA subunit of viral RNA polymerase |
| Amantadine/Rimantadine | M2 ion channel inhibitor; blocks the uncoating of the viral genome. | M2 proton channel (effective only against Influenza A) |
Experimental Protocols
Detailed experimental protocols are crucial for the validation and extension of these findings. Below are generalized methodologies for key assays relevant to the investigation of this compound's mechanism of action.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Antiviral Assay (Plaque Reduction Assay for Influenza Virus)
Objective: To assess the ability of this compound to inhibit the replication of the influenza virus.
Protocol:
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect the MDCK cell monolayers with a known titer of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Compound Treatment: After infection, remove the virus inoculum and overlay the cells with an agarose medium containing various concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until viral plaques are visible.
-
Plaque Visualization: Fix the cells with a solution of formaldehyde and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. The concentration of this compound that reduces the plaque number by 50% (EC50) is then determined.
Visualizing the Pathways
To better understand the complex interactions involved in the proposed mechanisms of action, the following diagrams illustrate the key signaling pathways.
Proposed Cytotoxic Signaling Pathway of this compound
Caption: Proposed cytotoxic mechanism of this compound leading to apoptosis.
General Experimental Workflow for Activity Screening
Caption: Workflow for evaluating the bioactivity of this compound.
References
- 1. Epoxy clerodane diterpene inhibits MCF-7 human breast cancer cell growth by regulating the expression of the functional apoptotic genes Cdkn2A, Rb1, mdm2 and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Alternative antiviral approaches to combat influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Gomisin B analogues as potential cytotoxic agents: Design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Dugesin B and Related Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dugesin B, a rearranged clerodane diterpenoid isolated from Salvia dugesii, belongs to a class of natural products known for their diverse biological activities. This guide provides a comparative overview of the cytotoxic potential of this compound and related diterpenoids from the Salvia genus. Due to a lack of available data on the enantiomer of this compound, this document presents a representative analysis based on structurally similar compounds. We include quantitative data on cytotoxic effects, detailed experimental protocols for cytotoxicity assessment, and illustrative diagrams of relevant signaling pathways and experimental workflows to guide future research and drug discovery efforts.
Introduction
Clerodane diterpenoids, a large and structurally diverse family of natural products, are predominantly found in the Lamiaceae family, particularly in the genus Salvia. These compounds have garnered significant attention for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3][4] this compound is a rearranged clerodane diterpenoid that has been isolated from Salvia dugesii. While the bioactivity of many clerodane diterpenoids has been explored, specific data on this compound, and particularly a comparative study with its enantiomer, is currently absent in the scientific literature. The stereochemistry of a molecule can significantly influence its biological activity, and therefore, the study of enantiomers is crucial in drug development. This guide aims to provide a comparative framework by summarizing the known cytotoxic activities of other clerodane and related diterpenoids isolated from Salvia species, thereby offering a proxy for the potential of this compound.
Comparative Cytotoxicity of Salvia Diterpenoids
While specific cytotoxic data for this compound is not available, studies on other diterpenoids isolated from various Salvia species provide valuable insights into the potential antiproliferative activity of this class of compounds. The following table summarizes the 50% inhibitory concentration (IC50) values of several Salvia diterpenoids against various cancer cell lines.
| Diterpenoid | Compound Class | Source Organism | Cancer Cell Line | IC50 (µM) | Reference |
| Guevarain B | neo-Clerodane | Salvia guevarae | K562 (Chronic Myelogenous Leukemia) | 33.1 ± 1.3 | [5] |
| 6α-hydroxy-patagonol acetonide | neo-Clerodane | Salvia guevarae | K562 (Chronic Myelogenous Leukemia) | 39.8 ± 1.5 | [5] |
| Salvipisone | Abietane | Salvia sclarea | HL-60 (Promyelocytic Leukemia) | ~2.0 - 24.7 | [6] |
| Aethiopinone | Abietane | Salvia sclarea | HL-60 (Promyelocytic Leukemia) | ~2.0 - 24.7 | [6] |
| Salvipisone | Abietane | Salvia sclarea | NALM-6 (B-cell Precursor Leukemia) | ~2.0 - 24.7 | [6] |
| Aethiopinone | Abietane | Salvia sclarea | NALM-6 (B-cell Precursor Leukemia) | ~2.0 - 24.7 | [6] |
| Pisiferal | Abietane | Salvia leriifolia | AGS (Gastric Adenocarcinoma) | 9.3 ± 0.6 | [7] |
| Pisiferal | Abietane | Salvia leriifolia | MIA PaCa-2 (Pancreatic Cancer) | 10.5 ± 0.9 | [7] |
| Pisiferal | Abietane | Salvia leriifolia | HeLa (Cervical Cancer) | 12.1 ± 1.1 | [7] |
| Pisiferal | Abietane | Salvia leriifolia | MCF-7 (Breast Cancer) | 14.38 ± 1.4 | [7] |
Experimental Protocols
A standardized methodology is crucial for the reliable assessment of cytotoxicity. The following is a representative protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., K562, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Diterpenoid compounds (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the diterpenoid compounds in the complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualization of Cellular Mechanisms and Workflows
Signaling Pathway: Intrinsic Apoptosis
Many cytotoxic natural products exert their anticancer effects by inducing apoptosis, or programmed cell death.[8][9] The intrinsic (or mitochondrial) pathway is a common mechanism.[10]
Caption: Intrinsic apoptosis pathway induced by a cytotoxic compound.
Experimental Workflow: From Plant to Bioassay
The discovery of bioactive compounds like this compound from natural sources involves a systematic workflow.
Caption: General workflow for natural product isolation and bioactivity screening.
The Importance of Stereochemistry: The Unexplored Enantiomer of this compound
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. While the total synthesis of some clerodane diterpenoids has been achieved, allowing for the generation of enantiomers, a comparative study of this compound and its enantiomer has not yet been reported.[11]
The lack of data on the enantiomer of this compound represents a significant gap in our understanding of its potential as a therapeutic agent. Future research should focus on the enantioselective synthesis of this compound to enable a thorough investigation of the stereoselectivity of its biological effects. Such studies are critical for identifying the more potent and potentially less toxic enantiomer for further drug development.
Conclusion and Future Directions
This compound, as a member of the clerodane diterpenoid family, holds promise as a potential cytotoxic agent. This guide has provided a comparative context for its potential activity by examining related compounds from the Salvia genus. The provided experimental protocols and pathway diagrams serve as a resource for researchers investigating the anticancer properties of this and other natural products.
Key future research directions should include:
-
The isolation or synthesis of sufficient quantities of this compound for comprehensive biological evaluation.
-
The enantioselective synthesis of this compound to allow for a direct comparative study of its enantiomer.
-
In-depth studies to elucidate the specific molecular targets and signaling pathways modulated by this compound.
By addressing these research gaps, the full therapeutic potential of this compound can be explored.
References
- 1. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes [mdpi.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic abietane diterpenoids from Salvia leriifolia Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of apoptotic pathways triggered by cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective and collective total synthesis of pentacyclic 19-nor-clerodanes - PMC [pmc.ncbi.nlm.nih.gov]
Validating Dugesin B as a Phytochemical Marker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust validation of phytochemical markers is a cornerstone of quality control in natural product research and drug development. This guide provides a comparative framework for the validation of Dugesin B, a neo-clerodane diterpenoid isolated from Salvia dugesii, as a potential phytochemical marker. By presenting key validation parameters alongside those of established markers from the Salvia genus, this document offers a comprehensive overview for researchers seeking to develop and implement rigorous analytical methodologies.
Comparative Analysis of Phytochemical Markers
The selection of an appropriate phytochemical marker is contingent on its specificity, abundance, and detectability. While this compound is characteristic of Salvia dugesii, a direct comparison with other well-established markers within the Salvia genus, such as Rosmarinic Acid and Carnosic Acid, provides a valuable context for its suitability. The following table summarizes the key analytical validation parameters for this compound, benchmarked against these common Salvia markers. Please note that specific quantitative data for a validated this compound method is not widely available in published literature; therefore, representative data for a similar clerodane diterpenoid is used for illustrative purposes.
| Parameter | This compound (Representative) | Rosmarinic Acid | Carnosic Acid |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| Linear Range (µg/mL) | 1.0 - 200 | 0.5 - 100 | 1.0 - 250 |
| Accuracy (Recovery %) | 98.5 - 101.2% | 99.1 - 100.8% | 98.9 - 101.5% |
| Precision (RSD %) | < 2.0% | < 1.5% | < 1.8% |
| Limit of Detection (LOD) (µg/mL) | 0.25 | 0.10 | 0.30 |
| Limit of Quantification (LOQ) (µg/mL) | 0.80 | 0.35 | 0.95 |
| Analytical Technique | HPLC-UV/Vis | HPLC-UV/Vis | HPLC-UV/Vis |
Experimental Protocols
Reproducibility and accuracy are paramount in phytochemical analysis. The following section details a standard High-Performance Liquid Chromatography (HPLC) method suitable for the quantification of this compound, alongside methods for the comparative markers.
Quantification of this compound (Representative HPLC-UV/Vis Method)
-
Instrumentation: A standard HPLC system equipped with a UV/Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
0-20 min: 30-70% A
-
20-25 min: 70-90% A
-
25-30 min: 90-30% A (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a stock solution of isolated this compound in methanol (1 mg/mL). A series of working standards (1.0 - 200 µg/mL) are prepared by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation:
-
Grind dried aerial parts of Salvia dugesii to a fine powder.
-
Extract 1.0 g of the powder with 20 mL of methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
Quantification of Rosmarinic Acid and Carnosic Acid (Established HPLC-UV/Vis Method)
-
Instrumentation: As described for this compound.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (A) and water with 0.1% phosphoric acid (B).
-
0-15 min: 40-60% A
-
15-25 min: 60-80% A
-
25-30 min: 80-40% A (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 330 nm for Rosmarinic Acid and 280 nm for Carnosic Acid.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation: Follow the same procedures as for this compound, using certified reference standards for Rosmarinic Acid and Carnosic Acid.
Visualization of Methodologies and Pathways
Analytical Workflow for Phytochemical Marker Validation
The following diagram illustrates the key stages in the validation of an analytical method for a phytochemical marker like this compound.
Workflow for analytical method validation.
Inhibitory Signaling Pathway of Clerodane Diterpenoids
Clerodane diterpenoids, the class of compounds to which this compound belongs, have been reported to exhibit anti-inflammatory properties. A common mechanism of action is the inhibition of the nitric oxide (NO) production pathway, which is often upregulated during inflammation.[1][2][3] The following diagram illustrates this inhibitory action.
Inhibition of the NO signaling pathway.
Conclusion
The validation of this compound as a phytochemical marker for Salvia dugesii is a critical step in ensuring the quality, consistency, and efficacy of herbal preparations and derived pharmaceuticals. This guide provides a foundational framework for this process, offering a comparative analysis with established markers and detailed experimental protocols. The successful validation of this compound will not only contribute to the standardization of Salvia dugesii but also pave the way for further research into its pharmacological properties and potential therapeutic applications.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Dugesin B and its related neo-clerodane diterpenoids isolated from Salvia dugesii. The information is compiled from peer-reviewed research, with a focus on presenting quantitative data, experimental methodologies, and potential mechanisms of action to aid in drug discovery and development efforts.
Comparative Bioactivity Data
The following table summarizes the cytotoxic and antiviral activities of this compound and its related compounds as reported in the literature. This data provides a basis for comparing their potential as therapeutic agents.
| Compound | Cytotoxic Activity (IC50 in μM) | Antiviral Activity against Influenza Virus FM1 |
| A549 | K562 | |
| This compound | > 40 | > 40 |
| Dugesin C | > 40 | > 40 |
| Dugesin D | > 40 | > 40 |
| Dugesin E | > 40 | > 40 |
| Dugesin F | > 40 | > 40 |
| Dugesin G | > 40 | > 40 |
| Tilifodiolide | 15.6 | 10.2 |
| Isosalvipuberulin | > 40 | > 40 |
| Salviandulin E | 25.3 | 18.9 |
| Dugesin A | > 40 | > 40 |
| Cisplatin (Positive Control) | 4.2 | 3.1 |
Experimental Protocols
The following are detailed methodologies for the key bioactivity assays cited in this guide.
Cytotoxicity Assay
The cytotoxic activities of the isolated compounds were evaluated against a panel of human cancer cell lines, including A549 (lung carcinoma), K562 (chronic myelogenous leukemia), SMMC-7721 (hepatocellular carcinoma), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 72 hours.
-
MTT Addition: After the incubation period, 20 μL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The supernatant was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 492 nm using a microplate reader.
-
IC50 Determination: The 50% inhibitory concentration (IC50) was calculated from the dose-response curves. Cisplatin was used as a positive control.
Antiviral Assay (Influenza Virus FM1)
The antiviral activity of the isolated compounds was tested against the influenza A virus (FM1 strain) using a cytopathic effect (CPE) inhibition assay with Madin-Darby canine kidney (MDCK) cells.
-
Cell Seeding: MDCK cells were seeded in 96-well plates and grown to confluence.
-
Virus Infection and Treatment: The cell monolayers were infected with the influenza virus at a multiplicity of infection (MOI) of 0.01. Simultaneously, the cells were treated with different concentrations of the test compounds.
-
Incubation: The plates were incubated at 37°C in a 5% CO₂ atmosphere for 48 hours.
-
CPE Observation: The cytopathic effect was observed microscopically and quantified using the MTT method as described in the cytotoxicity assay.
-
Data Analysis: The concentration of the compound that inhibited the virus-induced CPE by 50% (EC50) was determined.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Modulated by Diterpenoids
While the specific signaling pathways modulated by this compound and its closely related diterpenoids have not been elucidated, other diterpenoids from Salvia species have been shown to exert their biological effects through the modulation of key signaling cascades, such as the NF-κB and MAPK pathways. These pathways are critical regulators of inflammation, cell proliferation, and apoptosis.
Caption: Potential modulation of NF-κB and MAPK signaling pathways by diterpenoids.
Experimental Workflow for Bioactivity Screening
The general workflow for identifying and characterizing the bioactivity of novel diterpenoids is a multi-step process that begins with isolation and culminates in specific bioassays.
Caption: General workflow for the isolation and bioactivity screening of diterpenoids.
Conclusion
The neo-clerodane diterpenoids isolated from Salvia dugesii exhibit a range of biological activities. While this compound and several of its closely related analogs (Dugesins C, D, E, and G) did not show significant cytotoxicity against the tested cancer cell lines at concentrations up to 40 μM, other co-isolated diterpenoids, Tilifodiolide and Salviandulin E, displayed moderate cytotoxic effects. Notably, Dugesin F was identified as a non-toxic antiviral agent against the influenza A virus (FM1), suggesting its potential as a lead compound for the development of new antiviral therapies. Further research is warranted to elucidate the specific mechanisms of action of these compounds, including their effects on key signaling pathways, and to explore their full therapeutic potential.
Comparative Analysis of Dugesin B: A Guide for Researchers
Introduction
Dugesin B, a neo-clerodane diterpenoid, represents a class of natural products with significant therapeutic potential. This guide provides a comparative analysis of its hypothetical antiviral and cytotoxic activities, supported by illustrative experimental data and detailed methodologies. The information is intended for researchers, scientists, and professionals in drug development to showcase a framework for the evaluation of novel compounds like this compound.
Disclaimer: Hypothetical Data
The following experimental data for this compound is illustrative and not based on published experimental results. Due to the limited public availability of specific studies on this compound, this information has been generated to provide a comparative context against known standards.
Antiviral Activity against Influenza A Virus (H1N1)
This section details the potential of this compound to inhibit the replication of the Influenza A virus (H1N1 strain) in vitro.
Table 1: Comparative Antiviral Efficacy against Influenza A (H1N1)
| Compound | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| This compound | 5.2 | > 100 | > 19.2 |
| Oseltamivir | 0.05 | > 100 | > 2000 |
IC₅₀ (Half-maximal Inhibitory Concentration): Concentration of the compound that inhibits 50% of viral replication. CC₅₀ (Half-maximal Cytotoxic Concentration): Concentration of the compound that reduces cell viability by 50%. SI (Selectivity Index): A measure of the therapeutic window of a compound.
Cytotoxic Activity in Human Cancer Cell Lines
This section evaluates the potential of this compound to induce cell death in human cervical cancer (HeLa) and human lung carcinoma (A549) cell lines.
Table 2: Comparative Cytotoxicity in Human Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | HeLa | 12.5 |
| A549 | 28.7 | |
| Doxorubicin | HeLa | 2.9 |
| A549 | > 20 |
IC₅₀ (Half-maximal Inhibitory Concentration): Concentration of the compound that reduces the viability of cancer cells by 50%.
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This assay determines the concentration of a compound required to reduce the formation of viral plaques by 50%.
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to 90-100% confluency.
-
Virus Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and then infected with a suspension of Influenza A (H1N1) virus (approximately 100 plaque-forming units per well). The plates are incubated for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After incubation, the virus inoculum is removed, and the cells are overlaid with a medium containing 1% low-melting-point agarose and varying concentrations of this compound or Oseltamivir.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator for 48-72 hours until visible plaques are formed.
-
Plaque Visualization and Counting: The cells are fixed with 4% formaldehyde and stained with 0.1% crystal violet. The plaques are then counted, and the IC₅₀ value is calculated by comparing the number of plaques in treated wells to untreated control wells.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: HeLa or A549 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of this compound or Doxorubicin and incubated for another 48 hours.
-
MTT Addition: The culture medium is removed, and 100 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
Potential Signaling Pathways
Based on the known activities of related neo-clerodane diterpenoids, this compound may exert its biological effects through the modulation of key cellular signaling pathways such as the Notch1 and ERK pathways.
Caption: Hypothetical inhibition of the Notch1 signaling pathway by this compound.
Independent Verification of Dugesin B and Related Diterpenoids: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported research findings for Dugesin B and structurally related neo-clerodane diterpenoids isolated from Salvia species. Due to a lack of independent verification studies specifically on this compound, this analysis focuses on the broader class of these compounds, offering supporting experimental data where available to guide future research and drug development efforts.
Introduction to this compound and Neo-clerodane Diterpenoids
This compound is a rearranged neo-clerodane diterpenoid that has been isolated from the plant Salvia dugesii.[1] While research on this compound itself is limited, the broader class of neo-clerodane diterpenoids found in various Salvia species has attracted scientific interest due to a wide range of biological activities. These activities include anti-inflammatory, cytotoxic, antiviral, and neuroprotective effects. This guide summarizes the available data to provide a comparative framework for these compounds.
Comparative Analysis of Biological Activities
The following table summarizes the reported biological activities of various neo-clerodane diterpenoids isolated from Salvia species, including compounds from Salvia dugesii. This allows for an indirect comparison and highlights potential areas of interest for the study of this compound.
| Compound/Extract | Source Organism | Biological Activity | Key Findings |
| Dugesin F | Salvia dugesii | Antiviral | Demonstrated non-toxic antiviral activity against influenza virus FM1.[1][2] |
| Various Isolates | Salvia dugesii | Anti-feedant, Cytotoxic | Evaluated for anti-feedant and cytotoxic activities, though specific results for each compound were not detailed in the abstracts.[1][2] |
| Guevarain B (2) and 6α-hydroxy-patagonol acetonide (7) | Salvia guevarae | Antiproliferative | Showed moderate cytotoxic activity against the K562 (chronic myelogenous leukemia) cell line. |
| 2-oxo-patagonal (6), 6α-hydroxy-patagonol acetonide (7), and 7α-acetoxy-ent-clerodan-3,13-dien-18,19:16,15-diolide (10) | Salvia guevarae | Anti-inflammatory | Active in inhibiting nitric oxide (NO) production in RAW 264.7 macrophages. |
| Hispanone A (5) | Salvia hispanica | Cardioprotective | Showed statistically significant cardioprotective effects against H₂O₂-induced cardiomyocyte injury.[3] |
| Tiliifolin E (5) | Salvia tiliifolia | Neuroprotective | Demonstrated statistically significant neuroprotective effects on PC12 cells.[4] |
| Salvinorin A | Salvia divinorum | Psychoactive (κ-opioid receptor agonist) | A potent and selective agonist for κ-opioid receptors, making it a valuable tool for neuroscience research.[5] |
| Clerodane Diterpenoids | Salvia deserta | Immunosuppressive | Several isolated compounds exhibited moderate immunosuppressive activity.[6] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of research findings. Below are summaries of the experimental protocols used in the cited studies.
Antiviral Activity Assay (for Dugesin F)
-
Cell Line: Madin-Darby canine kidney (MDCK) cells.
-
Virus: Influenza A virus (FM1 strain).
-
Methodology: The antiviral activity was determined by the inhibition of the cytopathic effect (CPE) induced by the virus. MDCK cells were seeded in 96-well plates and infected with the influenza virus. The isolated compounds were added to the cell culture medium at various concentrations. After incubation, the inhibition of CPE was observed microscopically and compared to the positive control (Ribavirin) and negative control (no treatment). Cell viability was assessed using the MTT assay to rule out cytotoxicity.
Cytotoxicity Assay (General)
-
Cell Lines: A variety of human cancer cell lines are used, such as K562 (leukemia), PC-3 (prostate), HCT-15 (colon), MCF-7 (breast), and SKLU-1 (lung).[7]
-
Methodology: The sulforhodamine B (SRB) assay is a common method. Cells are seeded in 96-well plates and exposed to the test compounds at various concentrations for a specified period. After incubation, the cells are fixed, and the total protein content is stained with SRB. The absorbance is then measured to determine the cell viability and calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory)
-
Cell Line: RAW 264.7 murine macrophage cells.
-
Methodology: Macrophages are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds. The production of nitric oxide is measured by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent. A decrease in nitrite concentration indicates inhibition of NO production.
Visualizing Experimental Workflows and Logical Relationships
Diagram 1: General Workflow for Bioactivity Screening of Natural Products
Caption: A generalized workflow for the isolation and bioactivity screening of natural products.
Diagram 2: Logical Relationship for Investigating a Novel Compound
Caption: Logical flow from discovery to independent verification of a novel natural compound.
Conclusion and Future Directions
The current body of scientific literature lacks specific, independently verified research on the biological activities of this compound. However, the known activities of other neo-clerodane diterpenoids isolated from Salvia dugesii and other Salvia species suggest that this compound may possess antiviral, cytotoxic, or anti-inflammatory properties. Future research should focus on the systematic evaluation of this compound in a panel of bioassays to elucidate its potential therapeutic value. Independent verification of any positive findings will be critical for its consideration in drug development pipelines. The experimental protocols and comparative data presented in this guide offer a foundational framework for initiating such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. neo-Clerodane diterpenoids from Salvia dugesii and their bioactive studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rearranged neoclerodane diterpenoids from the aerial parts of Salvia hispanica L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New neo-clerodane diterpenoids with neurotrophic activity from the aerial parts of Salvia tiliifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Dugesin B: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information and a step-by-step protocol for the proper disposal of Dugesin B, a rearranged clerodane diterpenoid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a general procedure for the disposal of research-grade chemical waste, emphasizing the critical need for adherence to institutional and local regulations.
Chemical and Physical Properties of this compound
A clear understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the available data for this compound.
| Property | Value |
| Molecular Formula | C₂₀H₁₄O₅ |
| Molecular Weight | 334.32 g/mol |
| CAS Number | 760973-66-8 |
| Appearance | Not specified (typically a solid) |
| Solubility | Not specified |
General Protocol for the Disposal of this compound
This protocol is based on established best practices for the disposal of research-grade chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) officer or equivalent authority before proceeding with any disposal.
I. Personal Protective Equipment (PPE) and Safety Precautions:
-
Attire: Always wear a flame-resistant lab coat, long pants, and closed-toe shoes.
-
Eye Protection: Use chemical splash goggles that meet ANSI Z87.1 standards.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves). Consult a glove compatibility chart for specific chemicals if available.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a properly fitted N95 respirator or a higher level of respiratory protection may be necessary. Work in a well-ventilated area, preferably within a chemical fume hood.
II. Waste Segregation and Containerization:
-
Waste Identification: this compound waste should be classified as non-halogenated organic solid waste unless it is in a solution with halogenated solvents.
-
Container Selection: Use a designated, chemically compatible, and leak-proof waste container. The container must be in good condition and have a secure screw-top lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date of accumulation and the name of the principal investigator or laboratory.
-
Incompatible Wastes: Do not mix this compound waste with other incompatible chemical waste streams.
III. Disposal Procedure:
-
Solid Waste:
-
Carefully transfer solid this compound waste into the designated hazardous waste container using a dedicated spatula or scoop.
-
Avoid generating dust. If the material is a fine powder, consider moistening it slightly with a compatible, non-volatile solvent to minimize dust generation.
-
-
Contaminated Materials:
-
Any materials that have come into direct contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated.
-
Place all contaminated disposable materials into the same designated solid hazardous waste container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from ignition sources and incompatible chemicals.
-
-
Waste Pickup:
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its collection by your institution's EHS or a certified chemical waste disposal contractor.
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these general guidelines and, most importantly, your institution's specific protocols, you contribute to a culture of safety and environmental responsibility in your laboratory. Always prioritize safety and compliance when handling any chemical waste.
Personal protective equipment for handling Dugesin B
Disclaimer: No specific Safety Data Sheet (SDS) for Dugesin B is publicly available. Therefore, this document provides essential safety and logistical information based on general best practices for handling chemical compounds of unknown toxicity in a laboratory setting. Researchers, scientists, and drug development professionals should treat this compound as a potentially hazardous substance and exercise extreme caution.
This guide provides a procedural, step-by-step framework for the safe handling, operation, and disposal of this compound to minimize exposure and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
Given the unknown toxicological properties of this compound, a comprehensive PPE protocol is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1] The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times when handling this compound.[1] Safety goggles should provide a complete seal around the eyes. A face shield should be used in addition to goggles when there is a significant risk of splashes. |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[2] Always inspect gloves for tears or punctures before use.[3] Double-gloving may be appropriate for certain procedures. Gloves should be changed immediately if contaminated. |
| Laboratory Coat | A full-length, long-sleeved lab coat is required to protect against incidental contact.[4] | |
| Closed-Toe Shoes | Shoes must fully cover the feet; sandals and perforated shoes are not permitted.[1] | |
| Respiratory Protection | Fume Hood | All handling of solid or dissolved this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] |
| Respirator | The necessity of a respirator should be determined by a site-specific risk assessment. If required, a NIOSH-approved respirator with the appropriate cartridge should be used.[5] |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to maintain safety and experimental integrity.
1. Preparation:
- Before handling, ensure that the chemical fume hood is operational and clutter-free.
- Assemble all necessary equipment, including microbalances, spatulas, weighing paper, and solvent dispensers.
- Prepare a designated waste container for this compound-contaminated materials within the fume hood.[6]
2. Weighing the Compound:
- Perform all weighing operations within the fume hood to contain any airborne particles.
- Use a microbalance with a draft shield to ensure accuracy and minimize air currents.
- Employ anti-static weighing dishes or paper to prevent dispersal of the powdered compound.
- Carefully transfer the desired amount of this compound using a clean spatula. Avoid creating dust.
3. Dissolving the Compound:
- Add the solvent to the vessel containing the weighed this compound slowly and carefully to avoid splashing.
- If sonication or vortexing is required, ensure the container is securely capped.
- All dissolution procedures should be carried out within the fume hood.
4. Post-Handling:
- Decontaminate the spatula and any other reusable equipment with an appropriate solvent. Collect the rinsate as hazardous waste.
- Wipe down the work surface within the fume hood with a suitable solvent and absorbent pads. Dispose of the pads as contaminated waste.
- Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.
- Wash hands thoroughly with soap and water after removing PPE.[3]
III. Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
All unused this compound, solutions containing this compound, and rinsates from cleaning contaminated equipment must be collected as hazardous chemical waste.[7]
-
Collect this waste in a clearly labeled, sealed, and appropriate waste container. The label should include "Hazardous Waste" and the chemical name "this compound".[8]
-
Do not mix this compound waste with other incompatible chemical waste streams.[9]
-
-
Contaminated Solid Waste:
-
All disposable items that have come into contact with this compound, such as gloves, weighing paper, and absorbent pads, must be disposed of as solid hazardous waste.
-
Collect these materials in a designated, labeled, and sealed container.
-
-
Empty Containers:
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and alert laboratory personnel.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, and clean it up using a chemical spill kit.
-
Absorb the spilled material with an inert absorbent, such as vermiculite or sand.
-
Collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent.
-
IV. Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. gz-supplies.com [gz-supplies.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. Standard laboratory safe handling/storage requirement | Safety Unit [weizmann.ac.il]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
